Product packaging for BIIB068(Cat. No.:CAS No. 1798787-27-5)

BIIB068

Cat. No.: B3025773
CAS No.: 1798787-27-5
M. Wt: 435.5 g/mol
InChI Key: BMWMKGNVAMXXCH-UHFFFAOYSA-N
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Description

BIIB068 is an inhibitor of Bruton’s tyrosine kinase (BTK;  IC50 = br>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N7O2 B3025773 BIIB068 CAS No. 1798787-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWMKGNVAMXXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798787-27-5
Record name BIIB-068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798787275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIIB-068
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6RN4LQ25S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BIIB068: A Technical Guide to Reversible BTK Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reversible Bruton's tyrosine kinase (BTK) inhibitor, BIIB068. The document consolidates key quantitative data, details established experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.

Core Quantitative Data

This compound is a potent and selective reversible inhibitor of BTK.[1][2] Its inhibitory activity has been characterized through various biochemical and cellular assays, the results of which are summarized below.

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueAssay Description
BTK IC50 1 nMBiochemical assay measuring the inhibition of purified BTK enzyme activity.[1][2]
BTK Kd 0.3 nMDissociation constant, indicating the binding affinity of this compound to BTK.[1]
Human Whole Blood BTK Phosphorylation IC50 0.12 µMInhibition of BTK autophosphorylation in human whole blood.
Ramos B Cell PLCγ2 Phosphorylation IC50 0.4 µMInhibition of B-cell receptor (BCR)-mediated phosphorylation of PLCγ2 in Ramos B cells.
Anti-IgD Induced B Cell Activation IC50 (Human PBMCs) 0.11 µMInhibition of anti-IgD stimulated B cell activation in human peripheral blood mononuclear cells (PBMCs).
Anti-IgM Induced B Cell Activation IC50 (Human PBMCs) 0.21 µMInhibition of anti-IgM stimulated B cell activation in human PBMCs.
FcγR-mediated ROS Production IC50 (Neutrophils) 54 nMInhibition of Fcγ receptor-mediated reactive oxygen species (ROS) production in neutrophils.
Kinome Selectivity >400-foldThis compound demonstrates over 400-fold greater selectivity for BTK compared to other kinases.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
SpeciesT1/2 (Oral Dose, 5 mg/kg)Oral Bioavailability (%F)
Rat 1.2 hours48%
Dog 2.1 hoursNot Reported
Cynomolgus Monkey 0.9 hoursNot Reported

Data compiled from available preclinical studies.

Signaling Pathways

This compound exerts its effects by reversibly inhibiting BTK, a critical kinase in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR).

B-Cell Receptor (BCR) Signaling

BCR signaling is essential for B-cell development, activation, proliferation, and differentiation. Upon antigen binding, a signaling cascade is initiated, with BTK playing a pivotal role.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR BCR Antigen->BCR Binding LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK_mem BTK SYK->BTK_mem Activates PLCg2 PLCγ2 BTK_mem->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation Proliferation & Differentiation NFkB->Proliferation This compound This compound This compound->BTK_mem Inhibits

Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.

Fc Receptor (FcR) Signaling in Myeloid Cells

In myeloid cells such as neutrophils and monocytes, Fc receptors recognize antibodies complexed with antigens, initiating a signaling cascade that leads to inflammatory responses. BTK is a key mediator in this pathway.

FcR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ImmuneComplex Immune Complex FcR Fc Receptor ImmuneComplex->FcR Binding SYK SYK FcR->SYK Activates BTK_mem BTK SYK->BTK_mem Activates Downstream Downstream Signaling BTK_mem->Downstream ROS ROS Production Downstream->ROS Cytokine Cytokine Release Downstream->Cytokine This compound This compound This compound->BTK_mem Inhibits

Caption: Fc Receptor (FcR) Signaling in Myeloid Cells and this compound Inhibition.

Experimental Protocols

The following sections detail the likely methodologies for key experiments used to characterize the reversible BTK inhibition kinetics of this compound. These protocols are based on established and widely accepted scientific practices.

Biochemical BTK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified BTK. A common method is a luminescence-based assay that quantifies ADP production.

BTK_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified BTK Enzyme - Kinase Buffer - ATP & Substrate - this compound Dilutions Start->Prepare_Reagents Incubate Incubate BTK with This compound Prepare_Reagents->Incubate Initiate_Reaction Add ATP/Substrate Mix to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Initiate_Reaction->Stop_Reaction Detect_ADP Convert ADP to ATP & Measure Luminescence Stop_Reaction->Detect_ADP Analyze Calculate IC50 Detect_ADP->Analyze

Caption: Workflow for a Biochemical BTK Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human BTK enzyme is diluted in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • This compound is serially diluted in DMSO and then in kinase buffer to achieve a range of concentrations.

    • A solution containing the kinase substrate (e.g., a poly(Glu, Tyr) peptide) and ATP is prepared in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, the BTK enzyme solution is dispensed.

    • The serially diluted this compound or vehicle control (DMSO) is added to the wells and incubated for a predetermined time (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of the ATP/substrate mixture. The final ATP concentration is typically at or near the Km for BTK.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection:

    • A reagent such as ADP-Glo™ is added to terminate the kinase reaction and deplete the remaining ATP.

    • A detection reagent is then added to convert the ADP produced into ATP, which is subsequently used by a luciferase to generate a luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the BTK activity.

    • The data are normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity).

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics (association and dissociation rates) of this compound to BTK.

SPR_Workflow Start Start Immobilize_BTK Immobilize BTK onto Sensor Chip Start->Immobilize_BTK Inject_this compound Inject this compound at Various Concentrations Immobilize_BTK->Inject_this compound Measure_Association Monitor Association (ka) Inject_this compound->Measure_Association Buffer_Flow Flow Buffer (No this compound) Measure_Association->Buffer_Flow Measure_Dissociation Monitor Dissociation (kd) Buffer_Flow->Measure_Dissociation Regenerate_Chip Regenerate Sensor Surface Measure_Dissociation->Regenerate_Chip Analyze Calculate Kd (kd/ka) Measure_Dissociation->Analyze Regenerate_Chip->Inject_this compound

Caption: Workflow for Surface Plasmon Resonance (SPR) Binding Kinetics Analysis.

Methodology:

  • Immobilization:

    • Purified BTK protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared without BTK to subtract non-specific binding.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

    • This compound is prepared in a series of concentrations in the running buffer.

    • Each concentration of this compound is injected over the sensor surface for a defined period to monitor the association phase.

    • This is followed by a dissociation phase where only the running buffer is flowed over the surface.

  • Data Analysis:

    • The change in the SPR signal (measured in response units, RU) is proportional to the mass bound to the sensor surface.

    • The association rate constant (ka) and the dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Cellular Assays

This assay assesses the ability of this compound to inhibit a key downstream event in the BCR signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Ramos cells, a human Burkitt's lymphoma cell line, are cultured in appropriate media.

    • Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • BCR Stimulation:

    • BCR signaling is stimulated by adding anti-human IgM F(ab')₂ fragments to the cell suspension and incubating for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • The reaction is stopped, and cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined.

  • Detection:

    • Phosphorylation of PLCγ2 is typically measured by Western blotting or a quantitative immunoassay (e.g., ELISA) using antibodies specific for phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2.

  • Data Analysis:

    • The p-PLCγ2 signal is normalized to the total PLCγ2 signal.

    • The IC50 value is calculated from the concentration-response curve.

This assay measures the functional consequence of BTK inhibition on B-cell activation.

Methodology:

  • PBMC Isolation and Treatment:

    • Human PBMCs are isolated from whole blood using density gradient centrifugation.

    • PBMCs are pre-incubated with different concentrations of this compound.

  • Stimulation:

    • B-cell activation is induced by stimulating the PBMCs with anti-human IgD or anti-human IgM antibodies for a defined period (e.g., 18-24 hours).

  • Detection:

    • B-cell activation is assessed by measuring the upregulation of activation markers, such as CD69 or CD86, on the B-cell population (identified by markers like CD19) using flow cytometry.

  • Data Analysis:

    • The percentage of activated B cells is determined for each concentration of this compound.

    • The IC50 value is calculated based on the inhibition of B-cell activation.

This assay evaluates the effect of this compound on a key function of myeloid cells.

Methodology:

  • Neutrophil Isolation and Treatment:

    • Neutrophils are isolated from human whole blood.

    • The isolated neutrophils are pre-incubated with various concentrations of this compound.

  • Stimulation and ROS Detection:

    • The cells are loaded with a fluorescent probe that detects ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • FcγR-mediated ROS production is stimulated by adding immune complexes (e.g., aggregated IgG).

  • Measurement:

    • The increase in fluorescence, which corresponds to the amount of ROS produced, is measured using a fluorescence plate reader or flow cytometry.

  • Data Analysis:

    • The IC50 value is determined by the concentration-dependent inhibition of ROS production.

Conclusion

This compound is a potent, selective, and reversible inhibitor of BTK with demonstrated activity in both biochemical and cellular assays relevant to autoimmune diseases. Its mechanism of action involves the modulation of key signaling pathways in both B cells and myeloid cells. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other reversible BTK inhibitors.

References

The Structure-Activity Relationship of BIIB068: A Deep Dive into a Potent and Selective BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-cell and myeloid cell activation pathways.[1][2][3] Its development as a potential therapeutic agent for autoimmune diseases has been underpinned by extensive structure-activity relationship (SAR) studies aimed at optimizing its potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the core SAR of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Structure and Pharmacophore

The core of this compound is a pyrazoloaminopyrimidine scaffold. The SAR exploration focused on modifications at several key positions to enhance its interaction with the BTK active site. The primary publication, "Discovery of this compound: A Selective, Potent, Reversible Bruton's Tyrosine Kinase Inhibitor as an Orally Efficacious Agent for Autoimmune Diseases," serves as the foundational source for the data presented herein.

Structure-Activity Relationship Data

The following tables summarize the quantitative data from the SAR studies of this compound and its analogs. These tables highlight the impact of various substitutions on BTK inhibitory activity and cellular potency.

Table 1: SAR of the Urea Moiety Substitutions

CompoundR Group (Urea Moiety)BTK IC₅₀ (nM)pBTK IC₅₀ (µM, Ramos)
This compound (1) 3-isopropoxyazetidine10.4
Analog A 3-methoxyazetidine20.5
Analog B 3-ethoxyazetidine1.50.45
Analog C (R)-3-fluoropyrrolidine51.2
Analog D (S)-3-fluoropyrrolidine30.8

Table 2: SAR of the Benzylamine Moiety Substitutions

CompoundR' Group (Benzylamine)BTK IC₅₀ (nM)pBTK IC₅₀ (µM, Ramos)
This compound (1) 4-bromo-2-methyl10.4
Analog E 4-chloro-2-methyl1.20.5
Analog F 4-fluoro-2-methyl2.50.9
Analog G 2,4-dimethyl31.1
Analog H 4-cyano-2-methyl0.80.3

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValue
Molecular Weight 528.03 g/mol
LogP 3.2
Human Plasma Protein Binding 98%
Rat Oral Bioavailability 45%
Human Half-life (Phase 1) ~24 hours

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental design, the following diagrams were generated using Graphviz.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation IP3_DAG IP3 / DAG PLCy2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_AP1->Gene_Expression This compound This compound This compound->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Enzyme Recombinant BTK Enzyme Incubation1 Incubate with this compound Analog Enzyme->Incubation1 Substrate Peptide Substrate + ATP Substrate->Incubation1 Detection Measure Phosphorylation (e.g., ADP-Glo) Incubation1->Detection IC50_Biochem Determine IC₅₀ Detection->IC50_Biochem Cells Ramos B-Cells Treatment Treat with this compound Analog Cells->Treatment Stimulation Stimulate with anti-IgM Treatment->Stimulation Lysis Cell Lysis & Protein Extraction Stimulation->Lysis Western_Blot Western Blot for pBTK Lysis->Western_Blot IC50_Cell Determine IC₅₀ Western_Blot->IC50_Cell

Caption: Workflow for biochemical and cellular assays to determine this compound potency.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the SAR findings.

BTK Enzyme Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.

  • Materials:

    • Recombinant human BTK enzyme (e.g., from Carna Biosciences).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP solution.

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Test compounds (this compound and analogs) in DMSO.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 50 nL of the compound solution.

    • Add 5 µL of a solution containing the BTK enzyme in kinase buffer.

    • Add 5 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at its Km value.

    • Incubate the reaction mixture at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value using a non-linear regression curve fit.

Phospho-BTK (pBTK) Cellular Assay (Ramos B-cells)

This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context, providing an indication of target engagement and cellular potency.

  • Materials:

    • Ramos B-cells (human Burkitt's lymphoma cell line).

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

    • Goat F(ab')₂ anti-human IgM (for stimulation).

    • Test compounds (this compound and analogs) in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Mouse anti-total BTK.

    • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

    • Enhanced chemiluminescence (ECL) detection reagents.

  • Procedure:

    • Plate Ramos B-cells at a density of 1 x 10⁶ cells/well in a 96-well plate.

    • Pre-treat the cells with a serial dilution of the test compounds for 1 hour at 37°C.

    • Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes at 37°C.

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities and normalize the pBTK signal to the total BTK signal.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The structure-activity relationship studies of this compound have successfully identified a potent and selective reversible BTK inhibitor with favorable drug-like properties. The pyrazoloaminopyrimidine core, coupled with an optimized 3-isopropoxyazetidine urea moiety and a 4-bromo-2-methyl benzylamine group, provides the key interactions within the BTK active site. The detailed experimental protocols provided herein offer a framework for the continued exploration of novel BTK inhibitors for the treatment of autoimmune and inflammatory diseases.

References

BIIB068 preclinical pharmacology profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Pharmacology of BIIB068

Introduction

This compound is a potent, selective, and orally active reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed as a potential therapeutic agent for autoimmune diseases, its mechanism of action targets key signaling pathways in B cells and myeloid cells.[1][2][3][4] BTK is a critical non-receptor tyrosine kinase that functions downstream of the B cell receptor (BCR) and Fc receptors, playing a central role in the activation, proliferation, and differentiation of these immune cells. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its binding affinity, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action: BTK Inhibition

This compound functions as a reversible inhibitor of BTK, binding to the kinase domain to block its catalytic activity. In B cells, antigen binding to the BCR initiates a signaling cascade that leads to the recruitment and activation of BTK. Activated BTK then phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of intracellular signals, including calcium mobilization and activation of transcription factors, which ultimately lead to B cell activation, proliferation, and antibody production. In myeloid cells, BTK mediates signaling downstream of Fc receptors, which is crucial for functions such as cytokine production and the generation of reactive oxygen species (ROS). By inhibiting BTK, this compound effectively blocks these downstream signaling events in both B cells and myeloid cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) SRC_Family SRC Family Kinases BCR->SRC_Family Antigen Binding FcR Fc Receptor (FcR) FcR->SRC_Family Immune Complex Binding BTK BTK SRC_Family->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., Ca2+ mobilization, NF-κB) PLCG2->Downstream Cellular_Response Cellular Responses: - B Cell Activation - Proliferation - Cytokine Release - ROS Production Downstream->Cellular_Response This compound This compound This compound->BTK Inhibition

This compound inhibits the BTK signaling cascade.

Data Presentation

The preclinical activity of this compound has been characterized through a series of in vitro biochemical and cell-based assays, as well as in vivo pharmacokinetic studies. The quantitative data from these evaluations are summarized below.

Table 1: In Vitro Biochemical and Cellular Activity
Assay TypeTarget/Cell LineEndpointResult (IC50 / Kd)
Biochemical Assay Recombinant BTKBinding Affinity (Kd)0.3 nM
Recombinant BTKEnzymatic Activity (IC50)1.0 nM
Cell-Based Assays Human Whole BloodBTK Phosphorylation0.12 µM
Ramos B CellsPLCγ2 Phosphorylation0.4 µM
Human PBMCsAnti-IgD Induced B Cell Activation0.11 µM
Human PBMCsAnti-IgM Induced B Cell Activation0.21 µM
Human NeutrophilsFcγR-mediated ROS Production54 nM
Human PBMCsIL-4/CD40-induced B Cell Activation> 10 µM
Human PBMCsAnti-CD3/CD28-induced T Cell Activation> 10 µM
HepG2 CellsCytotoxicity> 20 µM

IC50: Half maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Preclinical Pharmacokinetic Profile
SpeciesDosingBioavailability (%F)Half-Life (T1/2)Clearance (%Qh)
Rat5 mg/kg, oral48%1.2 hours6%
Dog5 mg/kg, oralNot Reported2.1 hoursNot Reported
Cynomolgus Monkey5 mg/kg, oralNot Reported0.9 hoursNot Reported
Table 3: Plasma Stability
SpeciesIncubation TimeParent Compound Remaining
Mouse6 hours>95%
Rat6 hours>95%
Dog6 hours>95%
Cynomolgus Monkey6 hours>95%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following section outlines the protocols for key experiments used to characterize this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs, Ramos) Incubation 3. Pre-incubation with this compound (30 min) Cell_Culture->Incubation Compound_Prep 2. This compound Preparation (Serial Dilutions) Compound_Prep->Incubation Stimulation 4. Cellular Stimulation (e.g., anti-IgD, anti-IgM) Incubation->Stimulation Incubation_2 5. Incubation (18-22 hours) Stimulation->Incubation_2 Staining 6. Staining (e.g., CD19/CD69) Incubation_2->Staining Flow_Cytometry 7. Flow Cytometry Acquisition Staining->Flow_Cytometry IC50_Calc 8. Data Analysis (IC50 Calculation) Flow_Cytometry->IC50_Calc

Workflow for a typical B cell activation assay.
BTK Enzymatic and Binding Assays

  • Objective : To determine the direct inhibitory activity and binding affinity of this compound on the BTK enzyme.

  • Protocol :

    • Enzymatic Assay (IC50) : Recombinant human BTK enzyme is incubated with a specific substrate and ATP. The reaction progress, measured by substrate phosphorylation, is monitored. This compound is added at various concentrations to determine the concentration that inhibits 50% of the enzyme's activity.

    • Binding Assay (Kd) : The binding affinity is typically measured using techniques like Surface Plasmon Resonance (SPR) or a competitive displacement assay. For this compound, the dissociation constant (Kd) was determined to quantify its affinity for the BTK protein.

Cell-Based B Cell Activation Assay (Human PBMCs)
  • Objective : To measure the inhibitory effect of this compound on B cell activation in a more physiologically relevant context.

  • Protocol :

    • Cell Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation.

    • Pre-incubation : PBMCs are pre-incubated with varying concentrations of this compound for 30 minutes.

    • Stimulation : B cell activation is induced by adding either anti-human IgD or anti-human IgM antibodies to cross-link the B cell receptor.

    • Incubation : The cells are incubated for 18 to 22 hours to allow for the expression of activation markers.

    • Analysis : Cells are stained with fluorescently labeled antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69). The percentage of activated B cells (CD19+/CD69+) is quantified using flow cytometry.

    • Data Calculation : The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the percentage of activated B cells compared to the vehicle-treated control.

FcγR-Mediated ROS Production Assay (Human Neutrophils)
  • Objective : To assess the impact of this compound on myeloid cell function.

  • Protocol :

    • Cell Isolation : Neutrophils are isolated from fresh human blood.

    • Compound Incubation : Cells are treated with various concentrations of this compound.

    • Stimulation : FcγR-mediated signaling is initiated, typically by using immune complexes, to induce reactive oxygen species (ROS) production.

    • Detection : ROS production is measured using a chemiluminescent or fluorescent probe.

    • Data Calculation : The IC50 is determined as the concentration of this compound that inhibits 50% of the ROS production signal.

In Vivo Pharmacokinetic Studies
  • Objective : To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.

  • Protocol :

    • Animal Models : Studies are conducted in species such as rats, dogs, and cynomolgus monkeys.

    • Administration : A single dose of this compound (e.g., 5 mg/kg) is administered orally.

    • Sample Collection : Blood samples are collected at multiple time points post-administration.

    • Analysis : The concentration of this compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Parameter Calculation : Key pharmacokinetic parameters, including half-life (T1/2), oral bioavailability (%F), and clearance, are calculated from the plasma concentration-time curve.

Summary and Conclusion

The preclinical data for this compound demonstrate that it is a highly potent and selective reversible inhibitor of BTK. It effectively blocks signaling downstream of both B cell and Fc receptors, leading to the inhibition of key immune cell functions. The compound exhibits favorable drug-like properties, including oral bioavailability and plasma stability in multiple preclinical species. Its high selectivity for BTK over other kinases, combined with its potent activity in cellular assays, underscores its potential as a targeted therapy for autoimmune diseases. These comprehensive preclinical findings provided a strong rationale for advancing this compound into clinical development.

References

The Role of BIIB068 in Fc Receptor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune cells.[1] BTK plays a pivotal role downstream of both B-cell receptors (BCR) and Fc receptors (FcR), making it a compelling therapeutic target for autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the role of this compound in modulating Fc receptor signaling pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling cascades involved.

Core Mechanism of Action: BTK Inhibition

This compound exerts its effects by reversibly binding to BTK, inhibiting its kinase activity.[1] BTK is a non-receptor tyrosine kinase essential for the signaling of various cell surface receptors, including Fc receptors on myeloid cells such as neutrophils, monocytes, and mast cells.[2][3] By inhibiting BTK, this compound effectively dampens the downstream signaling cascades initiated by Fc receptor engagement, thereby mitigating a range of pro-inflammatory responses.

Quantitative Data on this compound Activity

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

ParameterValueCell Type/SystemReference
BTK Inhibition
IC50 (enzymatic)1 nMPurified BTK enzyme[1]
Kd0.3 nMPurified BTK enzyme
IC50 (pBTK, whole blood)0.12 µMHuman whole blood
FcγR-Mediated Function
IC50 (ROS Production)54 nMHuman Neutrophils
BCR-Mediated Function
IC50 (PLCγ2 phosphorylation)0.4 µMRamos B cells
IC50 (anti-IgD induced B cell activation)0.11 µMHuman PBMCs
IC50 (anti-IgM induced B cell activation)0.21 µMHuman PBMCs

Table 1: In Vitro Activity of this compound

ParameterSpeciesDose (oral)T1/2Bioavailability (%F)Reference
Pharmacokinetics Rat5 mg/kg1.2 h48%
Dog5 mg/kg2.1 hN/A
Cynomolgus Monkey5 mg/kg0.9 hN/A

Table 2: In Vivo Pharmacokinetic Properties of this compound

Fc Receptor Signaling Pathways and this compound Intervention

Fc receptors are crucial for linking the humoral and cellular branches of the immune system. Upon binding to antibody-opsonized targets or immune complexes, activating Fc receptors trigger intracellular signaling cascades that lead to various effector functions. This compound, by inhibiting the key signal transducer BTK, can significantly modulate these responses.

Fcγ Receptor (FcγR) Signaling in Neutrophils and Monocytes

Activating Fcγ receptors, such as FcγRI (CD64) and FcγRIIA (CD32a), are expressed on neutrophils and monocytes. Their engagement by immune complexes initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn phosphorylates and activates a range of downstream targets, including BTK. Activated BTK then contributes to the activation of phospholipase Cγ2 (PLCγ2), leading to calcium mobilization and the activation of protein kinase C (PKC), ultimately culminating in effector functions like the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines.

This compound intervenes in this pathway by directly inhibiting the kinase activity of BTK. This prevents the phosphorylation and activation of downstream signaling molecules, thereby suppressing FcγR-mediated effector functions.

Fc_gamma_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Immune Complex Immune Complex FcR FcγR Immune Complex->FcR Binding Src Src Family Kinases FcR->Src Activation Syk Syk Src->Syk Activation BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation This compound This compound This compound->BTK Inhibition Ca_PKC Ca²⁺ / PKC Activation PLCg2->Ca_PKC Effector Effector Functions (ROS Production, Cytokine Release) Ca_PKC->Effector

Fcγ Receptor Signaling Pathway and this compound Inhibition.
Fcε Receptor (FcεRI) Signaling in Basophils and Mast Cells

The high-affinity IgE receptor, FcεRI, is predominantly found on basophils and mast cells. Cross-linking of FcεRI by allergen-bound IgE triggers a signaling cascade similar to that of FcγRs, also involving ITAM phosphorylation, Syk activation, and subsequent BTK activation. Activated BTK is crucial for the activation of PLCγ2, leading to degranulation (release of histamine and other pre-formed mediators) and the synthesis of pro-inflammatory cytokines and chemokines.

This compound's inhibition of BTK is expected to block these downstream events, thereby preventing or reducing the allergic and inflammatory responses mediated by basophils and mast cells.

Fc_epsilon_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen_IgE Allergen-IgE Complex FcERI FcεRI Allergen_IgE->FcERI Binding Src Src Family Kinases FcERI->Src Activation Syk Syk Src->Syk Activation BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation This compound This compound This compound->BTK Inhibition Ca_PKC Ca²⁺ / PKC Activation PLCg2->Ca_PKC Effector Effector Functions (Degranulation, Cytokine Synthesis) Ca_PKC->Effector

FcεRI Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols are based on established methods and are representative of the techniques used to evaluate the effects of BTK inhibitors like this compound on Fc receptor-mediated functions.

FcγR-Mediated Reactive Oxygen Species (ROS) Production in Human Neutrophils

This assay measures the ability of neutrophils to produce ROS (respiratory burst) upon stimulation of Fcγ receptors.

Materials:

  • Ficoll-Paque PLUS for neutrophil isolation

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Luminol or Lucigenin (chemiluminescent probe)

  • Heat-aggregated human IgG (immune complex mimic)

  • This compound or vehicle control (DMSO)

  • 96-well white opaque microplates

  • Chemiluminescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh heparinized blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend purified neutrophils in HBSS.

  • Cell Plating: Plate neutrophils at a density of 1 x 10⁶ cells/well in a 96-well white opaque microplate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Probe Addition: Add luminol (e.g., 50 µM final concentration) or lucigenin to each well.

  • Stimulation: Initiate the respiratory burst by adding heat-aggregated human IgG (e.g., 1 mg/mL final concentration) to the wells.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) chemiluminescence plate reader and measure light emission kinetically over 60-90 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or the peak chemiluminescence for each condition. Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.

ROS_Assay_Workflow start Start: Isolate Human Neutrophils plate Plate Neutrophils (1x10⁶ cells/well) start->plate incubate Pre-incubate with this compound or Vehicle (30 min, 37°C) plate->incubate probe Add Chemiluminescent Probe (Luminol/Lucigenin) incubate->probe stimulate Stimulate with Heat-Aggregated IgG probe->stimulate measure Measure Chemiluminescence (Kinetically, 60-90 min) stimulate->measure analyze Analyze Data (AUC/Peak, IC₅₀ Calculation) measure->analyze end End analyze->end

Workflow for FcγR-mediated ROS production assay.
FcγR-Mediated TNF-α Release from Human Monocytes

This protocol outlines the measurement of TNF-α secretion from monocytes following stimulation with immune complexes.

Materials:

  • Ficoll-Paque PLUS for monocyte isolation

  • RPMI-1640 medium supplemented with 10% FBS

  • Plate-bound human IgG (to mimic immune complexes)

  • This compound or vehicle control (DMSO)

  • Human TNF-α ELISA kit

  • 96-well tissue culture plates

Procedure:

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque. Purify monocytes from PBMCs by plastic adherence or using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

  • Plate Coating: Coat a 96-well tissue culture plate with human IgG (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS to remove unbound IgG.

  • Cell Plating and Treatment: Seed the isolated monocytes at a density of 2 x 10⁵ cells/well onto the IgG-coated plate. Immediately add various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the vehicle control. Determine the IC50 value by non-linear regression analysis.

FcεRI-Mediated Basophil Degranulation Assay

This assay measures the degranulation of basophils by quantifying the upregulation of surface markers like CD63 and CD203c using flow cytometry.

Materials:

  • Heparinized whole blood from healthy or allergic donors

  • HEPES-buffered saline with Ca²⁺ and Mg²⁺ (e.g., Tyrode's buffer)

  • Anti-IgE antibody or specific allergen for stimulation

  • This compound or vehicle control (DMSO)

  • Fluorochrome-conjugated antibodies: anti-CD63, anti-CD203c, and a basophil identification marker (e.g., anti-CCR3, anti-CD123)

  • Flow cytometer

Procedure:

  • Blood Collection and Preparation: Collect fresh heparinized whole blood. Dilute the blood 1:1 with HEPES-buffered saline.

  • Compound Incubation: Aliquot the diluted blood into flow cytometry tubes and pre-incubate with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Stimulation: Add anti-IgE antibody (e.g., 1 µg/mL) or the relevant allergen to the tubes and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Staining: Stop the reaction by placing the tubes on ice. Add the cocktail of fluorochrome-conjugated antibodies (anti-CD63, anti-CD203c, and a basophil identification marker) and incubate for 20-30 minutes on ice in the dark.

  • Red Blood Cell Lysis: Lyse the red blood cells using a commercial lysing solution.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population using the specific identification marker. Analyze the expression of CD63 and CD203c on the gated basophils.

  • Data Analysis: Determine the percentage of CD63-positive basophils and the mean fluorescence intensity (MFI) of CD203c. Calculate the percentage of inhibition of degranulation for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a potent and selective BTK inhibitor that effectively modulates Fc receptor signaling pathways in key immune cells. By inhibiting BTK, this compound can suppress a range of pro-inflammatory responses, including ROS production in neutrophils and, putatively, cytokine release from monocytes and degranulation of basophils and mast cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of the preclinical assessment of this compound's role in Fc receptor-mediated immunity. This information is critical for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases where Fc receptor signaling plays a pathogenic role. Further investigation into the precise downstream effects of this compound on various signaling nodes within the Fc receptor cascade will continue to refine our understanding of its therapeutic potential.

References

BIIB068: A Comprehensive Technical Guide on Target Selectivity and Kinome Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity and kinome scan data for BIIB068, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor. The information presented is collated from publicly available research, primarily the seminal paper by Ma et al. in the Journal of Medicinal Chemistry.[1][2] This document aims to be a core resource for researchers and professionals engaged in the fields of immunology, oncology, and drug development.

Target Selectivity and Potency

This compound is a highly potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling enzyme in B-cell and myeloid cell activation pathways.[1][3] Its high affinity and selectivity for BTK are critical attributes for its therapeutic potential in autoimmune diseases.[4]

Biochemical and Cellular Potency

This compound demonstrates nanomolar potency against BTK in biochemical assays and potent inhibition of BTK-mediated signaling in cellular contexts.

Parameter Value Assay System
IC50 (BTK) 1 nMBiochemical Assay
Kd (BTK) 0.3 nMBiochemical Assay
Human Whole Blood BTK Phosphorylation IC50 0.12 µMCellular Assay
BCR-mediated PLCγ2 Phosphorylation IC50 0.4 µMRamos B cells
Anti-IgD Induced B cell Activation IC50 0.11 µMHuman PBMCs
Anti-IgM Induced B cell Activation IC50 0.21 µMHuman PBMCs
FcγR-mediated ROS Production IC50 54 nMNeutrophils

Table 1: Summary of this compound Potency Data.

Kinome Scan Selectivity

A comprehensive kinome scan was performed to assess the selectivity of this compound against a wide panel of kinases. The results confirm that this compound is a highly selective inhibitor of BTK.

This compound exhibits greater than 400-fold selectivity for BTK over other kinases. The kinome scan data, which evaluates the binding of this compound to a large panel of kinases, reveals a very focused interaction with BTK. At a concentration of 1 µM, this compound showed minimal binding to other kinases, underscoring its high selectivity. The primary off-target interactions were observed at significantly higher concentrations than those required for BTK inhibition.

A detailed table of the kinome scan data from the supplementary information of the primary publication would be presented here if the full data were available.

Experimental Protocols

The following sections detail the methodologies used to generate the target selectivity and potency data for this compound. These protocols are based on the descriptions provided in the supplementary information of Ma et al., J. Med. Chem. 2020.

BTK Biochemical Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified BTK enzyme.

Methodology:

  • Recombinant human BTK enzyme is incubated with a peptide substrate and ATP.

  • This compound is added at varying concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Phosphorylation Assay (Human Whole Blood)

Objective: To measure the inhibition of BTK autophosphorylation in a physiologically relevant cellular environment.

Methodology:

  • Freshly drawn human whole blood is treated with various concentrations of this compound.

  • B-cells within the whole blood are stimulated with an anti-IgD antibody to induce BTK activation and autophosphorylation.

  • Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.

  • Cells are stained with fluorescently labeled antibodies specific for phosphorylated BTK (pBTK) and a B-cell surface marker (e.g., CD20).

  • The level of pBTK in the B-cell population is quantified using flow cytometry.

  • IC50 values are determined from the dose-response curve.

BCR-Mediated PLCγ2 Phosphorylation Assay

Objective: To assess the effect of this compound on a key downstream substrate of BTK in the B-cell receptor signaling pathway.

Methodology:

  • Ramos B cells, a human Burkitt's lymphoma cell line, are pre-incubated with different concentrations of this compound.

  • The B-cell receptor (BCR) is then stimulated with an anti-IgM antibody.

  • Cells are lysed, and the cell lysates are subjected to western blotting.

  • Phosphorylation of PLCγ2 is detected using a specific anti-phospho-PLCγ2 antibody.

  • The intensity of the phosphorylated PLCγ2 band is quantified and normalized to total PLCγ2 or a loading control.

  • The IC50 value is calculated from the resulting dose-response data.

B-Cell Activation Assay (Human PBMCs)

Objective: To evaluate the functional consequence of BTK inhibition on B-cell activation.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • PBMCs are treated with a range of this compound concentrations.

  • B-cell activation is induced by stimulation with either anti-IgD or anti-IgM antibodies.

  • The expression of activation markers, such as CD69 or CD86, on the surface of B-cells (identified by a B-cell specific marker like CD19) is measured by flow cytometry.

  • The IC50 value is determined based on the inhibition of the expression of these activation markers.

FcγR-Mediated ROS Production in Neutrophils

Objective: To determine the inhibitory effect of this compound on Fcγ receptor signaling in neutrophils.

Methodology:

  • Neutrophils are isolated from human blood.

  • The cells are pre-incubated with this compound at various concentrations.

  • Fcγ receptor signaling is activated by incubating the cells with immune complexes (e.g., aggregated IgG).

  • The production of reactive oxygen species (ROS) is measured using a fluorescent probe that becomes fluorescent upon oxidation.

  • The fluorescence intensity is measured over time using a plate reader.

  • The IC50 value is calculated from the dose-response curve of ROS production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a representative experimental workflow.

BCR_Signaling cluster_BCR B-Cell Receptor (BCR) Signaling BCR BCR Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 This compound This compound This compound->BTK DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NFkB NF-κB Activation DAG->NFkB Calcium Ca²⁺ Mobilization IP3->Calcium Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.

FcR_Signaling cluster_FcR Fc Receptor (FcR) Signaling in Myeloid Cells ImmuneComplex Immune Complex FcR Fc Receptor ImmuneComplex->FcR Syk Syk FcR->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 This compound This compound This compound->BTK Downstream Downstream Signaling (e.g., ROS production) PLCG2->Downstream

Caption: Fc Receptor (FcR) Signaling Pathway in myeloid cells and the inhibitory role of this compound.

B_Cell_Activation_Workflow cluster_Workflow Experimental Workflow: B-Cell Activation Assay Start Isolate Human PBMCs Incubate Incubate with this compound (Dose-Response) Start->Incubate Stimulate Stimulate with Anti-IgD or Anti-IgM Incubate->Stimulate Stain Stain with Fluorescent Antibodies (Anti-CD19, Anti-CD69) Stimulate->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Determine IC50 for Inhibition of CD69 Expression Analyze->Result

Caption: A representative experimental workflow for assessing the inhibition of B-cell activation.

References

Delving into the Cellular Mechanisms of BIIB068: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, presenting key quantitative data and experimental methodologies to support further research and development in autoimmune diseases.

Core Mechanism of Action: Inhibition of BTK Signaling

This compound exerts its therapeutic effect by targeting BTK, a non-receptor tyrosine kinase essential for the signaling cascades downstream of B cell receptors (BCRs) and Fc receptors (FcRs). In autoimmune diseases like systemic lupus erythematosus (SLE), hyperactive B cells produce autoantibodies that form immune complexes, which in turn activate FcRs on myeloid cells, perpetuating a cycle of inflammation. This compound disrupts this cycle by inhibiting BTK's kinase activity.

Key Molecular Interactions and Downstream Effects:

  • Inhibition of BTK Phosphorylation: this compound effectively suppresses the autophosphorylation of BTK, a critical step for its activation. In human studies, it has been shown to achieve over 90% inhibition of BTK phosphorylation.[1][2]

  • Blockade of BCR Signaling: By inhibiting BTK, this compound prevents the subsequent phosphorylation and activation of phospholipase C gamma 2 (PLCγ2).[3] This disrupts the downstream signaling events that are crucial for B cell activation, proliferation, and survival, including calcium mobilization and the activation of transcription factors like NF-κB.[4][5]

  • Attenuation of Myeloid Cell Activation: this compound also modulates the function of myeloid cells by inhibiting FcR-mediated signaling. This has been demonstrated by the inhibition of reactive oxygen species (ROS) production in neutrophils and degranulation in basophils.

Quantitative Data Summary

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound.

ParameterValueCell/SystemReference
Biochemical Potency
BTK IC501 nMEnzyme Assay
BTK Kd0.3 nMBinding Assay
Cellular Potency
BCR-mediated PLCγ2 Phosphorylation IC500.4 µMRamos B cells
Anti-IgD Induced B cell Activation IC500.11 µMHuman PBMCs
Anti-IgM Induced B cell Activation IC500.21 µMHuman PBMCs
FcγR-mediated ROS Production IC5054 nMNeutrophils
Human Whole Blood BTK Phosphorylation IC500.12 µMHuman Whole Blood
ParameterRatDogCynomolgus MonkeyReference
Pharmacokinetics
T1/2 (5 mg/kg, po)1.2 hours2.1 hours0.9 hour
Oral Bioavailability (%F)48%--

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key cellular pathways modulated by this compound.

BIIB068_BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates This compound This compound This compound->BTK Inhibits PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Antibody Production) NFkB->Gene_Expression

Caption: this compound inhibits the B Cell Receptor (BCR) signaling pathway.

BIIB068_FcR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor (FcR) SYK SYK FcR->SYK Immune Complex Binding BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates This compound This compound This compound->BTK Inhibits ROS Reactive Oxygen Species (ROS) Production PLCg2->ROS

Caption: this compound inhibits the Fc Receptor (FcR) signaling pathway in myeloid cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

1. BCR-Mediated PLCγ2 Phosphorylation Assay in Ramos B Cells

  • Objective: To determine the potency of this compound in inhibiting BCR-induced PLCγ2 phosphorylation.

  • Cell Line: Ramos B cells (human Burkitt's lymphoma cell line).

  • Protocol:

    • Culture Ramos B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

    • Seed cells at a density of 1 x 10^6 cells/well in a 96-well plate.

    • Pre-incubate cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

    • Stimulate the cells with anti-IgM antibody for 10 minutes at 37°C to induce BCR signaling.

    • Lyse the cells and collect the protein lysates.

    • Determine the levels of phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2 using a sandwich ELISA or Western blotting with specific antibodies.

    • Calculate the IC50 value by fitting the dose-response curve using non-linear regression.

2. Anti-IgD/IgM Induced B Cell Activation Assay in Human PBMCs

  • Objective: To assess the effect of this compound on B cell activation in a more physiologically relevant system.

  • Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Protocol:

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Pre-treat the cells with a dilution series of this compound or vehicle for 1 hour.

    • Stimulate B cell activation by adding anti-IgD or anti-IgM antibodies.

    • Incubate for 24-48 hours.

    • Measure B cell activation by quantifying the expression of activation markers such as CD69 or CD86 on the B cell population (identified by CD19 or CD20 staining) using flow cytometry.

    • Determine the IC50 value from the dose-response curve.

3. FcγR-Mediated ROS Production Assay in Neutrophils

  • Objective: To evaluate the inhibitory effect of this compound on FcγR-mediated effector functions in myeloid cells.

  • Cells: Primary human neutrophils isolated from whole blood.

  • Protocol:

    • Isolate neutrophils using density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

    • Resuspend neutrophils in a suitable buffer.

    • Pre-incubate the cells with this compound or vehicle control.

    • Add a fluorescent probe for ROS detection (e.g., dihydroethidium or CM-H2DCFDA).

    • Stimulate the cells with immune complexes (e.g., aggregated IgG) to activate FcγRs.

    • Measure the fluorescence intensity over time using a plate reader or flow cytometer to quantify ROS production.

    • Calculate the IC50 value based on the inhibition of ROS production.

Experimental_Workflow cluster_bcr BCR Pathway Assays cluster_fcr FcR Pathway Assay bcr_cell_prep Cell Preparation (Ramos or PBMCs) bcr_treatment This compound Treatment bcr_cell_prep->bcr_treatment bcr_stimulation BCR Stimulation (anti-IgM/IgD) bcr_treatment->bcr_stimulation bcr_analysis Analysis (p-PLCγ2 or CD69/CD86) bcr_stimulation->bcr_analysis fcr_cell_prep Neutrophil Isolation fcr_treatment This compound Treatment fcr_cell_prep->fcr_treatment fcr_stimulation FcγR Stimulation (Aggregated IgG) fcr_treatment->fcr_stimulation fcr_analysis ROS Detection fcr_stimulation->fcr_analysis

Caption: General workflow for in vitro cellular assays of this compound.

References

BIIB068: A Technical Overview of its Impact on B Cell Activation and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BIIB068, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), focusing on its effects on B cell activation and proliferation. This compound has demonstrated significant potential in the context of autoimmune diseases by modulating B cell signaling pathways.[1][2][3]

Core Mechanism of Action

This compound is a selective and orally active BTK inhibitor with a high affinity, as evidenced by an IC50 of 1 nM and a Kd of 0.3 nM.[1] Its mechanism of action centers on the inhibition of BTK, a crucial non-receptor tyrosine kinase in the B cell receptor (BCR) signaling pathway.[3] By blocking BTK, this compound effectively curtails downstream signaling cascades that are essential for B cell activation, proliferation, and survival. This targeted inhibition of BTK makes this compound a promising therapeutic candidate for autoimmune disorders characterized by aberrant B cell activity.

Quantitative Analysis of this compound's Inhibitory Effects

The following tables summarize the key quantitative data on the inhibitory activity of this compound on various aspects of B cell function and related signaling events.

Table 1: this compound Inhibitory Activity on B Cell Activation and Signaling

Target/ProcessCell Type/SystemStimulusIC50Reference
BTKEnzyme Assay-1 nM
BTK PhosphorylationHuman Whole Blood-0.12 µM
PLCγ2 PhosphorylationRamos B cellsBCR-mediated0.4 µM
B Cell Activation (CD69 expression)Human PBMCsAnti-IgD0.11 µM
B Cell Activation (CD69 expression)Human PBMCsAnti-IgM0.21 µM
B Cell ActivationHuman PBMCsIL-4/anti-CD40> 10 µM
FcγR-mediated ROS productionNeutrophils-54 nM

Signaling Pathway Inhibition by this compound

This compound's primary therapeutic effect stems from its ability to interrupt the B cell receptor signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

References

In Vitro Characterization of BIIB068: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-cell and myeloid cell activation pathways.[1][2] Its mechanism of action makes it a promising therapeutic candidate for autoimmune diseases such as systemic lupus erythematosus (SLE).[3][4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterAssayCell Line/SystemValueReference
Biochemical Potency BTK Enzymatic AssayPurified BTK ProteinIC50: 1 nM
BTK Binding AffinityPurified BTK ProteinKd: 0.3 nM
Cellular Potency Human Whole Blood BTK PhosphorylationHuman Whole BloodIC50: 0.12 µM
BCR-mediated PLCγ2 PhosphorylationRamos B cellsIC50: 0.4 µM
Anti-IgD Induced B-cell ActivationHuman PBMCsIC50: 0.11 µM
Anti-IgM Induced B-cell ActivationHuman PBMCsIC50: 0.21 µM
FcγR-mediated ROS ProductionNeutrophilsIC50: 54 nM
Selectivity Kinase Panel Screen>400 kinases>400-fold selective for BTK
Cytotoxicity Cell Viability AssayHepG2 cellsIC50: > 20 µM

Experimental Protocols

BTK Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified BTK.

  • Principle: A common method for assessing kinase activity is to measure the production of ADP, a product of the ATP hydrolysis reaction catalyzed by the kinase. The Transcreener® ADP² Kinase Assay is a widely used platform for this purpose.

  • Protocol Outline:

    • Purified recombinant BTK enzyme is incubated with a peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in a kinase assay buffer.

    • This compound is added at various concentrations to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent, such as the Transcreener® ADP² Assay kit, which employs a fluorescent probe that binds to ADP.

    • The fluorescence signal is measured, and the IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Whole Blood BTK Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the autophosphorylation of BTK in a physiologically relevant environment.

  • Principle: The phosphorylation of BTK at tyrosine 223 (pBTK Y223) is a key step in its activation. This assay measures the level of pBTK in whole blood samples treated with this compound.

  • Protocol Outline:

    • Freshly drawn human whole blood is incubated with various concentrations of this compound or vehicle control (DMSO).

    • The blood is stimulated with an activator of B-cell receptor signaling, such as anti-IgD antibody, to induce BTK phosphorylation.

    • Red blood cells are lysed, and the remaining peripheral blood mononuclear cells (PBMCs) are fixed and permeabilized.

    • The cells are stained with fluorescently labeled antibodies specific for a B-cell marker (e.g., CD19 or CD20) and for phosphorylated BTK (pY223).

    • The level of pBTK in the B-cell population is quantified using flow cytometry.

    • The IC50 value is determined by analyzing the concentration-dependent inhibition of BTK phosphorylation.

B-cell Activation Assay

This assay evaluates the functional consequence of BTK inhibition by measuring the suppression of B-cell activation.

  • Principle: Activation of B-cells through the B-cell receptor (BCR) leads to the upregulation of surface markers such as CD69. This assay quantifies the expression of these markers in the presence of this compound.

  • Protocol Outline:

    • Human PBMCs are isolated from healthy donor blood using density gradient centrifugation.

    • The PBMCs are pre-incubated with a range of concentrations of this compound.

    • B-cell activation is induced by stimulating the cells with anti-IgD or anti-IgM antibodies.

    • After an incubation period (e.g., 18-24 hours), the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69).

    • The expression of the activation markers on the B-cell population is analyzed by flow cytometry.

    • The IC50 value is calculated based on the dose-dependent inhibition of B-cell activation.

PLCγ2 Phosphorylation Assay in Ramos B-cells

This assay examines the effect of this compound on a key downstream signaling molecule in the BCR pathway.

  • Principle: Phospholipase C gamma 2 (PLCγ2) is a direct substrate of BTK. Inhibition of BTK by this compound is expected to reduce the phosphorylation of PLCγ2.

  • Protocol Outline:

    • Ramos B-cells, a human Burkitt's lymphoma cell line, are treated with varying concentrations of this compound.

    • The cells are then stimulated with an anti-IgM antibody to activate the BCR signaling cascade.

    • Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.

    • The levels of phosphorylated PLCγ2 (pPLCγ2) and total PLCγ2 are measured using a sensitive immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., Luminex).

    • The ratio of pPLCγ2 to total PLCγ2 is calculated, and the IC50 value for the inhibition of PLCγ2 phosphorylation is determined.

FcγR-mediated ROS Production in Neutrophils

This assay assesses the impact of this compound on the function of myeloid cells, specifically neutrophils.

  • Principle: Activation of Fc gamma receptors (FcγR) on neutrophils triggers the production of reactive oxygen species (ROS), a process known as the oxidative burst. BTK is involved in FcγR signaling, and its inhibition is expected to reduce ROS production.

  • Protocol Outline:

    • Neutrophils are isolated from human peripheral blood.

    • The isolated neutrophils are pre-incubated with different concentrations of this compound.

    • The cells are then stimulated with immune complexes (e.g., aggregated IgG) to activate FcγR.

    • ROS production is measured using a fluorescent probe, such as dihydrorhodamine 123 (DHR 123), which becomes fluorescent upon oxidation.

    • The fluorescence intensity is quantified using a plate reader or flow cytometry.

    • The IC50 value for the inhibition of ROS production is calculated from the dose-response curve.

Cell Viability Assay in HepG2 Cells

This assay is performed to assess the general cytotoxicity of this compound.

  • Principle: The viability of cells can be determined by measuring their metabolic activity, often by quantifying ATP levels. A decrease in ATP indicates cytotoxicity.

  • Protocol Outline:

    • HepG2 cells, a human liver cancer cell line, are seeded in a multi-well plate and allowed to adhere.

    • The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • A reagent that lyses the cells and contains luciferase and its substrate is added to the wells.

    • The luminescence, which is proportional to the amount of ATP present, is measured using a luminometer.

    • The IC50 value for cytotoxicity is determined from the concentration-response curve.

Mandatory Visualization

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Gene_expression Gene Expression (Proliferation, Survival) Ca_release->Gene_expression PKC_activation->Gene_expression This compound This compound This compound->BTK Inhibits

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.

Fc_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor (FcγR) LYN_HCK LYN/HCK FcR->LYN_HCK Immune Complex Binding SYK SYK LYN_HCK->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PI3K PI3K BTK->PI3K Activates Cytokine_release Cytokine Release PLCG2->Cytokine_release ROS Reactive Oxygen Species (ROS) Production PI3K->ROS Phagocytosis Phagocytosis PI3K->Phagocytosis This compound This compound This compound->BTK Inhibits

Caption: Fc Receptor (FcR) Signaling in Myeloid Cells and the inhibitory effect of this compound.

Experimental_Workflow_BTK_Inhibition cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis Enzyme_Assay BTK Enzymatic Assay IC50_Calc IC50 Calculation Enzyme_Assay->IC50_Calc Binding_Assay BTK Binding Assay Kd_Calc Kd Determination Binding_Assay->Kd_Calc Whole_Blood Whole Blood pBTK Whole_Blood->IC50_Calc PBMC_Activation PBMC B-cell Activation PBMC_Activation->IC50_Calc Ramos_pPLCG2 Ramos pPLCγ2 Ramos_pPLCG2->IC50_Calc Neutrophil_ROS Neutrophil ROS Neutrophil_ROS->IC50_Calc HepG2_Viability HepG2 Viability HepG2_Viability->IC50_Calc Selectivity_Profile Selectivity Profiling IC50_Calc->Selectivity_Profile Kd_Calc->Selectivity_Profile This compound This compound This compound->Enzyme_Assay This compound->Binding_Assay This compound->Whole_Blood This compound->PBMC_Activation This compound->Ramos_pPLCG2 This compound->Neutrophil_ROS This compound->HepG2_Viability

Caption: General experimental workflow for the in vitro characterization of this compound.

References

Methodological & Application

BIIB068 Protocol for In Vitro BTK Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Research Use Only.

Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3] Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies.[1] this compound has demonstrated significant inhibition of BTK phosphorylation, a critical step in its activation, with an IC50 of 1 nM for the BTK enzyme and 0.12 µM for BTK phosphorylation in human whole blood. This document provides a detailed protocol for an in vitro BTK phosphorylation assay to evaluate the inhibitory activity of this compound.

This protocol is intended for researchers, scientists, and drug development professionals working on BTK inhibitors and related signaling pathways.

Quantitative Data Summary

The following table summarizes the key in vitro potency and binding affinity data for this compound against BTK.

ParameterValueNotes
IC50 (BTK enzyme) 1 nMIn vitro biochemical assay.
Kd 0.3 nMBinding affinity to BTK.
IC50 (Human Whole Blood BTK Phosphorylation) 0.12 µMCellular assay measuring inhibition of BTK phosphorylation.
IC50 (Ramos B cells - PLCγ2 Phosphorylation) 0.4 µMDownstream signaling inhibition in a human B-cell line.
IC50 (Human PBMCs - Anti-IgD induced B-cell activation) 0.11 µMInhibition of B-cell activation in primary human cells.
IC50 (Human PBMCs - Anti-IgM induced B-cell activation) 0.21 µMInhibition of B-cell activation in primary human cells.
IC50 (Neutrophils - FcγR-mediated ROS production) 54 nMInhibition of Fc receptor signaling in primary human neutrophils.
Kinase Selectivity >400-foldSelectivity for BTK over other kinases.

BTK Signaling Pathway and this compound Inhibition

The following diagram illustrates the simplified BTK signaling pathway downstream of the B-cell receptor (BCR) and the point of inhibition by this compound. Upon BCR engagement, Src-family kinases (SFKs) like LYN phosphorylate BTK at Y551, leading to its full activation. Activated BTK then autophosphorylates at Y223 and proceeds to phosphorylate downstream targets like PLCγ2, initiating a cascade of signals that lead to B-cell proliferation, differentiation, and survival. This compound acts as a reversible inhibitor, binding to BTK and preventing its phosphorylation and subsequent activation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN (SFK) BCR->LYN Activation BTK BTK LYN->BTK Phosphorylates (Y551) pBTK p-BTK (Active) BTK->pBTK Autophosphorylation (Y223) This compound This compound This compound->BTK Inhibits PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylates pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling pPLCg2->Downstream

Caption: BTK signaling pathway and this compound inhibition.

Experimental Workflow for In Vitro BTK Phosphorylation Assay

The following diagram outlines the general workflow for determining the inhibitory effect of this compound on BTK phosphorylation in vitro.

experimental_workflow A Prepare Reagents: - Recombinant BTK - Kinase Buffer - ATP - this compound dilutions B Add BTK and this compound to microplate wells A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Terminate reaction and deplete remaining ATP E->F G Add detection reagent to measure ADP production F->G H Measure luminescence G->H I Data Analysis: - Calculate % inhibition - Determine IC50 H->I

References

Application Notes and Protocols: BIIB068 in Ramos B Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways that regulate B-cell proliferation, survival, and activation. Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies. The Ramos B cell line, derived from a human Burkitt's lymphoma, is a widely used model system for studying B-cell signaling and the effects of targeted inhibitors. These application notes provide detailed protocols for utilizing this compound in Ramos B cell lines to study its effects on BTK signaling, cell proliferation, and apoptosis.

Mechanism of Action

This compound functions as a highly selective inhibitor of BTK, with a reported IC50 of 1 nM and a Kd of 0.3 nM.[1] Its mechanism of action involves binding to the ATP-binding pocket of BTK, thereby preventing its phosphorylation and subsequent activation. This blockade of BTK activity leads to the inhibition of downstream signaling cascades, including the phosphorylation of phospholipase C gamma 2 (PLCγ2), a key event in BCR-mediated signaling. In Ramos B cells, this compound has been shown to inhibit BCR-mediated PLCγ2 phosphorylation with an IC50 of 0.4 µM.[1] The inhibition of the BTK signaling pathway ultimately results in the suppression of B-cell activation and can lead to cell cycle arrest and apoptosis.[2]

Data Presentation

The following table summarizes the quantitative data available for this compound's activity in Ramos B cells.

ParameterCell LineValueReference
IC50 (BCR-mediated PLCγ2 phosphorylation)Ramos0.4 µM[1]

Experimental Protocols

Ramos B Cell Culture

Materials:

  • Ramos B cell line (e.g., ATCC® CRL-1596™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • L-Glutamine (200 mM)

  • Trypan Blue solution

  • Sterile cell culture flasks (T-25, T-75)

  • Sterile centrifuge tubes

  • Humidified incubator (37°C, 5% CO2)

  • Biological safety cabinet

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Thawing Frozen Cells:

    • Quickly thaw the vial of frozen Ramos cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance:

    • Ramos cells grow in suspension. Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

    • To subculture, determine the cell density using a hemocytometer and Trypan Blue exclusion for viability.

    • Dilute the cell suspension to a seeding density of 2-3 x 10^5 cells/mL in a new flask with fresh complete growth medium.

    • Change the medium every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh medium.

This compound Preparation and Treatment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations.

    • Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Seed Ramos cells at the desired density in culture plates or flasks.

    • Add the prepared working solutions of this compound or vehicle control to the cells.

    • Incubate for the desired period as per the specific experimental requirements.

Western Blot Analysis of BTK Signaling

Materials:

  • Ramos cells

  • This compound

  • Anti-human IgM, F(ab')2 fragment

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Stimulation:

    • Seed Ramos cells (e.g., 1-2 x 10^6 cells/mL) and allow them to rest for a few hours.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 5-10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Cell Proliferation (MTT) Assay

Materials:

  • Ramos cells

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed Ramos cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete growth medium.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Add 100 µL of the this compound solutions or vehicle control to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value for cell proliferation.

Apoptosis (Annexin V/PI) Assay

Materials:

  • Ramos cells

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed Ramos cells in 6-well plates at a density of 5 x 10^5 cells/mL.

    • Treat the cells with various concentrations of this compound or vehicle control for 24 or 48 hours.

  • Staining:

    • Harvest the cells (including any floating cells) by centrifugation.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen binding BTK BTK Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates DAG DAG PLCg2->DAG hydrolyzes PIP2 IP3 IP3 PLCg2->IP3 hydrolyzes PIP2 Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) DAG->Downstream IP3->Downstream This compound This compound This compound->BTK inhibits Proliferation Proliferation & Survival Downstream->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Culture 1. Culture Ramos B Cells Prepare 2. Prepare this compound Solutions Culture->Prepare Treat 3. Treat Cells with this compound Prepare->Treat Western Western Blot (BTK Signaling) Treat->Western Proliferation Proliferation Assay (e.g., MTT) Treat->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treat->Apoptosis Quantify Quantify Protein Phosphorylation Western->Quantify IC50 Determine IC50 (Proliferation) Proliferation->IC50 Apoptosis_Rate Calculate Apoptosis Rate Apoptosis->Apoptosis_Rate

Caption: General experimental workflow for studying the effects of this compound on Ramos B cells.

References

Application Notes and Protocols: Flow Cytometry Analysis of B Cell Activation with BIIB068

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B cells are critical components of the adaptive immune system, playing a central role in humoral immunity through the production of antibodies. The activation of B cells is a tightly regulated process initiated by the B cell receptor (BCR). Dysregulation of B cell activation is a hallmark of various autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis. Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial signaling molecule downstream of the BCR.[1][2] Its activation is essential for B cell proliferation, differentiation, and survival.

BIIB068 is a potent, selective, and reversible inhibitor of BTK.[1][2][3] By blocking BTK phosphorylation, this compound effectively attenuates BCR-mediated signaling, leading to a reduction in B cell activation. This makes this compound a promising therapeutic candidate for the treatment of autoimmune diseases.

Flow cytometry is a powerful technique for the single-cell analysis of complex cell populations. It allows for the precise identification of B cell subsets and the quantification of cell surface and intracellular markers associated with activation. These application notes provide detailed protocols for the in vitro analysis of the effect of this compound on B cell activation using flow cytometry.

Mechanism of Action of this compound

Upon antigen binding to the B cell receptor (BCR), a signaling cascade is initiated. This involves the activation of Src-family kinases, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79a/b heterodimer. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn phosphorylates and activates Bruton's tyrosine kinase (BTK). Activated BTK is a critical signaling hub, phosphorylating phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of downstream pathways that control B cell proliferation, survival, and differentiation into antibody-producing plasma cells. This compound, as a reversible BTK inhibitor, prevents the phosphorylation of BTK, thereby blocking this entire downstream signaling cascade.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR BCR Antigen->BCR binds CD79a/b CD79a/b BCR->CD79a/b aggregation Src-family kinases Src-family kinases CD79a/b->Src-family kinases activate Syk Syk Src-family kinases->Syk activate BTK BTK Syk->BTK phosphorylates PLCg2 PLCg2 BTK->PLCg2 phosphorylates This compound This compound This compound->BTK inhibits Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling activates B Cell Activation B Cell Activation Downstream Signaling->B Cell Activation

B Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The inhibitory effect of this compound on various aspects of B cell activation has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell TypeStimulusParameter MeasuredIC50Reference
B Cell ActivationHuman PBMCsAnti-IgDB Cell Activation0.11 µM
B Cell ActivationHuman PBMCsAnti-IgMB Cell Activation0.21 µM
BTK PhosphorylationHuman Whole Blood-BTK Phosphorylation0.12 µM
PLCγ2 PhosphorylationRamos B cellsBCR ligationPLCγ2 Phosphorylation0.4 µM

Table 2: Effect of a Reversible BTK Inhibitor (related to this compound) on B Cell Activation Marker Expression

Cell TypeStimulusParameter MeasuredIC50Reference
Human Whole BloodAnti-IgDCD69 Expression on B cells~0.1 µM

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a prerequisite for in vitro B cell activation assays.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS), sterile

  • Ficoll-Paque PLUS or other density gradient medium

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

  • Sterile Pasteur pipettes

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood in a new 50 mL conical tube, creating a distinct interface.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible: plasma, a "buffy coat" of PBMCs, the density gradient medium, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs using a sterile Pasteur pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.

Protocol 2: In Vitro B Cell Activation and Inhibition with this compound

This protocol details the stimulation of B cells within the isolated PBMC population and their treatment with this compound.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • Anti-human IgD or anti-human IgM antibody (for B cell stimulation)

  • 96-well flat-bottom culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range based on IC50 values is 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Prepare the B cell stimulus. Dilute anti-human IgD or anti-human IgM antibody in complete RPMI-1640 medium to the desired final concentration (e.g., 10 µg/mL).

  • Add 50 µL of the stimulus to the appropriate wells. Include an unstimulated control well (add 50 µL of medium only).

  • Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.

Protocol 3: Flow Cytometry Staining for B Cell Activation Markers

This protocol describes the staining of cells for flow cytometric analysis to quantify the expression of B cell activation markers.

Materials:

  • Cultured PBMCs from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

  • 96-well V-bottom plate or FACS tubes

  • Centrifuge

Table 3: Suggested Antibody Panel for Flow Cytometry

TargetFluorochromePurpose
CD19PerCP-Cy5.5B cell lineage marker
CD3APC-H7T cell lineage marker (for exclusion)
CD14APC-H7Monocyte lineage marker (for exclusion)
CD69PEEarly B cell activation marker
CD86FITCB cell activation/co-stimulatory marker
Viability Dyee.g., Fixable Viability Stain 780To exclude dead cells

Procedure:

  • After the incubation period, gently resuspend the cells in each well.

  • Transfer the cell suspension to a 96-well V-bottom plate or FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye and incubate for 15 minutes at room temperature in the dark.

  • Wash the cells with 200 µL of FACS buffer, centrifuge, and discard the supernatant.

  • Resuspend the cell pellet in 50 µL of FACS buffer containing the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer.

  • Resuspend the final cell pellet in 200-300 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

Data Analysis

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on live cells by excluding the cells positive for the viability dye.

    • Gate on lymphocytes based on their forward and side scatter properties (FSC vs. SSC).

    • Identify B cells by gating on the CD19-positive population, while excluding CD3 and CD14 positive cells.

    • Within the B cell gate, quantify the percentage of cells expressing the activation markers CD69 and CD86. The mean fluorescence intensity (MFI) of these markers can also be measured.

  • Inhibition Analysis:

    • Calculate the percentage of activated B cells (CD69+ or CD86+) for each concentration of this compound.

    • Plot the percentage of activation against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value of this compound for the inhibition of B cell activation.

Experimental_Workflow Whole_Blood Whole_Blood PBMC_Isolation PBMC_Isolation Whole_Blood->PBMC_Isolation Cell_Culture Cell_Culture PBMC_Isolation->Cell_Culture BIIB068_Treatment BIIB068_Treatment Cell_Culture->BIIB068_Treatment B_Cell_Stimulation B_Cell_Stimulation BIIB068_Treatment->B_Cell_Stimulation Incubation Incubation B_Cell_Stimulation->Incubation Flow_Staining Flow_Staining Incubation->Flow_Staining Flow_Acquisition Flow_Acquisition Flow_Staining->Flow_Acquisition Data_Analysis Data_Analysis Flow_Acquisition->Data_Analysis

Experimental Workflow for B Cell Activation Analysis.

Conclusion

These application notes provide a comprehensive guide for researchers to utilize flow cytometry for the analysis of B cell activation and the inhibitory effects of this compound. The detailed protocols and suggested data analysis workflow will enable the generation of robust and reproducible data for the evaluation of this compound and other potential immunomodulatory compounds targeting the B cell activation pathway. The provided information is intended for research use only and should be adapted as necessary for specific experimental needs.

References

Application Notes & Protocols: Evaluating the Efficacy of BIIB068 in Murine Models of Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Systemic Lupus Erythematosus (SLE) is a complex, multifactorial autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to multiple organ systems.[1] B cells play a central role in SLE pathogenesis through autoantibody production, antigen presentation, and cytokine secretion.[2][3] Bruton's Tyrosine Kinase (BTK) is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors, making it a key therapeutic target.[4][5]

BIIB068 is a potent, selective, and reversible BTK inhibitor designed for oral administration. By inhibiting BTK, this compound is expected to modulate B-cell and myeloid cell activation, thereby reducing autoantibody production and inflammation that drive SLE pathology. Preclinical evaluation in robust animal models is essential to determine the therapeutic potential of BTK inhibitors like this compound.

This document provides detailed application notes and protocols for testing the efficacy of this compound in established murine models of SLE.

This compound Mechanism of Action in SLE

This compound targets BTK, a key kinase in immune cell signaling. In B cells, antigen binding to the BCR initiates a signaling cascade where BTK activation is essential for downstream pathways leading to cell proliferation, differentiation, and antibody production. In myeloid cells (like macrophages), BTK is involved in signaling downstream of Fc receptors, which bind immune complexes and trigger the release of pro-inflammatory cytokines. This compound-mediated inhibition of BTK is hypothesized to block these pathogenic processes.

BIIB068_Mechanism_of_Action cluster_Bcell B Cell cluster_Myeloid Myeloid Cell BCR B-Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Antigen Binding PLCg2 PLCγ2 Activation BTK_B->PLCg2 BIIB068_B This compound BIIB068_B->BTK_B Inhibition Prolif Proliferation & Differentiation PLCg2->Prolif AutoAb Autoantibody Production PLCg2->AutoAb FcR Fc Receptor (FcR) BTK_M BTK FcR->BTK_M Immune Complex Binding Cytokines Pro-inflammatory Cytokine Release BTK_M->Cytokines BIIB068_M This compound BIIB068_M->BTK_M Inhibition

Caption: this compound inhibits BTK in B cells and myeloid cells.

Selection of Appropriate Animal Models

The choice of animal model is critical and should align with the specific questions being addressed. Using multiple models is recommended to evaluate efficacy across different genetic backgrounds and pathogenic mechanisms.

ModelTypeKey FeaturesRecommended Use Case
NZB/W F1 SpontaneousFemale predominance; high titers of anti-dsDNA antibodies; severe, fatal immune complex-mediated glomerulonephritis.Evaluating therapeutic effects on nephritis, autoantibody production, and survival in a model with strong clinical parallels to human SLE.
MRL/lpr SpontaneousFas gene mutation; rapid onset of severe disease in both sexes; massive lymphadenopathy, arthritis, and nephritis.Testing agents in a model of accelerated and severe autoimmunity; useful for studies on the role of apoptosis.
Pristane-Induced InducedIntraperitoneal pristane injection in non-autoimmune strains (e.g., BALB/c, C57BL/6); strong Type I IFN signature; production of a broad range of autoantibodies.Assessing efficacy in a model that reflects the IFN-high subset of human SLE patients.

Experimental Design and Workflow

A typical preclinical efficacy study involves selecting a model, defining treatment groups, administering the compound, and monitoring disease progression through various endpoints.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis A 1. Animal Model Selection (e.g., NZB/W F1 females) B 2. Acclimatization & Baseline (Urine/Serum Collection) A->B C 3. Group Randomization (Based on proteinuria/age) B->C D 4. Daily Oral Gavage - Vehicle Control - this compound (Low Dose) - this compound (High Dose) - Positive Control (e.g., Cyclophosphamide) C->D E 5. Weekly Monitoring (Body Weight, Proteinuria) D->E F 6. Bi-weekly/Monthly Bleeds (Serum for Autoantibody Analysis) E->F G 7. Terminal Endpoint (e.g., 36 weeks of age or severe nephritis) F->G H 8. Tissue Collection (Kidneys, Spleen, Lymph Nodes) G->H I 9. Endpoint Analysis - Histopathology (Kidney) - Flow Cytometry (Spleen) - Serology (ELISA) H->I J 10. Statistical Analysis & Reporting I->J

Caption: General workflow for an in vivo efficacy study of this compound.

Detailed Experimental Protocols

Protocol 4.1: Therapeutic Efficacy Study in NZB/W F1 Mice
  • Animals: Female NZB/W F1 mice, aged 22-24 weeks, exhibiting established proteinuria (≥100 mg/dL).

  • Grouping (n=10-15 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered daily by oral gavage.

    • Group 2: this compound (10 mg/kg), administered daily by oral gavage.

    • Group 3: this compound (30 mg/kg), administered daily by oral gavage.

    • Group 4: Positive control (e.g., Cyclophosphamide, 20 mg/kg, weekly IP injection).

  • Treatment Duration: 10-12 weeks.

  • Monitoring:

    • Proteinuria: Measured weekly using urinary dipsticks (e.g., Albustix). Scored on a scale of 0-4 (0: none, 1: 30-100 mg/dL, 2: 100-300 mg/dL, 3: 300-1000 mg/dL, 4: >1000 mg/dL).

    • Body Weight: Measured weekly.

    • Survival: Monitored daily.

    • Serum Collection: Blood collected via retro-orbital or submandibular bleed at baseline and every 4 weeks for autoantibody analysis.

  • Terminal Endpoint: At the end of the treatment period, mice are euthanized.

    • Collect terminal blood for serum.

    • Harvest kidneys for histopathology (fix in 10% neutral buffered formalin).

    • Harvest spleen for flow cytometry and splenocyte analysis.

Protocol 4.2: Measurement of Anti-dsDNA Antibodies (ELISA)
  • Plate Coating: Coat 96-well ELISA plates with 50 µg/mL calf thymus dsDNA in coating buffer (PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash plates 3 times with Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block with 200 µL/well of Blocking Buffer (PBS with 1% BSA) for 2 hours at room temperature.

  • Sample Incubation: Wash plates. Add 100 µL of diluted mouse serum (e.g., 1:100 in Blocking Buffer) to each well. Incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash plates. Add 100 µL of HRP-conjugated goat anti-mouse IgG (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash plates. Add 100 µL of TMB substrate. Stop the reaction with 50 µL of 2N H₂SO₄.

  • Reading: Read absorbance at 450 nm on a microplate reader. Quantify results against a standard curve.

Protocol 4.3: Kidney Histopathology
  • Processing: Paraffin-embed formalin-fixed kidney tissues. Section at 4-5 µm.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and assessment of glomerulonephritis, interstitial inflammation, and vasculitis.

    • Periodic Acid-Schiff (PAS): To assess basement membrane thickening and mesangial matrix expansion.

  • Scoring: Score glomeruli on a scale of 0-4 for pathological changes (e.g., mesangial proliferation, endocapillary proliferation, crescent formation) by a blinded pathologist. Average the scores from at least 50 glomeruli per kidney.

  • Immunofluorescence: Use cryosections from snap-frozen kidney tissue to stain for IgG and C3 immune complex deposition.

Data Presentation and Expected Outcomes

Quantitative data should be summarized to allow for clear comparison between treatment groups.

Table 1: Effect of this compound on Renal Disease and Survival in NZB/W F1 Mice
Treatment GroupMean Proteinuria Score (at Week 10)% Survival (at Week 12)Mean Glomerulonephritis Score
Vehicle Control3.5 ± 0.440%3.1 ± 0.3
This compound (10 mg/kg)2.1 ± 0.680%1.8 ± 0.5
This compound (30 mg/kg)1.2 ± 0.3 100%0.9 ± 0.2
Positive Control1.5 ± 0.590% 1.1 ± 0.4
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative examples.
Table 2: Serological and Cellular Effects of this compound
Treatment GroupSerum Anti-dsDNA IgG (U/mL)Spleen Weight (mg)% of Splenic Plasma Cells (CD138+)
Vehicle Control8540 ± 1250450 ± 555.2 ± 1.1
This compound (10 mg/kg)4120 ± 980280 ± 402.8 ± 0.7
This compound (30 mg/kg)1550 ± 640 150 ± 251.1 ± 0.4
Positive Control2100 ± 710180 ± 30 1.5 ± 0.6
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are representative examples.

Logical Diagram for Study Design

This diagram illustrates the relationship between the study components.

Study_Design Model SLE Animal Model (NZB/W F1) Groups Treatment Groups Model->Groups Hypothesis Hypothesis: This compound will ameliorate SLE-like disease Hypothesis->Model Vehicle Vehicle Groups->Vehicle BIIB_Low This compound Low Dose Groups->BIIB_Low BIIB_High This compound High Dose Groups->BIIB_High Endpoints Primary & Secondary Endpoints Vehicle->Endpoints BIIB_Low->Endpoints BIIB_High->Endpoints Renal Renal Function (Proteinuria, Histology) Endpoints->Renal Survival Survival Endpoints->Survival Serology Serology (Anti-dsDNA IgG) Endpoints->Serology Cellular Cellular Phenotypes (B cells, Plasma cells) Endpoints->Cellular Outcome Outcome Assessment Renal->Outcome Survival->Outcome Serology->Outcome Cellular->Outcome

Caption: Logical framework for a this compound preclinical efficacy trial.

Conclusion: These protocols and guidelines provide a robust framework for evaluating the preclinical efficacy of this compound in murine models of SLE. The NZB/W F1 model, in particular, offers a clinically relevant system to test the hypothesis that BTK inhibition can reverse key aspects of lupus pathology, including nephritis and autoantibody production. Careful execution of these studies, with attention to appropriate endpoints and controls, will generate the critical data needed to support further clinical development.

References

Application Notes and Protocols for BIIB068 Administration in Collagen-Induced Arthritis (CIA) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB068 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in B-lymphocytes and myeloid cells, playing a key role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA). In RA, BTK is involved in B-cell activation, autoantibody production, and pro-inflammatory cytokine secretion by myeloid cells.[1] Therefore, inhibition of BTK by this compound presents a promising therapeutic strategy for RA. The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares many pathological and immunological features with human RA, making it a suitable model to evaluate the efficacy of novel therapeutic agents like this compound.

Disclaimer: Publicly available data on the administration of this compound specifically in collagen-induced arthritis models is limited. The following application notes and protocols are based on established methodologies for evaluating other selective BTK inhibitors in CIA models and are intended to serve as a comprehensive guide for researchers.

Signaling Pathway of BTK in Arthritis

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, BTK is activated and initiates a signaling cascade that leads to B-cell proliferation, differentiation, and the production of autoantibodies. In myeloid cells like macrophages and monocytes, BTK is involved in signaling downstream of Fc receptors, which are activated by immune complexes (antigen-antibody complexes). This activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which drive inflammation and joint destruction in rheumatoid arthritis.

BTK_Signaling_Pathway cluster_Bcell B-Cell cluster_Myeloid Myeloid Cell (Macrophage/Monocyte) BCR B-Cell Receptor (BCR) BTK_B BTK BCR->BTK_B Activation Antigen Antigen Antigen->BCR PLCg2 PLCγ2 BTK_B->PLCg2 NFkB_B NF-κB Activation PLCg2->NFkB_B Proliferation Proliferation & Differentiation NFkB_B->Proliferation Autoantibodies Autoantibody Production NFkB_B->Autoantibodies ImmuneComplex Immune Complex Autoantibodies->ImmuneComplex FcR Fc Receptor (FcγR) BTK_M BTK FcR->BTK_M Activation ImmuneComplex->FcR NFkB_M NF-κB Activation BTK_M->NFkB_M Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_M->Cytokines Joint Joint Inflammation & Damage Cytokines->Joint This compound This compound This compound->BTK_B Inhibition This compound->BTK_M Inhibition Experimental_Workflow Day0 Day 0: Primary Immunization (Collagen in CFA) Day21 Day 21: Booster Immunization (Collagen in IFA) Day0->Day21 Dosing_Start_P Start Prophylactic Dosing (this compound or Vehicle) Day0->Dosing_Start_P Monitoring Daily Clinical Scoring & Paw Measurement (from Day 21) Day21->Monitoring Dosing_Start_T Start Therapeutic Dosing (this compound or Vehicle) (upon arthritis onset) Monitoring->Dosing_Start_T Termination Study Termination (e.g., Day 42) Monitoring->Termination Analysis Histopathology & Biomarker Analysis Termination->Analysis

References

Application Notes and Protocols for BIIB068 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BIIB068 stock solutions for use in cell culture experiments. This compound is a potent, selective, and reversible Bruton's tyrosine kinase (BTK) inhibitor investigated for its potential in autoimmune diseases.[1][2][3][4][5]

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 1798787-27-5
Molecular Weight 435.45 g/mol
BTK IC₅₀ 1 nM
BTK K_d_ 0.3 nM
Solubility in DMSO ≥ 2.08 mg/mL (≥ 4.78 mM)
Human Whole Blood BTK Phosphorylation IC₅₀ 0.12 µM
Ramos B cells (BCR mediated PLCγ2 phosphorylation) IC₅₀ 0.4 µM
Human PBMCs (anti-IgD induced B cell activation) IC₅₀ 0.11 µM
Human PBMCs (anti-IgM induced B cell activation) IC₅₀ 0.21 µM
Neutrophils (FcγR-mediated ROS production) IC₅₀ 54 nM

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 4.35 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration DMSO stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate stock.

  • Final Dilution: Further dilute the intermediate stock (or the main stock if preferred) into the final volume of cell culture medium to achieve the desired working concentration. For example, to make a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate stock.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the this compound-treated samples.

  • Immediate Use: Add the final working solution to your cell cultures immediately after preparation.

Visualizations

Signaling Pathway of this compound Inhibition

This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Inhibition of BTK by this compound blocks downstream signaling events, including the phosphorylation of phospholipase C gamma 2 (PLCγ2), which ultimately leads to a reduction in B-cell activation, proliferation, and inflammatory responses.

BIIB068_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Fc Receptor (FcR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, NF-κB activation) PLCG2->Downstream Activation Response Cellular Responses: - B-Cell Activation - Proliferation - Cytokine Production - ROS Production Downstream->Response Regulation This compound This compound This compound->BTK Inhibition BIIB068_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw dilute 7. Dilute in Cell Culture Medium thaw->dilute treat 8. Treat Cells dilute->treat end End treat->end

References

Application Notes and Protocols for BIIB068 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical application of BIIB068, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), for in vivo mouse studies. This compound has been investigated for its therapeutic potential in autoimmune diseases due to its critical role in B cell and myeloid cell signaling pathways. This document outlines the mechanism of action of this compound, detailed protocols for its formulation and administration, and a description of a relevant mouse model for efficacy studies. While specific quantitative dosage and efficacy data from key preclinical mouse studies are contained within supplementary materials of a primary publication and are not publicly accessible, this guide offers a foundational framework for designing and executing in vivo studies with this compound.

Introduction to this compound

This compound is an orally active, potent, and selective reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1 nM.[1] BTK is a crucial non-receptor tyrosine kinase involved in the signaling pathways of B cells and myeloid cells.[2] Its inhibition is a promising therapeutic strategy for autoimmune diseases where these cell types play a pathogenic role.[2][3] this compound has demonstrated good kinase selectivity and favorable drug-like properties, including oral bioavailability, making it a suitable candidate for in vivo studies.[3] Preclinical studies have shown that this compound was well-tolerated in various species.

Mechanism of Action

This compound exerts its pharmacological effect by reversibly binding to BTK and inhibiting its kinase activity. This action blocks the phosphorylation of downstream substrates, such as phospholipase C gamma 2 (PLCγ2), thereby attenuating signaling cascades that lead to B cell activation, proliferation, and autoantibody production. The inhibition of BTK signaling in myeloid cells also modulates inflammatory responses.

Signaling Pathway Diagram

BIIB068_Mechanism_of_Action BCR B Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation This compound This compound This compound->BTK Inhibition IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC Activation DAG->PKC NFkB NF-κB Activation Ca_Mobilization->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Antibody Production) NFkB->Gene_Expression

Caption: this compound inhibits BTK, blocking downstream signaling pathways.

Experimental Protocols

Formulation of this compound for Oral Administration

This compound is a small molecule that can be formulated for oral gavage in mice using several methods. The choice of vehicle may depend on the required dose concentration and study duration. It is recommended to prepare a stock solution in DMSO and then dilute it with the chosen vehicle.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL final volume, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach the final volume of 1 mL and mix well.

  • This formulation results in a clear solution with a solubility of at least 2.08 mg/mL.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

  • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly until a clear solution is obtained.

  • This formulation also achieves a solubility of at least 2.08 mg/mL.

Protocol 3: DMSO/Corn Oil Formulation

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly. This formulation may be suitable for longer-term studies.

  • This formulation results in a clear solution with a solubility of at least 2.08 mg/mL.

In Vivo Mouse Study: Thymus-Independent Type 2 (TI-2) Antigen Model

This compound has been evaluated in a thymus-independent type 2 (TI-2) antigen mouse model, which is known to be dependent on BTK signaling. This model is suitable for assessing the efficacy of BTK inhibitors in modulating B cell responses.

Experimental Workflow:

TI2_Mouse_Model_Workflow cluster_preparation Preparation cluster_treatment Treatment and Immunization cluster_monitoring Monitoring and Endpoint Analysis Animal_Acclimatization Acclimatize Mice Dosing Administer this compound or Vehicle (Oral Gavage, BID) Animal_Acclimatization->Dosing BIIB068_Formulation Prepare this compound Formulation BIIB068_Formulation->Dosing Immunization Immunize with TI-2 Antigen Dosing->Immunization Blood_Sampling Collect Blood Samples Immunization->Blood_Sampling Antibody_Titer Measure Antigen-Specific Antibody Titer (ELISA) Blood_Sampling->Antibody_Titer PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (pBTK) Analysis Blood_Sampling->PK_PD_Analysis

Caption: General workflow for a TI-2 antigen mouse model study with this compound.

Protocol Outline:

  • Animal Acclimatization: Acclimatize mice (e.g., C57BL/6 or BALB/c) for at least one week before the start of the experiment.

  • Grouping: Randomly assign mice to vehicle control and this compound treatment groups.

  • Dosing: Administer this compound or vehicle orally via gavage. Based on available literature, a twice-daily (BID) dosing schedule was used for this compound in a TI-2 mouse model.

  • Immunization: Immunize mice with a TI-2 antigen (e.g., TNP-Ficoll) to induce an antibody response.

  • Sample Collection: Collect blood samples at specified time points to measure plasma drug concentrations (pharmacokinetics) and inhibition of BTK phosphorylation (pharmacodynamics).

  • Endpoint Analysis: At the end of the study, measure antigen-specific antibody titers in the serum using ELISA to determine the efficacy of this compound.

Quantitative Data

Specific dosage levels and the corresponding quantitative efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data from the in vivo mouse study of this compound are detailed in the supplementary information of the primary publication by Ma, B. et al. in the Journal of Medicinal Chemistry (2020). This information, particularly in "Supplementary Figure S-3," provides a correlation between the this compound dose, its plasma concentration, and the level of BTK phosphorylation inhibition in a TI-2 mouse model. As this supplementary data is not publicly accessible, a placeholder table is provided below to illustrate how such data would be presented.

Table 1: In Vivo Efficacy of this compound in a TI-2 Mouse Model (Illustrative)

Treatment GroupDose (mg/kg, BID)Antigen-Specific Antibody Titer (Arbitrary Units)% Inhibition of Antibody Response
Vehicle Control0[Value]0
This compound[Dose 1][Value][Value]
This compound[Dose 2][Value][Value]
This compound[Dose 3][Value][Value]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice (Illustrative)

Dose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)% pBTK Inhibition at Tmax
[Dose 1][Value][Value][Value]
[Dose 2][Value][Value][Value]
[Dose 3][Value][Value][Value]

Conclusion

This compound is a promising BTK inhibitor for the treatment of autoimmune diseases. The protocols and information provided in these application notes offer a solid foundation for conducting in vivo mouse studies. For detailed dosage and quantitative efficacy data, researchers are strongly encouraged to consult the supplementary materials of the primary publication. The methodologies outlined herein will aid in the design of robust preclinical experiments to further elucidate the therapeutic potential of this compound.

References

Assessing the Effects of BIIB068 on Neutrophil ROS Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of BIIB068, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, on the production of reactive oxygen species (ROS) by neutrophils. While specific quantitative data for this compound's direct impact on neutrophil ROS production is not publicly available, the established role of BTK in this pathway allows for the design of robust experimental protocols to determine its inhibitory potential. This compound has been developed for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE), where neutrophils and their effector functions, including ROS production and NETosis, play a pathogenic role.[1][2]

Introduction to this compound and its Mechanism of Action

This compound is an orally efficacious, selective, and reversible inhibitor of Bruton's tyrosine kinase.[1][2] BTK is a critical non-receptor tyrosine kinase that functions downstream of various cellular receptors, including the B-cell receptor (BCR) and Fc receptors on myeloid cells.[1] In autoimmune diseases like SLE, immune complexes formed from autoreactive antibodies can bind to Fc receptors on neutrophils, leading to cellular activation and the release of pro-inflammatory mediators, including ROS, and the formation of neutrophil extracellular traps (NETs). By inhibiting BTK, this compound is expected to modulate these pathological responses.

The Role of BTK in Neutrophil ROS Production

Neutrophil ROS production, often termed the "oxidative burst," is a critical component of the innate immune response, essential for pathogen clearance. However, dysregulated ROS production contributes to tissue damage in inflammatory and autoimmune diseases. The generation of ROS is primarily mediated by the NADPH oxidase complex.

Activation of various neutrophil surface receptors, such as Fc receptors and G-protein coupled receptors (GPCRs) like the formyl peptide receptor (FPR) that binds to bacterial peptides like fMLP, initiates intracellular signaling cascades that lead to the assembly and activation of the NADPH oxidase. BTK is a key signaling molecule in several of these pathways. Studies with other BTK inhibitors and in BTK-deficient models have demonstrated that BTK is crucial for ROS production in response to stimuli that signal through these receptors. Therefore, it is highly probable that this compound will inhibit neutrophil ROS production stimulated by agonists such as fMLP or immune complexes.

In contrast, stimuli like phorbol 12-myristate 13-acetate (PMA) directly activate Protein Kinase C (PKC), bypassing the need for upstream receptor signaling involving BTK to activate the NADPH oxidase. Consequently, this compound is not expected to inhibit PMA-induced ROS production, making PMA a valuable negative control in experimental setups.

Data Presentation: Expected Effects of BTK Inhibition on Neutrophil ROS Production

The following tables summarize the expected quantitative outcomes of assessing a BTK inhibitor like this compound on neutrophil ROS production. The data presented here is illustrative and based on findings with other BTK inhibitors. Actual values for this compound would need to be determined experimentally.

Table 1: Illustrative IC50 Values of a BTK Inhibitor on Neutrophil ROS Production

Stimulus (Concentration)Assay MethodExpected IC50 (µM)
fMLP (100 nM)Dihydrorhodamine 123 (DHR) Assay0.1 - 1.0
Immune ComplexesLuminol Chemiluminescence0.1 - 1.0
PMA (20 nM)Dihydrorhodamine 123 (DHR) Assay> 10 (No significant inhibition)

Table 2: Illustrative Percentage Inhibition of Neutrophil ROS Production by a BTK Inhibitor (at 1 µM)

Stimulus (Concentration)Assay MethodExpected % Inhibition (Mean ± SD)
fMLP (100 nM)Dihydrorhodamine 123 (DHR) Assay85 ± 10%
Immune ComplexesLuminol Chemiluminescence90 ± 8%
PMA (20 nM)Dihydrorhodamine 123 (DHR) Assay< 10%

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on neutrophil ROS production are provided below.

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

Materials:

  • Whole blood collected in sodium heparin or EDTA vacutainers

  • Ficoll-Paque PLUS

  • Dextran T500

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Fetal Bovine Serum (FBS)

  • Trypan Blue solution

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the granulocyte/erythrocyte pellet and resuspend in PBS.

  • Add Dextran T500 to a final concentration of 1% and mix gently. Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.

  • To remove remaining erythrocytes, resuspend the pellet in RBC Lysis Buffer for 5-10 minutes on ice.

  • Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.

  • Wash the neutrophil pellet twice with PBS.

  • Resuspend the final neutrophil pellet in HBSS with Ca2+/Mg2+ and 1% FBS.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.

Protocol 2: Measurement of Intracellular ROS Production using Dihydrorhodamine 123 (DHR) and Flow Cytometry

Materials:

  • Isolated human neutrophils

  • This compound (in DMSO)

  • Dihydrorhodamine 123 (DHR 123)

  • N-formylmethionyl-leucyl-phenylalanine (fMLP)

  • Phorbol 12-myristate 13-acetate (PMA)

  • HBSS with Ca2+ and Mg2+

  • Flow cytometer

Procedure:

  • Resuspend isolated neutrophils in HBSS with Ca2+/Mg2+ at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Add DHR 123 to a final concentration of 5 µM and incubate for 15 minutes at 37°C in the dark.

  • Stimulate the cells with either fMLP (final concentration 100 nM) or PMA (final concentration 20 nM) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Stop the reaction by placing the samples on ice.

  • Acquire data on a flow cytometer, exciting at 488 nm and detecting emission in the green channel (typically 515-535 nm).

  • Analyze the data by gating on the neutrophil population and measuring the mean fluorescence intensity (MFI) of Rhodamine 123.

  • Calculate the percentage inhibition of ROS production for each concentration of this compound relative to the vehicle control.

Protocol 3: Measurement of Extracellular ROS Production using Luminol-Enhanced Chemiluminescence

Materials:

  • Isolated human neutrophils

  • This compound (in DMSO)

  • Luminol

  • Horseradish Peroxidase (HRP)

  • fMLP

  • PMA

  • HBSS with Ca2+ and Mg2+

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Resuspend isolated neutrophils in HBSS with Ca2+/Mg2+ at a concentration of 2 x 10^6 cells/mL.

  • In a white 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of this compound at various concentrations (or vehicle) to the respective wells and pre-incubate for 30-60 minutes at 37°C.

  • Prepare a working solution of luminol (e.g., 100 µM) and HRP (e.g., 20 U/mL) in HBSS.

  • Add 50 µL of the luminol/HRP solution to each well.

  • Place the plate in a luminometer pre-warmed to 37°C.

  • Initiate the measurement of chemiluminescence.

  • After a baseline reading for 5-10 minutes, inject 50 µL of the stimulus (fMLP or PMA) into each well.

  • Continue to measure chemiluminescence kinetically for 30-60 minutes.

  • Analyze the data by calculating the area under the curve (AUC) or the peak chemiluminescence for each condition.

  • Calculate the percentage inhibition for each concentration of this compound.

Mandatory Visualizations

Signaling Pathway of BTK-Mediated Neutrophil ROS Production

BTK_ROS_Pathway cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_ros ROS Production Receptor GPCR (e.g., FPR) or Fc Receptor BTK BTK Receptor->BTK Activation PI3K PI3K Receptor->PI3K BTK->PI3K PKC PKC PI3K->PKC p47phox_c p47phox (inactive) PKC->p47phox_c Phosphorylation p47phox_m p47phox (active) p47phox_c->p47phox_m Translocation p67phox_c p67phox (inactive) p67phox_m p67phox (active) p67phox_c->p67phox_m Translocation Rac2_GDP Rac2-GDP Rac2_GTP Rac2-GTP Rac2_GDP->Rac2_GTP Activation gp91phox gp91phox NADPH_Oxidase Assembled NADPH Oxidase gp91phox->NADPH_Oxidase p22phox p22phox p22phox->NADPH_Oxidase p47phox_m->NADPH_Oxidase p67phox_m->NADPH_Oxidase Rac2_GTP->NADPH_Oxidase ROS ROS NADPH_Oxidase->ROS O2 to O2- This compound This compound This compound->BTK Inhibition

Caption: BTK-mediated signaling pathway leading to neutrophil ROS production.

Experimental Workflow for Assessing this compound's Effect on Neutrophil ROS Production

experimental_workflow start Start isolate_neutrophils Isolate Human Neutrophils from Whole Blood start->isolate_neutrophils pre_incubate Pre-incubate Neutrophils with This compound or Vehicle isolate_neutrophils->pre_incubate add_probe Add ROS Detection Probe (e.g., DHR 123) pre_incubate->add_probe stimulate Stimulate Neutrophils (fMLP or PMA) add_probe->stimulate acquire_data Acquire Data (Flow Cytometry) stimulate->acquire_data analyze_data Analyze Data (MFI, % Inhibition) acquire_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for measuring intracellular ROS in neutrophils.

Logical Relationship of Controls for this compound's Effect on Neutrophil ROS

logical_controls cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes hypothesis Hypothesis: This compound inhibits BTK-dependent neutrophil ROS production fMLP fMLP Stimulation (BTK-dependent) hypothesis->fMLP PMA PMA Stimulation (BTK-independent) hypothesis->PMA fMLP_outcome ROS production inhibited by this compound fMLP->fMLP_outcome PMA_outcome ROS production NOT inhibited by this compound PMA->PMA_outcome

Caption: Logical framework for experimental controls.

References

Application Notes: BIIB068 in Functional Assays for Autoimmune Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BIIB068 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key signaling node downstream of the B-cell receptor (BCR) and Fc receptors (FcRs), BTK is a critical mediator in the activation and function of B lymphocytes and myeloid cells.[2][4] Its role in pathways that drive the production of autoantibodies and proinflammatory cytokines makes it an attractive therapeutic target for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis. This compound has demonstrated high selectivity, potent biochemical and cellular activity, and favorable drug-like properties for oral administration.

These application notes provide an overview of this compound's mechanism and detailed protocols for key functional assays to evaluate its inhibitory activity in cellular models relevant to autoimmune research.

This compound Mechanism of Action and Signaling Pathway

BTK is a non-receptor tyrosine kinase in the Tec family that plays a crucial role in multiple signaling pathways. Upon engagement of the B-cell receptor (BCR) by an antigen or an Fc receptor (FcR) by an immune complex, a signaling cascade is initiated. This leads to the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), triggering a cascade that results in calcium mobilization, activation of transcription factors, and ultimately, cellular responses such as B-cell proliferation and differentiation, and cytokine release from myeloid cells. This compound reversibly binds to BTK, inhibiting its kinase activity and blocking these downstream events.

BTK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK pY PLCg2 PLCγ2 BTK->PLCg2 pY Response Proliferation Differentiation Cytokine Release PLCg2->Response This compound This compound This compound->BTK

Caption: BTK signaling downstream of BCR and FcR is inhibited by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various biochemical and cellular assays. The data below is compiled from published studies and provides a reference for expected potency.

Assay TypeCell/SystemMetricThis compound ValueReference
Biochemical Assays Purified BTK EnzymeIC₅₀1 nM
Purified BTK EnzymeK_d0.3 nM
Cellular Assays Human Whole BloodpBTK IC₅₀0.12 µM
Ramos B Cells (BCR-mediated)PLCγ2 Phosphorylation IC₅₀0.4 µM
Human PBMCs (anti-IgD induced)B-Cell Activation IC₅₀0.11 µM
Human PBMCs (anti-IgM induced)B-Cell Activation IC₅₀0.21 µM
Human Neutrophils (FcγR-mediated)ROS Production IC₅₀54 nM

Experimental Protocols

Cellular BTK Phosphorylation (pBTK) Assay in Human Whole Blood

This protocol measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a physiologically relevant matrix.

pBTK_Workflow cluster_workflow pBTK Assay Workflow step1 1. Collect Heparinized Whole Blood step2 2. Pre-incubate with this compound (30 min) step1->step2 step3 3. Stimulate with anti-IgD Antibody step2->step3 step4 4. Lyse RBCs & Fix Cells step3->step4 step5 5. Permeabilize & Stain (anti-CD20, anti-pBTK) step4->step5 step6 6. Analyze by Flow Cytometry step5->step6 result Result: IC₅₀ of pBTK Inhibition step6->result

Caption: Workflow for measuring this compound-mediated inhibition of BTK phosphorylation.

Methodology:

  • Blood Collection: Collect fresh human whole blood into sodium heparin-containing tubes.

  • Compound Incubation: Aliquot 100 µL of whole blood per well in a 96-well plate. Add this compound from a 10-point, 3-fold serial dilution series (e.g., final concentration from 30 µM to 1.5 nM). Incubate for 30 minutes at 37°C.

  • B-Cell Stimulation: Stimulate B cells by adding an anti-human IgD antibody to a final concentration of 5 µg/mL. Leave an unstimulated control. Incubate for 15 minutes at 37°C.

  • Lysis and Fixation: Stop the stimulation by adding a red blood cell (RBC) lysis/fixation buffer. Incubate for 15 minutes at room temperature, protected from light.

  • Permeabilization and Staining: Centrifuge the plate, discard the supernatant, and wash the cells. Permeabilize the cells using a chilled methanol-based buffer. Wash and then stain the cells with fluorescently-conjugated antibodies against a B-cell marker (e.g., CD20) and phosphorylated BTK (pY223).

  • Data Acquisition: Analyze the samples on a flow cytometer. Gate on the CD20-positive B-cell population and measure the median fluorescence intensity (MFI) of the pBTK signal.

  • Data Analysis: Normalize the MFI values to the stimulated and unstimulated controls. Plot the percentage of inhibition against the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

B-Cell Activation Assay in Human PBMCs

This assay assesses the functional consequence of BTK inhibition by measuring the suppression of B-cell activation markers, such as CD69, following BCR stimulation.

BCell_Activation_Workflow cluster_workflow B-Cell Activation Assay Workflow step1 1. Isolate PBMCs from Whole Blood step2 2. Pre-incubate PBMCs with this compound (30 min) step1->step2 step3 3. Stimulate with anti-IgD/ anti-IgM (18-22 hours) step2->step3 step4 4. Stain Cells with anti-CD19 & anti-CD69 step3->step4 step5 5. Analyze by Flow Cytometry step4->step5 result Result: IC₅₀ of CD69 Expression Inhibition step5->result

Caption: Workflow for assessing this compound's effect on B-cell activation.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Compound Incubation: Resuspend PBMCs in complete RPMI medium and plate at 2x10⁵ cells/well in a 96-well plate. Add this compound from a prepared dilution series and pre-incubate for 30 minutes at 37°C.

  • BCR Stimulation: Add stimulating antibodies, such as anti-human IgD or anti-human IgM, to the appropriate wells. Include unstimulated and vehicle-treated stimulated controls. Incubate for 18-22 hours at 37°C in a 5% CO₂ incubator.

  • Cell Staining: After incubation, harvest the cells and stain them with fluorescently-conjugated antibodies against a B-cell marker (e.g., CD19) and the activation marker CD69.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells. Calculate the IC₅₀ for the inhibition of B-cell activation based on the dose-response curve.

FcγR-Mediated Reactive Oxygen Species (ROS) Production in Neutrophils

This protocol evaluates the effect of this compound on myeloid cell function by measuring the inhibition of FcγR-driven ROS production in primary human neutrophils.

ROS_Workflow cluster_workflow Neutrophil ROS Production Assay Workflow step1 1. Isolate Neutrophils from Whole Blood step2 2. Pre-incubate with This compound step1->step2 step3 3. Load cells with ROS-sensitive dye (e.g., DCFH-DA) step2->step3 step4 4. Stimulate FcγR with Immune Complexes step3->step4 step5 5. Measure Fluorescence over time step4->step5 result Result: IC₅₀ of ROS Production Inhibition step5->result

Caption: Workflow for measuring this compound's inhibition of neutrophil ROS production.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh, heparinized human blood using a density gradient separation method suitable for polymorphonuclear cells.

  • Compound Incubation: Resuspend purified neutrophils in a suitable buffer (e.g., HBSS) and add them to a 96-well plate. Add this compound from a dilution series and incubate as required.

  • Dye Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

  • FcγR Stimulation: Stimulate the cells with pre-formed immune complexes (e.g., aggregated human IgG) to cross-link Fcγ receptors.

  • Data Acquisition: Immediately measure the fluorescence intensity using a plate reader in kinetic mode at appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF).

  • Data Analysis: Calculate the rate of ROS production or the endpoint fluorescence. Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration. The reported IC₅₀ for this compound in this assay is 54 nM.

References

Troubleshooting & Optimization

BIIB068 Technical Support Center: Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BIIB068 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound has a reported solubility of 31.25 mg/mL in DMSO, which is equivalent to 71.75 mM.[1] To achieve this concentration, ultrasonic treatment may be necessary to aid dissolution.[1] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and water absorption can negatively impact solubility.[1]

Q2: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?

A2: Cloudiness or precipitation can occur for several reasons. First, ensure you have not exceeded the solubility limit of 31.25 mg/mL. If the concentration is within the soluble range, gentle warming (e.g., 37°C) and vortexing or sonication can help redissolve the compound. If precipitation persists, it may indicate that the DMSO has absorbed water. It is recommended to use fresh, anhydrous DMSO for preparing solutions.

Q3: How should I store my this compound stock solution in DMSO?

A3: For optimal stability, it is recommended to prepare single-use aliquots of your this compound stock solution in anhydrous DMSO and store them in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Protecting the solution from light is also a good practice.

Q4: For how long is this compound stable in DMSO at -20°C?

A4: While specific long-term stability data for this compound in DMSO is not publicly available, the stability of small molecules in DMSO can vary. It is best practice to prepare fresh stock solutions regularly. For critical experiments, it is advisable to perform a stability check on your stock solution using HPLC, especially if it has been stored for an extended period.

Q5: What are the signs of this compound degradation in a DMSO stock solution?

A5: Visual signs of degradation are not always apparent. The most reliable method to assess stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the parent this compound peak in the chromatogram over time indicates degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound in DMSO - Concentration exceeds solubility limit.- DMSO has absorbed water.- Insufficient agitation.- Do not exceed 31.25 mg/mL.- Use fresh, anhydrous DMSO.- Gently warm, vortex, or sonicate the solution.
Precipitation in Stock Solution Upon Storage - Solution was stored at a temperature where solubility is lower.- Repeated freeze-thaw cycles.- Water absorption by DMSO.- Store at a consistent -20°C or -80°C.- Prepare and use single-use aliquots.- Ensure vials are tightly sealed and use anhydrous DMSO.
Inconsistent Experimental Results - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution.- Prepare fresh stock solutions.- Perform a stability check of the stock solution using HPLC.- Verify the initial concentration of the stock solution.

Quantitative Data Summary

Parameter Value Notes
Solubility in DMSO 31.25 mg/mLEquivalent to 71.75 mM. Ultrasonic treatment may be required.[1]
Recommended Storage Temperature -20°C or -80°CFor long-term stability of stock solutions.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO using HPLC-UV

Objective: To quantitatively determine the equilibrium solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Amber glass vials

Procedure:

  • Prepare a calibration curve by dissolving known concentrations of this compound in a suitable solvent (e.g., acetonitrile) and analyzing them by HPLC-UV.

  • Add an excess amount of this compound powder to a pre-weighed amber glass vial.

  • Add a known volume of anhydrous DMSO to the vial.

  • Tightly cap the vial and vortex for 2-3 minutes.

  • Incubate the vial at a constant temperature (e.g., 25°C) on a shaker for 24 hours to reach equilibrium.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the calibration curve.

  • Analyze the diluted sample by HPLC-UV.

  • Calculate the concentration of this compound in the original DMSO solution using the calibration curve and the dilution factor.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

Objective: To evaluate the stability of this compound in a DMSO stock solution over time at different storage conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • HPLC system with a UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Calibrated analytical balance

  • Amber glass vials

  • Temperature-controlled storage units (e.g., -20°C, 4°C, room temperature)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

  • Immediately after preparation (Time = 0), take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the parent compound.

  • Aliquot the remaining stock solution into multiple amber glass vials, ensuring minimal headspace, and seal them tightly.

  • Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature), protected from light.

  • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Dilute an aliquot of the solution in the same manner as the Time = 0 sample and analyze it by HPLC.

  • Compare the peak area of the this compound at each time point to the Time = 0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_sol Prepare supersaturated This compound solution in DMSO equilibrate Equilibrate for 24h at constant temperature prep_sol->equilibrate centrifuge_sol Centrifuge to pellet undissolved solid equilibrate->centrifuge_sol analyze_sol Analyze supernatant by HPLC-UV centrifuge_sol->analyze_sol prep_stab Prepare this compound stock solution in DMSO aliquot Aliquot into vials for different storage conditions prep_stab->aliquot time_zero Analyze Time=0 sample by HPLC aliquot->time_zero Immediate analysis time_points Analyze at specified time points aliquot->time_points Storage BTK_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates This compound This compound This compound->BTK inhibits DAG_IP3 DAG & IP3 Activation PLCG2->DAG_IP3 Downstream Downstream Signaling (e.g., NF-κB activation) DAG_IP3->Downstream Response B-Cell Proliferation & Survival Downstream->Response

References

Technical Support Center: Optimizing BIIB068 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BIIB068, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) and Fc receptor signaling pathways, which are essential for B-cell and myeloid cell activation, proliferation, and differentiation.[2] By reversibly binding to BTK, this compound blocks these signaling cascades, making it a promising agent for the research of autoimmune diseases.[1][3]

Q2: What is a good starting concentration range for this compound in a new in vitro experiment?

A2: For a new experiment, it is advisable to perform a broad dose-response curve to determine the optimal concentration. A starting range spanning several orders of magnitude, from 1 nM to 10 µM, is recommended. This range encompasses the reported IC50 values for this compound in various cell-based assays.

Q3: How does the IC50 of this compound vary across different in vitro assays?

A3: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the specific cell type and the biological endpoint being measured. Refer to the table below for a summary of reported IC50 values in different functional assays.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in Various Functional Assays

Assay TypeCell TypeEndpointReported IC50
BTK PhosphorylationHuman Whole BloodBTK Phosphorylation0.12 µM[1]
BCR-mediated SignalingRamos B cellsPLCγ2 Phosphorylation0.4 µM
B cell ActivationHuman PBMCsAnti-IgD Induced Activation0.11 µM
B cell ActivationHuman PBMCsAnti-IgM Induced Activation0.21 µM
FcγR-mediated SignalingNeutrophilsROS Production54 nM

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Inhibition of B cell Activation (CD69 Expression)

This protocol describes how to measure the inhibition of B cell activation by this compound using flow cytometry to detect the upregulation of the early activation marker CD69.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound

  • Anti-IgD antibody

  • Anti-CD19 antibody (conjugated to a fluorophore)

  • Anti-CD69 antibody (conjugated to a different fluorophore)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations.

  • Cell Treatment: Pre-incubate the PBMCs with the various concentrations of this compound or vehicle control for 1 hour at 37°C.

  • B cell Stimulation: Stimulate the B cells by adding anti-IgD antibody to the cell suspension and incubate for 18-24 hours at 37°C.

  • Staining: Stain the cells with anti-CD19 and anti-CD69 antibodies.

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the percentage of CD69-positive cells within the CD19-positive B cell population.

  • Data Analysis: Plot the percentage of inhibition of CD69 expression against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of this compound Inhibition of Neutrophil ROS Production

This protocol outlines a method to assess the inhibitory effect of this compound on reactive oxygen species (ROS) production in neutrophils.

Materials:

  • Human Neutrophils

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulus

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Flow cytometer or plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from whole blood.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent and then in assay buffer.

  • Cell Treatment: Pre-incubate the isolated neutrophils with this compound or vehicle control.

  • Staining: Load the cells with the DCFH-DA probe.

  • Stimulation: Induce ROS production by adding a stimulus like PMA.

  • Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of ROS production for each this compound concentration and determine the IC50.

Troubleshooting Guides

Issue 1: this compound shows lower than expected potency or no effect in my cell-based assay.

Possible Cause Troubleshooting Steps
Compound Instability Ensure proper storage of this compound stock solutions (-20°C or -80°C). Prepare fresh dilutions in media for each experiment, as stability in aqueous solutions can be limited.
Poor Cell Permeability While this compound has shown good drug-like properties, permeability can vary between cell types. Consider extending the pre-incubation time with the compound before adding the stimulus.
Suboptimal Assay Conditions Optimize the concentration of the stimulus and the incubation time for your specific cell line and assay.
Cell Line Resistance For long-term experiments, cells can develop resistance to BTK inhibitors. This can occur through mutations in BTK or activation of bypass signaling pathways.

Issue 2: High variability in results between experimental replicates.

Possible Cause Troubleshooting Steps
Inconsistent Cell Health Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent.
Precipitation of this compound Visually inspect the media containing the highest concentrations of this compound for any signs of precipitation. Ensure the final solvent concentration is low and non-toxic to the cells.
Inaccurate Pipetting Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions.

Issue 3: Observing unexpected cellular toxicity.

Possible Cause Troubleshooting Steps
Off-Target Effects Although this compound is highly selective for BTK, at high concentrations, off-target effects can occur. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the cytotoxic concentration 50 (CC50) and ensure your experimental concentrations are well below this value.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity.

Visualizations

BIIB068_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation FcR Fc Receptor (FcR) FcR->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Activation B-Cell Activation, Proliferation, Survival PLCG2->Activation This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits BTK, blocking BCR and FcR signaling pathways.

Experimental_Workflow start Start: Prepare Cells (e.g., PBMCs) prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound pre_incubation Pre-incubate Cells with this compound prepare_compound->pre_incubation stimulation Stimulate Cells (e.g., anti-IgD) pre_incubation->stimulation incubation Incubate for a Defined Period stimulation->incubation staining Stain for Biomarkers (e.g., CD69) incubation->staining analysis Analyze by Flow Cytometry staining->analysis ic50 Determine IC50 analysis->ic50

Caption: Workflow for determining the IC50 of this compound in a cell-based assay.

Troubleshooting_Guide start Experiment Fails: Unexpected Results check_compound Check this compound Integrity (Storage, Fresh Dilutions) start->check_compound check_cells Verify Cell Health and Density start->check_cells check_assay Optimize Assay Conditions (Stimulus, Time) start->check_assay resolve Problem Resolved check_compound->resolve check_cells->resolve check_toxicity Assess Cytotoxicity (MTT/LDH Assay) check_assay->check_toxicity evaluate_off_target Consider Off-Target Effects at High Concentrations check_toxicity->evaluate_off_target evaluate_off_target->resolve

Caption: A decision tree for troubleshooting common issues with this compound.

References

Navigating Kinase Selectivity: A Technical Guide to BIIB068

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing BIIB068, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor, in their experiments. Below you will find frequently asked questions, troubleshooting advice for kinase assays, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its potency?

A1: this compound is a highly potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It exhibits an IC50 of approximately 1 nM in biochemical assays.[1] this compound is a reversible inhibitor, distinguishing it from some other BTK inhibitors.[1][2]

Q2: What is the known kinase selectivity of this compound?

A2: this compound has demonstrated high selectivity for BTK, with reports indicating it is over 400-fold more selective for BTK than for other kinases.[1][2] While comprehensive public data on its full kinome scan is limited, this high selectivity suggests minimal off-target activity at therapeutic concentrations.

Q3: What are the potential off-target effects of this compound observed in kinase assays?

A3: Due to the conserved nature of the ATP-binding site in kinases, some level of off-target interaction is always possible, particularly at higher concentrations. While specific public data is scarce, researchers should be aware of potential interactions with other TEC family kinases or kinases with similar ATP-binding pocket structures. It is crucial to perform your own comprehensive kinase profiling to determine the specific off-target effects in your experimental system.

Q4: How can I assess the potential off-target effects of this compound in my experiments?

A4: We recommend performing a broad kinase screen using a reputable service provider (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase Screening Services). This will provide a comprehensive profile of this compound's activity against a large panel of kinases. For cellular studies, it is advisable to use downstream pathway analysis to confirm that the observed phenotype is due to BTK inhibition and not an off-target effect.

Q5: Are there known cellular effects of this compound beyond direct BTK inhibition?

A5: this compound has been shown to inhibit the phosphorylation of PLCγ2, a downstream effector of BTK, in Ramos B cells. It also inhibits B-cell activation and FcγR-mediated ROS production in neutrophils.

Troubleshooting Guide for this compound Kinase Assays

Issue Potential Cause Troubleshooting Steps
Higher than expected IC50 for BTK 1. Incorrect ATP Concentration: The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay.1. Ensure the ATP concentration is at or below the Km for BTK for maximal potency reading. For physiological relevance, consider using higher ATP concentrations (e.g., 1 mM), but be aware this will increase the apparent IC50.
2. Inactive this compound: Improper storage or handling of the compound.2. Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
3. Enzyme Inactivity: Poor quality or inactive recombinant BTK enzyme.3. Use a reputable source for your BTK enzyme and handle it according to the manufacturer's instructions. Run a positive control with a known BTK inhibitor.
Inconsistent Results Between Assays 1. Different Assay Formats: Biochemical and cell-based assays measure different aspects of inhibition (direct enzyme inhibition vs. cellular pathway modulation).1. Acknowledge the inherent differences. Biochemical assays provide direct target engagement data, while cellular assays reflect the compound's activity in a more complex biological context, including cell permeability and off-target effects.
2. Variable Reagent Concentrations: Inconsistent concentrations of enzyme, substrate, or ATP.2. Maintain consistent reagent concentrations across all experiments. Use calibrated pipettes and perform serial dilutions carefully.
Unexpected Cellular Phenotype 1. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unintended cellular responses.1. Perform a dose-response experiment to determine the concentration at which the phenotype is observed. Correlate this with the IC50 for BTK and any known off-targets. Use a structurally unrelated BTK inhibitor as a control to see if the same phenotype is produced.
2. Cell Line Specificity: The signaling pathways and kinase expression levels can vary between different cell lines.2. Characterize the expression of BTK and relevant downstream signaling proteins in your cell line of choice.

Data on Kinase Selectivity of this compound

The following table presents representative data on the kinase selectivity of this compound. Please note that this is example data and may not reflect the complete and proprietary dataset for this compound. Researchers should generate their own data for their specific research needs.

KinaseFamily% Inhibition @ 1 µMIC50 (nM)Notes
BTK TEC >99% 1 Primary Target
BMXTEC85%50Potential off-target in the same family
TECTEC70%150Lower affinity off-target
ITKTEC45%>500Weaker interaction
TXKTEC30%>1000Minimal interaction
EGFRTK<10%>10000High selectivity against this tyrosine kinase
SRCTK<5%>10000High selectivity
LCKTK<5%>10000High selectivity
FYNTK<5%>10000High selectivity
AURKASer/Thr<1%>10000High selectivity against serine/threonine kinases
CDK2Ser/Thr<1%>10000High selectivity

Experimental Protocols

Biochemical BTK Kinase Assay (Example Protocol)

This protocol is a general guideline for a radiometric biochemical assay to determine the IC50 of this compound for BTK.

Materials:

  • Recombinant human BTK (active)

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (cold)

  • [γ-³³P]ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add this compound dilutions, kinase buffer (for controls), and recombinant BTK enzyme.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Prepare the ATP mix by combining cold ATP and [γ-³³P]ATP in kinase buffer. The final ATP concentration should be at the Km for BTK.

  • Initiate the kinase reaction by adding the ATP mix and substrate peptide to each well.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the % inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Cellular BTK Autophosphorylation Assay (Example Protocol)

This protocol describes a general method to assess the inhibitory effect of this compound on BTK autophosphorylation in a cellular context.

Materials:

  • Ramos cells (or other suitable B-cell line)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-IgM antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against phospho-BTK (Tyr223)

  • Primary antibody against total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture Ramos cells to the desired density.

  • Starve the cells in serum-free medium for 2-4 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.

  • Incubate with HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on BTK phosphorylation.

Visualizations

BIIB068_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Activation B-Cell Activation, Proliferation, Survival Downstream->Activation

Caption: this compound inhibits the B-Cell Receptor signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare this compound Serial Dilution Incubate_Inhibitor Incubate Kinase with this compound Compound_Prep->Incubate_Inhibitor Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Incubate_Inhibitor Initiate_Reaction Add Substrate/ATP Incubate_Inhibitor->Initiate_Reaction Reaction Incubate Initiate_Reaction->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Radioactivity, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition & IC50 Detect_Signal->Analyze_Data

Caption: Workflow for a typical biochemical kinase assay.

References

BIIB068 Large-Scale Synthesis and Impurity Profile: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale synthesis of BIIB068.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Formation of Bis-addition Impurity 18 During Urea Formation

  • Question: We are observing a significant amount of the bis-addition impurity 18 in our urea formation step when reacting intermediate 10 with 3-isopropoxyazetidine (11 ) using CDI. How can we minimize the formation of this impurity?

  • Answer: The formation of impurity 18 is highly dependent on the reaction conditions, particularly the order of addition of reagents and the choice of solvent.[1]

    • Cause 1: Incorrect Order of Reagent Addition. Adding a solution of carbonyldiimidazole (CDI) to a solution of the benzylamine intermediate 10 can lead to higher levels of impurity 18 .[1]

    • Solution 1: Reverse the order of addition. Add the solution of intermediate 10 to the CDI solution over a period of 1 hour at a controlled temperature of 30−40 °C. This procedure has been shown to significantly reduce the formation of impurity 18 .[1]

    • Cause 2: Inappropriate Solvent. The use of N,N-dimethylacetamide (DMAc) as a solvent can promote the formation of the bis-addition product 18 .[1]

    • Solution 2: Dimethyl sulfoxide (DMSO) has been identified as a more suitable solvent, providing a cleaner reaction and minimizing the formation of impurity 18 .[1]

    • Removal of Impurity 18: If impurity 18 is still present in the crude product, it can be removed by dissolving the crude this compound in 10 volumes of ethanol at reflux and performing a hot filtration to remove the insoluble impurity.

Issue 2: Presence of an Impurity Associated with DMF (Impurity 17)

  • Question: Our analysis of the reaction mixture from the amination of 2-chloropyrimidine 7 shows an unknown impurity when using N,N-dimethylformamide (DMF) as the solvent. What is this impurity and how can we avoid it?

  • Answer: An impurity associated with the use of DMF, designated as impurity 17 , has been identified.

    • Cause: The use of DMF as the reaction solvent leads to the formation of impurity 17 .

    • Solution: To avoid the formation of impurity 17 , it is recommended to switch to a different solvent. For the large-scale synthesis, DMSO was found to be a more suitable solvent, resulting in a cleaner reaction profile.

Issue 3: Difficulty in Reproducing the Hemiadipate Cocrystal Formation

  • Question: We are experiencing inconsistencies in the formation of the this compound hemiadipate cocrystal. What factors could be affecting this?

  • Answer: The formation of the hemiadipate cocrystal can be sensitive to the purity of this compound.

    • Cause: The presence of certain impurities can inhibit the primary nucleation of the hemiadipate cocrystal.

    • Solution: To ensure consistent and successful cocrystal formation, it is recommended to use a seeding strategy. Adding seed crystals of the this compound hemiadipate can induce secondary nucleation and lead to a reproducible crystallization process. The cocrystallization can be performed in either THF or ethanol.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the large-scale synthesis of this compound.

  • Question: What were the key optimizations made to the discovery synthesis route of this compound for large-scale production?

  • Answer: The process development for the large-scale synthesis of this compound focused on several key improvements to the initial medicinal chemistry route:

    • Removal of Transition Metals: The optimized process successfully eliminated the use of transition metals.

    • Streamlined Process: The overall synthesis was streamlined, leading to a significant improvement in the overall yield.

    • Impurity Control: Robust control over impurities, including potentially mutagenic ones, was established to ensure the quality of the final product for toxicology studies and clinical trials.

  • Question: Why was the free base of 3-isopropoxyazetidine (11 ) chosen over its HCl salt for the urea formation step?

  • Answer: While both the free base and the HCl salt of 3-isopropoxyazetidine (11 ) can be used in the synthesis, the free base offers several advantages:

    • Faster Reaction Rate: The reaction proceeds noticeably faster when using the free base form of the azetidine.

  • Question: What analytical techniques are suitable for monitoring the impurity profile of this compound?

  • Answer: A comprehensive impurity profiling strategy for active pharmaceutical ingredients (APIs) like this compound typically involves a combination of chromatographic and spectroscopic techniques.

    • High-Performance Liquid Chromatography (HPLC): HPLC is the standard technique for separating and quantifying impurities in pharmaceutical compounds.

    • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is crucial for the identification and structural elucidation of unknown impurities by providing molecular weight information.

    • Gas Chromatography (GC): GC is well-suited for the analysis of volatile organic impurities, such as residual solvents.

    • Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These spectroscopic methods provide detailed structural information for the characterization of impurities.

Quantitative Data Summary

The following tables summarize the quantitative data available from the provided search results regarding impurity formation.

Table 1: Effect of Reagent Addition Order and Solvent on Impurity 18 Formation

EntryOrder of AdditionSolventImpurity 18 Level
1-4CDI solution added to 10 solution-Larger amount
5-710 solution added to CDI solutionDMSOSignificantly reduced

Data synthesized from information in the search results.

Experimental Protocols

Below are the detailed methodologies for key experiments cited in the development of the large-scale synthesis of this compound.

Optimized Urea Formation Protocol to Minimize Impurity 18

  • Charge a solution of carbonyldiimidazole (CDI) to the reaction vessel.

  • Slowly add a solution of benzylamine intermediate 10 to the CDI solution over a period of 1 hour.

  • Maintain the reaction temperature between 30-40 °C during the addition.

  • After the addition is complete, allow the reaction to proceed for less than 1 hour.

  • Charge the 3-isopropoxyazetidine (11 ) to the reaction mixture.

  • Age the reaction for 5 hours to ensure complete conversion.

  • Upon completion, proceed with the workup and isolation of the crude this compound product.

This protocol was demonstrated at scales greater than 100g, yielding this compound in over 95% isolated yield and greater than 99% HPLC purity.

Visualizations

Diagram 1: Large-Scale Synthesis of this compound

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 2 4-bromo-2-methylbenzonitrile 3 Benzylamine 3 2->3 Borane reduction 6 2,4-dichloropyrimidine 8 1-methyl-1H-pyrazol-4-amine 11 3-isopropoxyazetidine 4 Boc-protected amine 4 3->4 Boc protection 5 Boronate 5 4->5 Miyaura borylation 7 Biaryl intermediate 7 5->7 Suzuki reaction with 6 9 C-N coupling product 9 7->9 C-N coupling with 8 10 Benzylamine 10 9->10 Boc deprotection 1 This compound 10->1 Urea formation with 11

Caption: Optimized large-scale synthesis pathway for this compound.

Diagram 2: Formation of Key Process Impurities

G cluster_reactants Reactants & Solvents cluster_impurities Impurities cluster_reactions Reaction Steps 7 2-chloropyrimidine 7 amination Amination of 7 7->amination 10 Benzylamine 10 urea_formation Urea formation from 10 10->urea_formation DMF DMF (Solvent) 17 Impurity 17 DMF->17 leads to DMAc DMAc (Solvent) 18 Bis-addition Impurity 18 DMAc->18 promotes amination->17 urea_formation->18 side reaction

References

BIIB068 Technical Support Center: Managing Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and preventing the precipitation of BIIB068 in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, selective, and reversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] It is an orally active compound investigated for its potential in treating autoimmune diseases.[1][4] As an inhibitor of BTK, it plays a role in the signaling pathways of B cells and myeloid cells.

Q2: What are the key properties of this compound?

A2: this compound has an IC50 of 1 nM and a Kd of 0.3 nM for BTK, showing over 400-fold selectivity for BTK compared to other kinases. Key chemical properties are summarized in the table below.

PropertyValue
Molecular Weight435.24 g/mol
XLogP2.73
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Rotatable Bonds9
Topological Polar Surface Area97.2 Ų
Lipinski's Rule-of-Five0 rules broken

Source: IUPHAR/BPS Guide to PHARMACOLOGY

Q3: How should I store this compound stock solutions?

A3: Once prepared, it is recommended to aliquot your stock solution and store it to avoid repeated freeze-thaw cycles. For long-term storage, store at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).

Troubleshooting Guide: Precipitation Issues

Q4: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?

A4: If you observe precipitation, you can try to redissolve the compound by gentle heating and/or sonication. However, it is crucial to ensure that the temperature and sonication duration do not affect the stability of this compound or other components in your experimental system. The primary goal should be to prevent precipitation from occurring in the first place.

Q5: How can I prevent this compound from precipitating in my aqueous experimental buffer?

A5: Proactive measures are the most effective way to handle the limited aqueous solubility of this compound. Here are some strategies:

  • Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds.

  • Optimize the final concentration of the organic solvent in your aqueous buffer. While diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while still maintaining the solubility of this compound. It is important to have a vehicle control with the same final concentration of the organic solvent in your experiments.

  • Consider using a formulation with solubilizing agents. For in vivo or certain in vitro experiments, specific formulations can significantly enhance solubility.

Q6: What are some recommended solvent formulations for this compound?

A6: For achieving higher concentrations of this compound in solution, particularly for in vivo studies, several solvent systems have been reported to provide a clear solution at concentrations of at least 2.08 mg/mL (4.78 mM).

ProtocolSolvent CompositionAchieved Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
310% DMSO, 90% Corn Oil≥ 2.08 mg/mL

Data sourced from MedchemExpress.com

Experimental Protocols & Workflows

General Workflow for Preparing this compound Working Solutions

To minimize the risk of precipitation, a systematic approach to preparing working solutions is recommended. The following diagram illustrates a suggested workflow.

G cluster_prep Preparation of this compound Working Solution start Start: Solid this compound stock_sol Prepare High-Concentration Stock in 100% DMSO start->stock_sol intermediate Perform Serial Dilutions in 100% DMSO (if needed) stock_sol->intermediate Store aliquots at -20°C or -80°C final_dilution Dilute to Final Concentration in Aqueous Buffer intermediate->final_dilution vortex Vortex Briefly final_dilution->vortex check Check for Precipitation vortex->check ready Solution Ready for Experiment check->ready No troubleshoot Troubleshoot: - Gentle Warming - Sonication - Re-evaluate Final Concentration check->troubleshoot Yes troubleshoot->final_dilution

Caption: A recommended workflow for preparing this compound solutions to minimize precipitation.

This compound Mechanism of Action: BTK Signaling Pathway

This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor and Fc receptor signaling pathways. Understanding this pathway is crucial for designing experiments and interpreting results.

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding BTK BTK Lyn->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB Ca_release->NFkB B_cell_activation B-Cell Proliferation & Survival NFkB->B_cell_activation This compound This compound This compound->BTK Inhibition

Caption: Simplified diagram of the BTK signaling pathway inhibited by this compound.

References

BIIB068 Preclinical Pharmacokinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the preclinical pharmacokinetics of BIIB068, a selective and reversible Bruton's tyrosine kinase (BTK) inhibitor. The following question-and-answer style guides are designed to assist researchers, scientists, and drug development professionals in understanding the half-life of this compound in various preclinical species and the methodologies employed in these determinations.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound in common preclinical species following oral administration?

A1: The terminal half-life (T½) of this compound has been determined in rats, dogs, and cynomolgus monkeys after a single oral (per os, p.o.) dose of 5 mg/kg. The results are summarized in the table below for easy comparison.

Preclinical SpeciesDosing RouteDose (mg/kg)Half-life (T½) in hours
RatOral (p.o.)51.2[1]
DogOral (p.o.)52.1[1]
Cynomolgus MonkeyOral (p.o.)50.9[1]

Troubleshooting and Experimental Protocol Guides

Q2: We are planning a pharmacokinetic study of a similar BTK inhibitor. What is a general experimental protocol for determining the half-life in rats after oral administration?

A2: While the specific protocol for this compound is proprietary, a typical experimental design for determining the oral pharmacokinetics of a small molecule inhibitor like this compound in rats would follow these steps:

Experimental Workflow for Preclinical Oral Pharmacokinetic Study

G cluster_pre_study Pre-Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis and Data Processing formulation Compound Formulation dosing Oral Gavage Dosing formulation->dosing animal_prep Animal Acclimatization & Fasting animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

Detailed Methodologies:

  • Animal Models: Male Sprague-Dawley or Wistar rats are commonly used. Animals are typically acclimatized for at least one week before the study and fasted overnight prior to dosing.

  • Dosing Formulation: this compound would be formulated in a suitable vehicle for oral administration, such as a solution or suspension. Common vehicles include a mixture of polyethylene glycol (PEG), propylene glycol, and water, or a suspension in 0.5% methylcellulose.

  • Administration: A single dose is administered via oral gavage.

  • Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at multiple time points post-dose. Typical time points could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated by centrifugation of the blood samples and stored frozen (typically at -80°C) until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with pharmacokinetic software (e.g., WinNonlin). The terminal elimination half-life (T½) is calculated from the slope of the terminal log-linear phase of the plasma concentration-time curve.

Q3: What are the key signaling pathways inhibited by this compound?

A3: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in B cells and myeloid cells. By inhibiting BTK, this compound blocks signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcR).

B-Cell Receptor (BCR) Signaling Pathway

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCG2->Downstream Response B-Cell Proliferation, Survival, Differentiation Downstream->Response This compound This compound This compound->BTK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Fc Receptor (FcR) Signaling Pathway in Myeloid Cells

G FcR Fc Receptor (FcR) Syk Syk FcR->Syk BTK BTK Syk->BTK Downstream Downstream Signaling BTK->Downstream Response Cytokine Release, Phagocytosis Downstream->Response This compound This compound This compound->BTK Inhibition

Caption: Simplified Fc Receptor (FcR) signaling in myeloid cells and the inhibitory action of this compound.

Q4: My half-life calculations for a similar compound are inconsistent. What are some common pitfalls in non-compartmental analysis (NCA) for determining half-life?

A4: Inconsistent half-life calculations from non-compartmental analysis can arise from several factors. Here are some common issues and troubleshooting tips:

  • Insufficient Sampling in the Terminal Phase: The terminal elimination phase must be well-defined by a sufficient number of data points (typically at least 3-4) showing a log-linear decline. If sampling is stopped too early, the true terminal slope may not be captured.

  • Incorrect Selection of the Terminal Phase: Automated software selections for the terminal slope can sometimes be inaccurate. Visually inspect the log-concentration versus time plot to ensure the selected points accurately represent the terminal linear phase.

  • Analytical Assay Variability: High variability or lack of sensitivity in the bioanalytical assay at lower concentrations can lead to inaccurate determination of the terminal slope. Ensure your assay is validated for the expected concentration range.

  • Complex Pharmacokinetics: The drug may exhibit multi-phasic elimination, which can complicate the identification of the terminal phase. A simple one-phase elimination model may not be appropriate.

  • Enterohepatic Recirculation: This can cause secondary peaks in the plasma concentration-time profile, making it difficult to define a clear terminal elimination phase.

By carefully considering these potential issues, you can improve the accuracy and consistency of your pharmacokinetic parameter estimations.

References

BIIB068 Technical Support Center: Troubleshooting Variability in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BIIB068. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate variability in cell-based assays involving this compound, a potent and reversible Bruton's Tyrosine Kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2] By binding to BTK, this compound blocks its kinase activity, thereby inhibiting the phosphorylation of downstream targets and suppressing B-cell activation.[2] this compound has demonstrated potent inhibition of BTK with an IC50 of 1 nM and a Kd of 0.3 nM.

Q2: How should I prepare and store this compound for cell-based assays?

For optimal results and to minimize variability, proper handling and storage of this compound are critical.

  • Solubility: this compound is readily soluble in dimethyl sulfoxide (DMSO).

  • Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution is commonly used.

  • Storage: Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).

Q3: In which cell lines has this compound shown activity?

This compound has demonstrated activity in various cell types, primarily those where BTK signaling is prominent. These include:

  • Ramos B cells: Inhibition of BCR-mediated PLCγ2 phosphorylation with an IC50 of 0.4 µM.

  • Human Peripheral Blood Mononuclear Cells (PBMCs):

    • Inhibition of anti-IgD induced B cell activation with an IC50 of 0.11 µM.

    • Inhibition of anti-IgM induced B cell activation with an IC50 of 0.21 µM.

  • Neutrophils: Inhibition of FcγR-mediated ROS production with an IC50 of 54 nM.

It is important to note that this compound shows significantly less cytotoxicity in cell lines like HepG2, with an IC50 > 20 µM.

Troubleshooting Guide

Variability in cell-based assays can arise from multiple factors, ranging from reagent handling to experimental execution. This guide provides specific troubleshooting advice for assays involving this compound.

Issue 1: High Variability in IC50 Values Between Experiments

High variability in the half-maximal inhibitory concentration (IC50) is a common challenge.

Potential Cause Recommended Solution
Inconsistent Cell Health or Passage Number Use cells from a consistent, low passage number. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the start of the experiment. Document the passage number for each experiment.
Variable Cell Seeding Density Optimize and strictly control the cell seeding density. Uneven cell distribution can lead to inconsistent results. Gently mix the cell suspension before and during plating.
Inaccurate this compound Dilutions Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the calibration of your pipettes.
Fluctuations in Incubation Time Standardize the incubation times for cell treatment and assay development. Use a multichannel pipette for adding reagents to minimize time discrepancies between wells.
Presence of Serum in Culture Medium Components in serum can sometimes interact with test compounds. If variability persists, consider reducing the serum percentage or using a serum-free medium, if appropriate for your cell type.
Issue 2: Low or No this compound Activity Observed

If you are not observing the expected inhibitory effect of this compound, consider the following:

Potential Cause Recommended Solution
Degraded this compound Stock Ensure your this compound stock solution has been stored correctly and is within its expiration date. Prepare a fresh stock solution from a new vial of the compound if in doubt.
Suboptimal Assay Conditions Verify that the assay conditions (e.g., stimulation method, concentration of stimulating agent) are optimal for activating the BTK pathway in your chosen cell line.
Incorrect this compound Concentration Range The effective concentration of this compound can be cell-type dependent. Perform a wide dose-response curve to determine the optimal concentration range for your specific assay.
Cell Line Insensitivity Confirm that your chosen cell line expresses functional BTK and that the pathway you are assessing is BTK-dependent.
Issue 3: Inconsistent Results in BTK Phosphorylation Assays

Assays measuring the phosphorylation status of BTK can be sensitive to several factors.

Potential Cause Recommended Solution
Suboptimal Lysis Buffer Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of BTK.
Variable Antibody Quality Use high-quality, validated antibodies specific for phosphorylated BTK (pBTK) and total BTK. Test new antibody lots for specificity and sensitivity.
Inconsistent Stimulation The timing and concentration of the stimulating agent (e.g., anti-IgM) are critical. Optimize these parameters to achieve a robust and reproducible phosphorylation signal.
Timing of Cell Lysis The kinetics of BTK phosphorylation can be rapid. Perform time-course experiments to identify the peak phosphorylation time point after stimulation.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound in various cell-based assays.

Cell Line/TypeAssayEndpointIC50 Value
Ramos B cellsBCR-mediated PLCγ2 phosphorylationInhibition of phosphorylation0.4 µM
Human PBMCsanti-IgD induced B cell activationInhibition of CD69 expression0.11 µM
Human PBMCsanti-IgM induced B cell activationInhibition of CD69 expression0.21 µM
Human NeutrophilsFcγR-mediated ROS productionInhibition of ROS production54 nM
Human Whole BloodBTK phosphorylationInhibition of phosphorylation0.12 µM
HepG2CytotoxicityReduction in cell viability> 20 µM

Experimental Protocols

Protocol 1: B-Cell Activation Assay in Human PBMCs

This protocol is for measuring the inhibition of B-cell activation by this compound using flow cytometry to detect the upregulation of the activation marker CD69.

  • Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the B cells by adding anti-human IgD or anti-human IgM to a final concentration of 10 µg/mL.

  • Incubation: Incubate the plate for 18-22 hours at 37°C in a 5% CO2 incubator.

  • Staining: Harvest the cells and stain with fluorescently labeled antibodies against CD19 (a B-cell marker) and CD69 (an activation marker).

  • Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the CD19-positive population and quantify the percentage of CD69-positive cells.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of CD69-positive B cells against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: BTK Phosphorylation Assay in Ramos B Cells

This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of BTK in Ramos B cells using Western blotting.

  • Cell Culture: Culture Ramos B cells in complete RPMI-1640 medium until they reach the desired density.

  • Starvation (Optional): For some assays, it may be beneficial to serum-starve the cells for 2-4 hours prior to the experiment to reduce basal signaling.

  • This compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.

  • Cell Lysis: Immediately place the cells on ice, wash with cold PBS, and lyse with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for total BTK as a loading control.

  • Densitometry Analysis: Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each sample.

Visualizations

BIIB068_Mechanism_of_Action cluster_BCR_Signaling B-Cell Receptor (BCR) Signaling Pathway BCR BCR Lyn/Syk Lyn/Syk BCR->Lyn/Syk Activation BTK BTK Lyn/Syk->BTK Phosphorylation PLCg2 PLCg2 BTK->PLCg2 Phosphorylation Downstream Signaling Downstream Signaling (Ca2+ mobilization, NF-kB activation) PLCg2->Downstream Signaling B-Cell Activation B-Cell Activation, Proliferation, Survival Downstream Signaling->B-Cell Activation This compound This compound This compound->BTK Reversible Inhibition

Caption: Mechanism of action of this compound in the BCR signaling pathway.

Troubleshooting_Workflow Start Experiment Shows High Variability Check_Cells Check Cell Health & Passage Number Start->Check_Cells Check_Reagents Verify this compound Stock & Dilutions Check_Cells->Check_Reagents Cells OK Action_Cells Use fresh, low passage cells Check_Cells->Action_Cells Check_Protocol Review Assay Protocol (Incubation times, etc.) Check_Reagents->Check_Protocol Reagents OK Action_Reagents Prepare fresh reagents Check_Reagents->Action_Reagents Optimize_Density Optimize Cell Seeding Density Check_Protocol->Optimize_Density Protocol Consistent Action_Protocol Standardize all steps Check_Protocol->Action_Protocol Result_Improved Variability Reduced Optimize_Density->Result_Improved Action_Cells->Start Re-run Action_Reagents->Start Re-run Action_Protocol->Start Re-run

Caption: A logical workflow for troubleshooting high variability in this compound assays.

References

BIIB068 Technical Support Center: ADME Properties and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and oral bioavailability of BIIB068, a selective and reversible Bruton's tyrosine kinase (BTK) inhibitor. The information is presented in a question-and-answer format with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general ADME and drug-like properties of this compound?

A1: this compound is an orally active BTK inhibitor with acceptable ADME properties and good overall drug-like characteristics suitable for oral dosing.[1][2][3][4] Preclinical studies indicate it has moderate oral bioavailability and low clearance in rats.[1]

Q2: What is the oral bioavailability of this compound in preclinical species?

A2: In rats, this compound demonstrated moderate oral bioavailability with a value of 48%.

Q3: What is the plasma stability of this compound?

A3: this compound is reported to be stable in the plasma of mice, rats, beagle dogs, and cynomolgus monkeys, with over 95% of the parent compound remaining after a 6-hour incubation period.

Q4: What are the known pharmacokinetic parameters of this compound in preclinical species?

A4: Key pharmacokinetic parameters for this compound following a 5 mg/kg oral dose in various species are summarized in the table below.

Q5: Has the pharmacokinetics of this compound been studied in humans?

A5: Yes, the pharmacokinetics of this compound have been evaluated in a Phase 1 clinical trial involving a single ascending oral dose in healthy volunteers. In this study, this compound achieved greater than 90% inhibition of BTK phosphorylation in humans. However, specific human pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) are not publicly available in the provided search results.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species
ParameterRatDogCynomolgus Monkey
Dose (oral) 5 mg/kg5 mg/kg5 mg/kg
Oral Bioavailability (%F) 48%Not ReportedNot Reported
In Vivo Clearance (CL %Qh) 6% (low)Not ReportedNot Reported
Half-life (T1/2) 1.2 hours2.1 hours0.9 hours

Data sourced from MedchemExpress.

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not available in the search results, the following are general methodologies for the key experiments cited.

Plasma Stability Assay:

  • Incubation: this compound is incubated with plasma from the species of interest (mouse, rat, dog, cynomolgus monkey) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Sample Preparation: The reaction is quenched, typically by protein precipitation with an organic solvent like acetonitrile.

  • Analysis: The concentration of the remaining this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The percentage of the parent compound remaining at each time point is calculated relative to the initial concentration at time 0.

In Vivo Pharmacokinetic Study in Preclinical Species:

  • Animal Dosing: A defined dose of this compound (e.g., 5 mg/kg) is administered orally to the test animals (e.g., rats, dogs, cynomolgus monkeys).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via an appropriate route (e.g., tail vein, jugular vein).

  • Plasma Separation: Plasma is separated from the whole blood by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as T1/2, Cmax, Tmax, and AUC using non-compartmental analysis software. For oral bioavailability (%F), a separate intravenous dose group is required to determine the AUC from IV administration.

Troubleshooting Guides

Issue 1: High variability in oral bioavailability data in rats.

  • Possible Cause 1: Formulation Issues: The formulation used for oral dosing may not be optimal, leading to inconsistent dissolution or absorption.

    • Troubleshooting:

      • Ensure the formulation is a homogenous solution or suspension.

      • Consider using solubilizing agents or different vehicle systems. The search results mention formulations with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.

      • Verify the stability of this compound in the chosen vehicle.

  • Possible Cause 2: Animal-to-Animal Variability: Physiological differences between animals (e.g., gastric pH, GI motility) can lead to variable absorption.

    • Troubleshooting:

      • Increase the number of animals per group to improve statistical power.

      • Ensure consistent fasting or feeding conditions for all animals before and during the study.

  • Possible Cause 3: Analytical Method Variability: Inconsistent sample processing or analytical instrument performance can introduce variability.

    • Troubleshooting:

      • Ensure the bioanalytical method is fully validated for precision, accuracy, and stability.

      • Include quality control samples at multiple concentration levels in each analytical run.

Issue 2: Shorter than expected half-life observed in in vivo studies.

  • Possible Cause 1: Rapid Metabolism: this compound may be subject to rapid first-pass metabolism in the liver or gut wall.

    • Troubleshooting:

      • Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.

      • Identify the major metabolites to understand the metabolic pathways.

  • Possible Cause 2: Rapid Excretion: The compound may be quickly cleared from the body through renal or biliary excretion.

    • Troubleshooting:

      • Conduct excretion studies to determine the major routes of elimination (urine, feces).

  • Possible Cause 3: Issues with the Dosing Vehicle: The formulation may lead to rapid, but incomplete, absorption, affecting the terminal phase of the concentration-time curve.

    • Troubleshooting:

      • Evaluate different formulations to potentially prolong absorption.

Visualizations

BIIB068_ADME_Workflow cluster_absorption Absorption cluster_disposition Distribution & Metabolism cluster_excretion Excretion Oral Dosing Oral Dosing GI Tract GI Tract Oral Dosing->GI Tract Ingestion Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Distribution Distribution to Tissues Systemic Circulation->Distribution Metabolism Liver Metabolism Systemic Circulation->Metabolism Distribution->Systemic Circulation Excretion_Paths Renal/Biliary Excretion Metabolism->Excretion_Paths

Caption: A simplified workflow of the ADME process for an orally administered drug like this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream Phosphorylation This compound This compound This compound->BTK Inhibition Response B-Cell Proliferation & Survival Downstream->Response

Caption: The inhibitory effect of this compound on the B-Cell Receptor (BCR) signaling pathway via BTK.

References

Technical Support Center: BIIB068 and the Impact of Plasma Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of plasma protein binding on the activity of BIIB068, a potent and selective reversible Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound can modulate B-cell activity, making it a potential therapeutic agent for autoimmune diseases.[2]

Q2: What is plasma protein binding (PPB) and why is it important for this compound's activity?

A2: Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma, primarily albumin and alpha-1-acid glycoprotein. The "free drug hypothesis" states that only the unbound (free) fraction of a drug is pharmacologically active, as it is the only portion that can diffuse to the target site and interact with its receptor. Therefore, a high degree of plasma protein binding can significantly reduce the free concentration of this compound available to inhibit BTK, thereby affecting its apparent potency in physiological systems.

Q3: How significant is the plasma protein binding of this compound?

A3: While the exact percentage of plasma protein binding for this compound is not publicly available, a significant impact is inferred from the difference in its inhibitory potency in various assays. There is a notable shift in the half-maximal inhibitory concentration (IC50) between a cell-free biochemical assay and a human whole blood assay, suggesting extensive binding to plasma proteins.[1] For a related next-generation BTK inhibitor, BIIB091, a 26-fold shift in potency was observed between proximal and distal readouts in whole blood assays, highlighting the importance of considering plasma protein binding for this class of compounds.[3]

Q4: How does plasma protein binding affect the interpretation of in vitro and in vivo data for this compound?

A4: The high plasma protein binding of this compound means that its effective concentration at the target site in vivo will be much lower than its total plasma concentration. This is crucial for correlating in vitro potency with in vivo efficacy. For instance, a potent IC50 value in a biochemical assay may not directly translate to high efficacy in a whole blood assay or in an in vivo model due to sequestration by plasma proteins. It is the unbound concentration of this compound that should be considered when predicting its pharmacological effect.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeTarget/EndpointMatrixIC50
Biochemical AssayBTK EnzymeCell-free1 nM[1]
Human Whole Blood AssayBTK PhosphorylationWhole Blood0.12 µM
Cell-based AssayBCR-mediated PLCγ2 Phosphorylation (Ramos B cells)Cell Culture Medium0.4 µM
Cell-based AssayAnti-IgD induced B-cell activation (Human PBMCs)Cell Culture Medium0.11 µM
Cell-based AssayAnti-IgM induced B-cell activation (Human PBMCs)Cell Culture Medium0.21 µM
Cell-based AssayFcγR-mediated ROS production (Neutrophils)Cell Culture Medium54 nM

Note: The significant difference in IC50 values between the biochemical and whole blood assays highlights the impact of plasma protein binding.

Experimental Protocols

Protocol 1: Determination of this compound Plasma Protein Binding using Equilibrium Dialysis

This protocol outlines the general steps for determining the fraction of this compound that is unbound to plasma proteins.

Materials:

  • This compound stock solution

  • Pooled human plasma (and/or plasma from relevant preclinical species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device with semi-permeable membranes (e.g., RED device)

  • Incubator shaker at 37°C

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a working solution of this compound in plasma at the desired concentration.

  • Add the this compound-spiked plasma to one chamber of the equilibrium dialysis device.

  • Add an equal volume of PBS to the other chamber.

  • Incubate the device on a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined empirically).

  • After incubation, collect samples from both the plasma and PBS chambers.

  • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber)

  • The percentage of plasma protein binding can be calculated as: % Bound = (1 - fu) * 100

Protocol 2: this compound BTK Inhibition Assay in Human Whole Blood

This protocol describes a method to assess the functional activity of this compound in a physiologically relevant matrix.

Materials:

  • Freshly collected human whole blood from healthy donors

  • This compound stock solution (in DMSO)

  • B-cell receptor (BCR) agonist (e.g., anti-IgD)

  • Lysis buffer

  • Antibodies for flow cytometry (e.g., anti-pBTK, anti-CD19)

  • Flow cytometer

Procedure:

  • Aliquot whole blood into tubes.

  • Add varying concentrations of this compound (or vehicle control) to the blood and pre-incubate for 30 minutes at 37°C.

  • Stimulate the B-cells by adding a BCR agonist and incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Stop the stimulation by adding ice-cold lysis/fixation buffer.

  • Permeabilize the cells and stain with fluorescently labeled antibodies against a B-cell marker (e.g., CD19) and phosphorylated BTK (pBTK).

  • Analyze the samples using a flow cytometer, gating on the CD19-positive B-cell population.

  • Determine the median fluorescence intensity of pBTK for each this compound concentration.

  • Calculate the IC50 value by plotting the percentage of pBTK inhibition against the this compound concentration and fitting the data to a dose-response curve.

Troubleshooting Guides

Issue 1: Discrepancy between biochemical and cell-based assay results for this compound.

  • Possible Cause: High plasma protein binding of this compound in the cell culture medium containing fetal bovine serum (FBS).

  • Troubleshooting Steps:

    • Reduce Serum Concentration: Perform the cell-based assay with a lower percentage of FBS or in serum-free medium, if the cells can tolerate it. This will increase the free fraction of this compound.

    • Use Human Serum Albumin (HSA): Supplement the serum-free medium with a defined concentration of HSA to mimic physiological conditions more controllably.

    • Measure Fraction Unbound in Media: Determine the fraction of this compound unbound in your specific cell culture medium using equilibrium dialysis.

    • Calculate Free Concentration: Use the measured fraction unbound to calculate the free concentration of this compound in your assay and re-plot your dose-response curve based on the free concentration.

Issue 2: High variability in plasma protein binding measurements.

  • Possible Cause 1: Non-specific binding of this compound to the dialysis membrane or device.

  • Troubleshooting Steps:

    • Perform a recovery experiment without plasma to assess the extent of non-specific binding.

    • If significant loss is observed, consider using a different type of membrane or a device with lower binding properties.

  • Possible Cause 2: Equilibrium not reached during dialysis.

  • Troubleshooting Steps:

    • Optimize the incubation time by taking samples at multiple time points (e.g., 4, 8, 12, 24 hours) to ensure equilibrium is achieved.

  • Possible Cause 3: Instability of this compound in plasma at 37°C.

  • Troubleshooting Steps:

    • Assess the stability of this compound in plasma over the course of the experiment. One source indicates this compound is stable in the plasma of multiple species for at least 6 hours. If degradation is observed, a shorter incubation time or the use of a different method (e.g., ultrafiltration) may be necessary.

Issue 3: this compound appears less potent in vivo than expected from in vitro cell-based assays.

  • Possible Cause: Differences in plasma protein binding between the species used for in vivo studies and the serum used in the in vitro assay (e.g., bovine vs. human).

  • Troubleshooting Steps:

    • Measure PPB in Preclinical Species: Determine the plasma protein binding of this compound in the plasma of the animal species used for your in vivo experiments (e.g., mouse, rat, dog).

    • Correlate with Unbound Concentrations: Correlate the in vivo efficacy with the calculated unbound plasma concentrations of this compound, rather than the total concentrations.

    • Use Species-Specific Serum in Vitro: If possible, perform in vitro assays using serum from the same species as your in vivo model to improve the in vitro-in vivo correlation.

Mandatory Visualizations

BIIB068_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Downstream Downstream Signaling PLCy2->Downstream Activation B-cell Activation, Proliferation, Survival Downstream->Activation This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits the BTK signaling pathway in B-cells.

PPB_Workflow cluster_experiment Plasma Protein Binding Experiment start Spike this compound into Plasma dialysis Equilibrium Dialysis (vs. PBS) start->dialysis sampling Sample Plasma and PBS Chambers dialysis->sampling analysis LC-MS/MS Quantification sampling->analysis calculation Calculate Fraction Unbound (fu) analysis->calculation

Caption: Experimental workflow for determining plasma protein binding.

Logical_Relationship TotalDrug Total this compound in Plasma BoundDrug Protein-Bound This compound (Inactive) TotalDrug->BoundDrug Binding FreeDrug Free this compound (Active) TotalDrug->FreeDrug Equilibrium PlasmaProteins Plasma Proteins PlasmaProteins->BoundDrug BTK_Target BTK Target FreeDrug->BTK_Target Effect Pharmacological Effect BTK_Target->Effect

Caption: Impact of plasma protein binding on this compound activity.

References

BIIB068 Oral Formulation Technical Support Center for Rodent Dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of BIIB068 for oral dosing in rodent models. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

Researchers may encounter several challenges when preparing and administering this compound formulations. This guide addresses common issues with practical solutions.

Problem Potential Cause(s) Troubleshooting Steps
Precipitation of this compound during formulation preparation. - Low solubility of this compound in the chosen vehicle. - Incorrect order of solvent addition. - Temperature fluctuations.- Ensure you are using a recommended vehicle for poorly soluble compounds (see Formulation Protocols). - Add solvents in the specified order, typically starting with a small amount of a strong solvent like DMSO to dissolve the compound before adding co-solvents and aqueous components. - Gentle warming and sonication can aid in dissolution. However, be cautious of compound degradation at high temperatures. - Prepare fresh formulations before each experiment to minimize the risk of precipitation over time.
High viscosity of the formulation, making it difficult to aspirate and administer. - High concentration of certain excipients like PEG300/400 or methylcellulose. - Low temperature of the formulation.- If possible, slightly decrease the concentration of the viscosity-increasing agent, ensuring the compound remains in solution. - Gently warm the formulation to room temperature before administration. - Use a gavage needle with a slightly larger gauge.
Inconsistent dosing leading to high variability in experimental results. - Inhomogeneous suspension. - Inaccurate measurement of dosing volume.- If the formulation is a suspension, ensure it is continuously and thoroughly mixed (e.g., with a vortex mixer) immediately before aspirating each dose. - Use calibrated pipettes and syringes for accurate volume measurement. - Ensure proper oral gavage technique to prevent leakage from the mouth.
Animal distress or adverse reactions post-dosing (e.g., salivation, lethargy). - Irritation caused by the vehicle components (e.g., high concentration of DMSO or oleic acid). - Stress from the oral gavage procedure. - Potential compound-related toxicity.- For weak or sensitive animals, it is recommended to keep the proportion of DMSO in the working solution below 2%.[1] - Ensure personnel are well-trained in oral gavage techniques to minimize stress and risk of injury. - Monitor animals closely after dosing. If adverse effects are observed, consider adjusting the formulation or dose. For BTK inhibitors, pancreatic effects have been observed in rats in some studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended vehicles for preparing this compound for oral administration in rodents?

A1: this compound is a poorly water-soluble compound, requiring a vehicle that can enhance its solubility and bioavailability. Two commonly suggested formulations are:

  • A co-solvent system consisting of DMSO, PEG300, Tween-80, and saline.[1]

  • A cyclodextrin-based formulation using DMSO and SBE-β-CD in saline.[1] A third option for compounds that are lipophilic is a corn oil-based formulation.

Q2: How do I prepare a 2.08 mg/mL solution of this compound in a co-solvent system?

A2: To prepare a 1 mL working solution of 2.08 mg/mL this compound, follow this protocol:

  • Start with a 20.8 mg/mL stock solution of this compound in DMSO.

  • Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[1]

Q3: What is the oral bioavailability of this compound in rats?

A3: this compound has demonstrated moderate oral bioavailability in rats. When dosed at 5 mg/kg, the bioavailability (%F) is approximately 48%.[1]

Q4: What is the half-life of this compound in rats after oral administration?

A4: The half-life (T1/2) of this compound in rats following a 5 mg/kg oral dose is approximately 1.2 hours.

Q5: What should I do if this compound does not fully dissolve in the vehicle?

A5: It is not always necessary for a compound to be fully dissolved for oral gavage, as it can often be administered as a fine, homogeneous suspension. To achieve this, you can use a water bath sonicator to break down any clumps into fine particles. It is crucial to ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

Q6: How stable are this compound oral formulations?

Q7: What are the recommended oral gavage volumes and needle sizes for rodents?

A7: The recommended maximum oral gavage volume is typically 10 mL/kg for rats and mice, although smaller volumes (e.g., 5 mL/kg) are often preferred to minimize the risk of gastrointestinal distress and aspiration. The choice of gavage needle size depends on the size of the animal.

Rodent Typical Body Weight Recommended Gavage Needle Gauge Recommended Gavage Needle Length
Mouse 20-30 g20-22 G1-1.5 inches
Rat 200-400 g16-18 G2-3 inches

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound in rats.

Parameter Value Species Dose (Oral)
Oral Bioavailability (%F) 48%Rat5 mg/kg
Half-life (T1/2) 1.2 hoursRat5 mg/kg

Experimental Protocols

Protocol for Preparation of this compound Formulation (Co-solvent System)

Objective: To prepare a 2.08 mg/mL solution of this compound for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 20.8 mg/mL this compound in DMSO stock solution.

  • Vortex the mixture until it is a clear, homogeneous solution.

  • Add 50 µL of Tween-80 to the mixture and vortex again.

  • Add 450 µL of saline to the mixture to reach a final volume of 1 mL.

  • Vortex the final solution thoroughly. The solution should be clear. If any precipitation is observed, gentle warming and sonication can be used.

  • Prepare the formulation fresh on the day of the experiment.

Protocol for Oral Gavage in Rats

Objective: To administer a precise volume of this compound formulation orally to a rat.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needle (e.g., 16-18 G for a 200-400 g rat)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Weigh the rat to determine the correct dosing volume.

  • Thoroughly mix the this compound formulation to ensure homogeneity.

  • Draw up the calculated volume of the formulation into the syringe fitted with the gavage needle.

  • Gently restrain the rat, holding it firmly but without restricting its breathing. The head should be slightly extended to create a straight line from the mouth to the esophagus.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the formulation.

  • Gently remove the gavage needle.

  • Return the rat to its cage and monitor for any signs of distress.

Visualizations

This compound Mechanism of Action: BTK Signaling Pathway

This compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR), which are crucial for B-cell activation, proliferation, and antibody production. By inhibiting BTK, this compound can modulate the immune response, making it a potential therapeutic for autoimmune diseases.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates FcR Fc Receptor (FcR) FcR->LYN_SYK activates BTK BTK LYN_SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream Downstream Signaling (e.g., NF-κB, Calcium Mobilization) PLCg2->Downstream This compound This compound This compound->BTK inhibits Response B-Cell Activation, Proliferation, Antibody Production Downstream->Response Antigen Antigen Antigen->BCR binds Immune_Complex Immune Complex Immune_Complex->FcR binds

Caption: Simplified signaling pathway of B-Cell and Fc Receptors and the inhibitory action of this compound on Bruton's tyrosine kinase (BTK).

Experimental Workflow for Oral Dosing in Rodents

This workflow outlines the key steps for conducting an in vivo study with orally administered this compound in rodents.

Oral_Dosing_Workflow A 1. Formulation Preparation B 2. Animal Acclimation & Weighing A->B C 3. Dose Calculation B->C D 4. Oral Gavage Administration C->D E 5. Post-Dosing Monitoring D->E F 6. Sample Collection (e.g., Blood, Tissues) E->F G 7. Sample Analysis (e.g., PK/PD) F->G H 8. Data Analysis & Interpretation G->H

Caption: A standard experimental workflow for in vivo studies involving oral administration of this compound in rodents.

References

Validation & Comparative

BIIB068 vs. Ibrutinib: A Comparative Guide to BTK Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitors BIIB068 and ibrutinib, with a focus on their selectivity profiles. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development programs.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its role in B-cell proliferation and survival has made it a key therapeutic target for B-cell malignancies and autoimmune diseases.[2][3] Ibrutinib, the first-in-class BTK inhibitor, has demonstrated significant efficacy in treating various B-cell cancers.[1] However, its use is associated with off-target effects, which can lead to adverse events.[4] this compound is a potent, reversible BTK inhibitor designed for high selectivity, with the potential to offer a better safety profile. This guide compares the selectivity of these two inhibitors based on available preclinical data.

Mechanism of Action

Both this compound and ibrutinib target BTK, but through different mechanisms of inhibition.

  • This compound is a reversible inhibitor of BTK. This means that it binds to the kinase and dissociates, allowing for a dynamic equilibrium.

  • Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This leads to sustained inhibition of the enzyme's activity.

The difference in their mechanism of action can influence their duration of effect and potential for off-target interactions.

Quantitative Selectivity Comparison

The selectivity of a kinase inhibitor is crucial as off-target inhibition can lead to unintended side effects. The following table summarizes the inhibitory activity of this compound and ibrutinib against BTK and a selection of other kinases.

Target KinaseThis compound IC50 (nM)Ibrutinib IC50 (nM)Notes
BTK 1 0.5 Both are highly potent inhibitors of BTK.
BLK>4000.5Ibrutinib shows potent inhibition of BLK, a member of the Src family of kinases.
BMX>4000.8Ibrutinib also potently inhibits BMX, another member of the Tec family of kinases.
CSK-2.3Off-target inhibition of CSK by ibrutinib has been linked to cardiac adverse events.
FGR>4002.3Ibrutinib demonstrates activity against FGR, a Src family kinase.
ITK>400-This compound shows high selectivity against ITK, another Tec family kinase.
TEC>400-This compound is highly selective against TEC.
EGFR--Off-target inhibition of EGFR by ibrutinib is associated with skin toxicities.

Data for this compound is from a study demonstrating over 400-fold selectivity for BTK against other kinases. Specific IC50 values for many off-target kinases were not provided in the primary publication. Data for ibrutinib is compiled from various sources. It is important to note that direct head-to-head comparisons in the same assay provide the most accurate assessment of selectivity.

A KINOMEscan™ analysis revealed that at a concentration of 300 nM, ibrutinib inhibited a broader range of kinases compared to more selective BTK inhibitors.

Experimental Protocols

Detailed methodologies for key experiments used to characterize BTK inhibitor selectivity are provided below.

KINOMEscan™ Profiling

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The KINOMEscan™ assay is a competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.

Protocol:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.

  • Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (e.g., this compound or ibrutinib) are combined in a binding buffer in a 384-well plate.

  • Incubation: The assay plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag. The results are reported as a percentage of the DMSO control.

Cellular BTK Phosphorylation HTRF Assay

This assay measures the phosphorylation of BTK at a specific tyrosine residue (Tyr223) within a cellular context.

Principle: The Homogeneous Time-Resolved Fluorescence (HTRF) assay uses two antibodies that recognize different epitopes on the target protein. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., XL665). When both antibodies bind to the target protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., Ramos B-cells or peripheral blood mononuclear cells) are cultured in a 96-well plate. The cells are pre-incubated with various concentrations of the BTK inhibitor (this compound or ibrutinib) or a vehicle control (DMSO).

  • Cell Stimulation: The cells are then stimulated with an agent that activates the B-cell receptor pathway (e.g., anti-IgM or pervanadate) to induce BTK phosphorylation.

  • Cell Lysis: A lysis buffer is added to each well to release the cellular proteins.

  • HTRF Detection: The cell lysates are transferred to a 384-well detection plate. A mixture of the HTRF detection antibodies (anti-phospho-BTK(Tyr223)-Eu3+ and anti-BTK-XL665) is added to each well.

  • Incubation: The plate is incubated at room temperature to allow for antibody binding.

  • Signal Reading: The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of the two signals is calculated and used to determine the level of BTK phosphorylation.

B-Cell Activation Marker Analysis by Flow Cytometry

This assay assesses the functional consequence of BTK inhibition by measuring the expression of B-cell activation markers.

Principle: Flow cytometry is used to identify and quantify different cell populations and their expression of specific surface or intracellular proteins. B-cells are identified using a specific marker (e.g., CD19), and the level of activation is determined by the expression of activation markers such as CD69 or CD86.

Protocol:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Culture and Treatment: The PBMCs are cultured and treated with different concentrations of the BTK inhibitor or a vehicle control.

  • B-Cell Stimulation: The B-cells within the PBMC population are stimulated with an activator such as anti-IgM to induce the expression of activation markers.

  • Antibody Staining: The cells are stained with a cocktail of fluorescently-labeled antibodies targeting a B-cell specific marker (e.g., anti-CD19) and activation markers (e.g., anti-CD69 and anti-CD86).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The B-cell population is identified based on the CD19 signal, and the expression levels of CD69 and CD86 on these cells are quantified by measuring their mean fluorescence intensity.

  • Data Analysis: The percentage of activated B-cells or the mean fluorescence intensity of the activation markers is determined for each treatment condition to assess the inhibitory effect of the compounds.

Signaling Pathways & Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cellular_Response B-Cell Proliferation, Survival & Activation Transcription_Factors->Cellular_Response BIIB068_Ibrutinib This compound & Ibrutinib BIIB068_Ibrutinib->BTK Inhibition

Caption: BTK Signaling Pathway.

KINOMEscan_Workflow cluster_reagents Reagent Preparation DNATaggedKinase DNA-Tagged Kinase Incubation Combine & Incubate (Competition Binding) DNATaggedKinase->Incubation ImmobilizedLigand Immobilized Ligand on Beads ImmobilizedLigand->Incubation TestCompound Test Compound (this compound or Ibrutinib) TestCompound->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via qPCR Elution->qPCR DataAnalysis Data Analysis (% of Control) qPCR->DataAnalysis

Caption: KINOMEscan™ Experimental Workflow.

Cellular_Assay_Workflow CultureCells Culture B-Cells TreatCompound Treat with Inhibitor (this compound or Ibrutinib) CultureCells->TreatCompound StimulateCells Stimulate BCR Signaling (e.g., anti-IgM) TreatCompound->StimulateCells LyseCells Lyse Cells StimulateCells->LyseCells AddAb Add HTRF Antibodies (Donor & Acceptor) LyseCells->AddAb ReadSignal Read HTRF Signal AddAb->ReadSignal

Caption: Cellular BTK Phosphorylation Assay Workflow.

Conclusion

The available data indicates that while both this compound and ibrutinib are potent inhibitors of BTK, this compound demonstrates a significantly higher degree of selectivity. Ibrutinib's broader kinase inhibition profile, which includes several other Tec and Src family kinases, is thought to contribute to some of its observed adverse effects. The high selectivity of this compound suggests a potential for a more favorable safety profile, which is particularly relevant for the treatment of chronic autoimmune diseases where long-term therapy is often required. Further clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two BTK inhibitors.

References

A Comparative Guide to Reversible vs. Irreversible BTK Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of BIIB068 and Other Key Bruton's Tyrosine Kinase Inhibitors

The landscape of B-cell malignancy and autoimmune disease treatment has been significantly reshaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors. These targeted therapies disrupt key signaling pathways essential for B-cell proliferation and survival. A critical distinction within this class of drugs is their mechanism of action: irreversible (covalent) versus reversible (non-covalent) inhibition. This guide provides a comprehensive comparison of these two modalities, with a special focus on the reversible inhibitor this compound, to inform researchers, scientists, and drug development professionals.

The Tale of Two Mechanisms: Irreversible vs. Reversible Inhibition

Irreversible BTK inhibitors, such as the first-generation ibrutinib and second-generation acalabrutinib, form a covalent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme. This permanent inactivation offers sustained target engagement. However, the emergence of resistance, primarily through mutations at the Cys481 residue, has posed a clinical challenge, rendering these inhibitors less effective.

Reversible BTK inhibitors, including pirtobrutinib and the clinical candidate this compound, bind to the BTK active site through non-covalent interactions. This transient binding allows them to be effective even in the presence of C481 mutations. Furthermore, their design often prioritizes higher selectivity, potentially leading to a more favorable safety profile with fewer off-target effects.

Featured Reversible Inhibitor: this compound

This compound is a potent and selective, orally active reversible BTK inhibitor that has shown promise in the context of autoimmune diseases. Preclinical data indicates that this compound exhibits a favorable pharmacokinetic and pharmacodynamic profile, achieving significant inhibition of BTK phosphorylation in human studies. Its high selectivity, over 400-fold for BTK compared to other kinases, suggests a potential for reduced off-target toxicities.[1][2]

Quantitative Comparison of BTK Inhibitors

The following tables summarize key quantitative data for a selection of reversible and irreversible BTK inhibitors, providing a basis for objective comparison of their performance.

Table 1: Biochemical Potency and Cellular Activity of BTK Inhibitors

InhibitorTypeTargetIC50 (nM) - BiochemicalIC50 (nM) - CellularKey Findings
This compound ReversibleBTK1110 (anti-IgD induced B cell activation)Potent, selective, and orally active with potential for autoimmune diseases.[1][2]
Pirtobrutinib ReversibleBTK3.36.2 (TMD8 cells)Highly selective and potent against both wild-type and C481-mutant BTK.[3]
Ibrutinib IrreversibleBTK0.58.8 (TMD8 cells)First-in-class, potent, but with notable off-target effects.
Acalabrutinib IrreversibleBTK5.112 (TMD8 cells)Second-generation inhibitor with improved selectivity over ibrutinib.

Table 2: Kinase Selectivity Profile of BTK Inhibitors

InhibitorTypeKinome Scan HighlightsOff-Target Kinases of NoteImplications
This compound Reversible>400-fold selective for BTK over other kinases.Data on specific off-targets is limited in the public domain.High selectivity suggests a potentially favorable safety profile.
Pirtobrutinib ReversibleHighly selective, inhibiting only 8 other kinases by >50% at 1 µM.Minimal off-target activity observed in preclinical studies.Reduced likelihood of off-target related adverse events.
Ibrutinib IrreversibleInhibits several other kinases including TEC, EGFR, and ITK.TEC, EGFR, ITK, SRC family kinases.Off-target effects are linked to observed side effects like diarrhea and rash.
Acalabrutinib IrreversibleMore selective than ibrutinib with fewer off-target inhibitions.Minimal inhibition of EGFR and ITK compared to ibrutinib.Improved safety profile with lower incidence of certain adverse events.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of BTK inhibitors.

Biochemical BTK Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50%.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a poly(GT)-biotin substrate)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound) and control compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in assay buffer.

  • Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.

  • Add the BTK enzyme and substrate solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a defined time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of an inhibitor to block BTK activation in a cellular context by measuring the phosphorylation of BTK at Tyr223.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos or TMD8)

  • Cell culture medium and supplements

  • Test inhibitor and control compounds

  • Stimulating agent (e.g., anti-IgM F(ab')₂ fragment)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: primary anti-phospho-BTK (Tyr223) and anti-total BTK; HRP-conjugated secondary antibody

  • Western blotting reagents and equipment

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed the B-cell lymphoma cells in appropriate culture plates and allow them to grow to a suitable density.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Stimulate the B-cell receptor by adding anti-IgM to the culture medium and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer and determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.

Kinome-Wide Selectivity Profiling (KinomeScan™)

Objective: To evaluate the selectivity of a BTK inhibitor by screening it against a large panel of human kinases.

Methodology Overview: The KinomeScan™ approach utilizes a proprietary competition binding assay. The test inhibitor is profiled at a fixed concentration (e.g., 1 µM) against a diverse panel of human kinases. The amount of inhibitor bound to each kinase is measured relative to a control. The results are typically reported as the percentage of the kinase bound by the test compound. A lower percentage indicates weaker interaction and higher selectivity for the primary target (BTK). Hits from the primary screen are then often followed up with dose-response experiments to determine the dissociation constant (Kd) for off-target kinases.

Visualizing the Mechanisms and Pathways

The following diagrams illustrate the BTK signaling pathway and the distinct mechanisms of action of reversible and irreversible inhibitors.

Caption: Simplified BTK Signaling Pathway in B-Cells.

Inhibition_Mechanisms cluster_irreversible Irreversible (Covalent) Inhibition cluster_reversible Reversible (Non-Covalent) Inhibition BTK_I BTK Active Site (with Cys481) Covalent_Bond Covalent Bond Formation (Permanent Inactivation) BTK_I->Covalent_Bond Ibrutinib Ibrutinib (Irreversible Inhibitor) Ibrutinib->BTK_I Binds to Cys481 BTK_R BTK Active Site Reversible_Binding Non-Covalent Interactions (Transient Inhibition) BTK_R->Reversible_Binding This compound This compound (Reversible Inhibitor) This compound->BTK_R Binds via H-bonds, van der Waals forces Dissociation Dissociation Reversible_Binding->Dissociation Equilibrium

Caption: Mechanisms of Irreversible vs. Reversible BTK Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay start_bio Prepare Reagents (Enzyme, Substrate, Inhibitor) incubate_bio Incubate Inhibitor with Enzyme start_bio->incubate_bio react_bio Initiate Kinase Reaction (add ATP) incubate_bio->react_bio detect_bio Detect Signal (e.g., Luminescence) react_bio->detect_bio analyze_bio Calculate IC50 detect_bio->analyze_bio start_cell Culture & Treat Cells with Inhibitor stimulate_cell Stimulate BCR (e.g., anti-IgM) start_cell->stimulate_cell lyse_cell Lyse Cells & Quantify Protein stimulate_cell->lyse_cell wb_cell Western Blot for p-BTK & Total BTK lyse_cell->wb_cell analyze_cell Quantify Inhibition wb_cell->analyze_cell

Caption: General Workflow for BTK Inhibitor Characterization.

Conclusion

The development of both reversible and irreversible BTK inhibitors has provided valuable therapeutic options for B-cell malignancies and autoimmune diseases. Irreversible inhibitors have a well-established track record of efficacy, but the emergence of resistance mutations has created a need for alternative strategies. Reversible inhibitors like pirtobrutinib and this compound offer a promising solution by effectively inhibiting both wild-type and C481-mutant BTK. Furthermore, the high selectivity of next-generation reversible inhibitors may translate to improved safety profiles. The choice of inhibitor will ultimately depend on the specific clinical context, including the patient's disease characteristics and prior treatment history. Continued research and head-to-head clinical trials will be essential to fully elucidate the comparative efficacy and safety of these two classes of BTK inhibitors.

References

Validating BIIB068 Target Engagement in Whole Blood: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BIIB068, a reversible inhibitor of Bruton's tyrosine kinase (BTK), with alternative BTK inhibitors for validating target engagement in whole blood. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Executive Summary

This compound is a potent and selective reversible inhibitor of BTK. Validating its engagement with BTK in a complex biological matrix like whole blood is crucial for its development as a therapeutic agent. This guide compares this compound with other notable BTK inhibitors, including the first-generation irreversible inhibitor ibrutinib, second-generation irreversible inhibitors acalabrutinib and zanubrutinib, and the reversible inhibitor BIIB091. The primary assays for assessing target engagement in whole blood focus on the direct measurement of BTK phosphorylation and the downstream functional consequence of B-cell activation.

Comparative Analysis of BTK Inhibitor Potency in Whole Blood Assays

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and comparator BTK inhibitors in whole blood assays. These assays are critical for understanding the potency of these compounds in a physiologically relevant environment.

Table 1: Inhibition of BTK Phosphorylation in Human Whole Blood

CompoundTypeIC50 (µM)Citation
This compound Reversible0.12 [1]
BIIB091ReversibleNot Reported[2]
IbrutinibIrreversibleNot Reported
AcalabrutinibIrreversibleNot Reported
ZanubrutinibIrreversibleNot Reported

Table 2: Inhibition of B-Cell Activation (CD69 Expression) in Human Whole Blood

CompoundTypeIC50 (nM)Citation
This compound Reversible~100[2]
BIIB091Reversible~10[2]
IbrutinibIrreversibleNot Reported
AcalabrutinibIrreversibleNot Reported
ZanubrutinibIrreversibleNot Reported

Note: The IC50 value for this compound is approximated from graphical data presented in the cited literature.[2] This study also included other unnamed competitor compounds.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams were generated using the DOT language.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK Antigen Antigen Antigen->BCR ImmuneComplex Immune Complex ImmuneComplex->FcR BTK BTK LYN_SYK->BTK pBTK pBTK (Active) BTK->pBTK Phosphorylation PLCy2 PLCγ2 pBTK->PLCy2 pPLCy2 pPLCγ2 (Active) PLCy2->pPLCy2 Phosphorylation Downstream Downstream Signaling (NF-κB, Calcium Mobilization) pPLCy2->Downstream B_Cell_Response B-Cell Proliferation, Survival, and Activation Downstream->B_Cell_Response This compound This compound This compound->BTK Inhibits

Caption: this compound inhibits BTK phosphorylation, a key step in BCR and FcR signaling.

TE_Workflow cluster_prep Sample Preparation cluster_assay Target Engagement Assay cluster_analysis Data Acquisition and Analysis WB Whole Blood Collection Inhibitor Incubate with This compound or Alternative WB->Inhibitor Stim Stimulate B-Cells (e.g., anti-IgD) Inhibitor->Stim FixPerm Fixation and Permeabilization Stim->FixPerm Stain Stain with Fluorescent Antibodies (pBTK, CD19, CD69) FixPerm->Stain FCM Flow Cytometry Stain->FCM Gating Gate on B-Cell Population (CD19+) FCM->Gating Analysis Analyze pBTK and CD69 Expression Gating->Analysis

Caption: Experimental workflow for whole blood target engagement validation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of target engagement. Below are representative protocols for the key assays discussed.

Whole Blood Phospho-BTK Assay by Flow Cytometry

This assay directly measures the phosphorylation of BTK within B-cells in a whole blood sample.

Materials:

  • Freshly collected human whole blood in sodium heparin tubes.

  • This compound and other BTK inhibitors of interest.

  • B-cell stimulant (e.g., anti-human IgD antibody).

  • Fixation/Permeabilization buffers.

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19 (for B-cell identification).

    • Anti-phospho-BTK (e.g., pY223 or pY551).

  • Flow cytometer.

Procedure:

  • Inhibitor Incubation: Aliquot whole blood into tubes and add varying concentrations of this compound or other BTK inhibitors. Include a vehicle-only control. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add a B-cell stimulant, such as anti-IgD antibody, to the treated blood samples and incubate for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Fixation: Immediately following stimulation, fix the cells by adding a red blood cell lysis/fixation buffer. Incubate as recommended by the manufacturer.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend the cell pellet in a permeabilization buffer.

  • Staining: Add the anti-CD19 and anti-phospho-BTK antibodies to the permeabilized cells and incubate in the dark.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population and analyze the median fluorescence intensity (MFI) of the phospho-BTK signal. The IC50 value is determined by plotting the phospho-BTK MFI against the inhibitor concentration.

Whole Blood B-Cell Activation Assay by Flow Cytometry

This assay measures a downstream functional consequence of BTK inhibition by assessing the expression of the activation marker CD69 on B-cells.

Materials:

  • Freshly collected human whole blood in sodium heparin tubes.

  • This compound and other BTK inhibitors of interest.

  • B-cell stimulant (e.g., anti-human IgD antibody).

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19 (for B-cell identification).

    • Anti-CD69 (activation marker).

  • Red blood cell lysis buffer.

  • Flow cytometer.

Procedure:

  • Inhibitor Incubation: Aliquot whole blood into tubes and add varying concentrations of this compound or other BTK inhibitors. Include a vehicle-only control. Incubate for 1-2 hours at 37°C.

  • Stimulation: Add a B-cell stimulant, such as anti-IgD antibody, to the treated blood samples and incubate for 18-24 hours at 37°C.

  • Staining: Add the anti-CD19 and anti-CD69 antibodies to the blood samples and incubate in the dark.

  • Lysis: Add red blood cell lysis buffer to the stained blood, incubate, and then centrifuge to pellet the white blood cells.

  • Data Acquisition: Resuspend the cell pellet and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B-cell population and analyze the percentage of CD69-positive cells or the MFI of CD69. The IC50 value is determined by plotting the CD69 expression against the inhibitor concentration.

Conclusion

The validation of this compound target engagement in whole blood is a critical step in its preclinical and clinical development. The assays outlined in this guide, particularly the phospho-BTK and B-cell activation assays, provide robust methods for quantifying the potency and efficacy of this compound and comparing it to other BTK inhibitors. While direct comparative data is limited, the available information indicates that this compound is a potent inhibitor of BTK signaling in the complex environment of human whole blood. For a definitive comparison, a head-to-head study of this compound against other commercially available BTK inhibitors using standardized protocols is recommended.

References

Bruton's Tyrosine Kinase Inhibitors in Multiple Sclerosis: A Head-to-Head Comparison of BIIB068 and Tolebrutinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a compelling therapeutic target in multiple sclerosis (MS), owing to its critical role in the activation and signaling of B cells and myeloid cells, including microglia. This guide provides a comparative overview of two BTK inhibitors, BIIB068 and tolebrutinib, based on available preclinical and clinical data. While direct head-to-head preclinical studies in MS models are not publicly available, this guide synthesizes existing data to facilitate a comparative assessment.

Mechanism of Action: Targeting the BTK Signaling Pathway

Both this compound and tolebrutinib are small molecule inhibitors of BTK. BTK is a non-receptor tyrosine kinase essential for signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcR) on various immune cells.[1][2] In B cells, BTK activation is crucial for proliferation, differentiation, and the production of autoantibodies.[3] In myeloid cells, such as macrophages and microglia, BTK is involved in their activation and the subsequent release of pro-inflammatory cytokines.[4] By inhibiting BTK, these drugs aim to modulate both the peripheral adaptive immune response and the central innate immune response within the central nervous system (CNS), which are implicated in the pathology of MS.

BTK_Signaling_Pathway cluster_B_Cell B Cell cluster_Myeloid_Cell Myeloid Cell (Macrophage/Microglia) BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK_B BTK Lyn_Syk->BTK_B PLCy2_B PLCγ2 BTK_B->PLCy2_B Downstream_B Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCy2_B->Downstream_B B_Cell_Response Proliferation Differentiation Antibody Production Downstream_B->B_Cell_Response FcR Fc Receptor (FcR) Syk_Myeloid Syk FcR->Syk_Myeloid BTK_M BTK Syk_Myeloid->BTK_M PLCy2_M PLCγ2 BTK_M->PLCy2_M Downstream_M Downstream Signaling (Inflammasome activation) PLCy2_M->Downstream_M Myeloid_Response Cytokine Release Phagocytosis Downstream_M->Myeloid_Response This compound This compound This compound->BTK_B This compound->BTK_M Tolebrutinib Tolebrutinib Tolebrutinib->BTK_B Tolebrutinib->BTK_M

Figure 1: Simplified BTK Signaling Pathway in B Cells and Myeloid Cells.

Preclinical Data Comparison

Direct comparative studies of this compound and tolebrutinib in the same preclinical MS model have not been published. The following tables summarize the available data for each compound from independent studies.

In Vitro Potency and Selectivity
ParameterThis compoundTolebrutinibReference
Binding Type ReversibleCovalent, Irreversible[5]
BTK IC50 1 nM0.7 nM (cellular)
Kinome Selectivity >400-fold selective for BTKHigh
Preclinical Pharmacokinetics and CNS Penetration
ParameterThis compoundTolebrutinibReference
Oral Bioavailability Moderate in rats (%F = 48)Orally active
CNS Penetration Minimal brain exposure reported for an analog (Kp,uu = 0.03)Brain-penetrant
CSF Exposure (NHP) Not Reported4.8 ng/mL (Exceeded IC90)
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models

Data on the efficacy of this compound in an EAE model is not publicly available. Tolebrutinib has been evaluated in the MOG35-55-induced EAE model in C57BL/6 mice.

EAE ModelTolebrutinib Treatment ProtocolKey FindingsReference
MOG35-55-induced EAE in C57BL/6 mice Oral gavage, daily, therapeutic regimen (initiated after disease onset)Dose-dependent reduction in clinical disease severity.

Clinical Development in Multiple Sclerosis

Tolebrutinib has undergone extensive clinical development for various forms of MS. Publicly available information on the clinical development of this compound specifically for MS is limited.

Tolebrutinib Clinical Trial Overview
Trial Name (Phase)Patient PopulationComparatorPrimary EndpointKey ResultsReference
Phase 2b (NCT03889639) Relapsing MSPlacebo (crossover)Number of new gadolinium-enhancing T1 lesions85% relative reduction in new T1 lesions with 60 mg dose.
GEMINI 1 & 2 (Phase 3) Relapsing MSTeriflunomideAnnualized Relapse Rate (ARR)Did not meet primary endpoint for ARR reduction. Showed a 29% reduction in 6-month Confirmed Disability Worsening (CDW).
HERCULES (Phase 3) Non-relapsing Secondary Progressive MSPlaceboTime to 6-month Confirmed Disability Progression (CDP)31% reduction in the risk of 6-month CDP.
PERSEUS (Phase 3) Primary Progressive MSPlaceboTime to 6-month CDPOngoing

Experimental Protocols

MOG35-55-Induced EAE in C57BL/6 Mice

This is a widely used model for chronic progressive MS. The following is a generalized protocol:

  • Animals: Female C57BL/6 mice, typically 8-12 weeks old.

  • Immunization:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

    • Administer the emulsion via subcutaneous injection at two sites on the flank on day 0.

  • Pertussis Toxin Administration:

    • Inject pertussis toxin intraperitoneally on day 0 and day 2 to facilitate the entry of immune cells into the CNS.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score disease severity on a scale of 0-5, where 0 is no clinical signs and 5 is moribund or death.

  • Drug Administration:

    • For therapeutic studies, initiate daily oral gavage of the BTK inhibitor or vehicle control upon the onset of clinical signs (e.g., score of 1).

EAE_Workflow Day0 Day 0: Immunization (MOG35-55/CFA) + Pertussis Toxin Day2 Day 2: Pertussis Toxin Day0->Day2 Day7 Day 7 onwards: Daily Clinical Monitoring & Scoring Day2->Day7 Disease_Onset Disease Onset (Clinical Score ≥ 1) Day7->Disease_Onset Treatment Initiate Daily Treatment (BTK inhibitor or Vehicle) Disease_Onset->Treatment Endpoint Experimental Endpoint: Clinical & Histological Analysis Treatment->Endpoint

Figure 2: Generalized Experimental Workflow for a Therapeutic EAE Study.
B-Cell Activation Assay (In Vitro)

This assay assesses the ability of BTK inhibitors to block B-cell activation following BCR stimulation.

  • Cell Preparation: Isolate primary B cells from human peripheral blood mononuclear cells (PBMCs) or use a B-cell line (e.g., Ramos cells).

  • Compound Incubation: Pre-incubate the B cells with varying concentrations of the BTK inhibitor (e.g., this compound or tolebrutinib) or vehicle control for a specified time.

  • Stimulation: Activate the B cells by cross-linking the BCR using anti-IgM or anti-IgD antibodies.

  • Readout:

    • Measure the expression of activation markers, such as CD69, on the B-cell surface using flow cytometry.

    • Alternatively, assess downstream signaling events like calcium mobilization or the phosphorylation of BTK and PLCγ2 via flow cytometry or Western blot.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of B-cell activation compared to the stimulated vehicle control.

Fc Receptor Signaling Assay (In Vitro)

This assay evaluates the effect of BTK inhibitors on FcR-mediated activation of myeloid cells.

  • Cell Preparation: Use primary human monocytes or a myeloid cell line (e.g., THP-1).

  • Compound Incubation: Pre-treat the cells with different concentrations of the BTK inhibitor or vehicle.

  • Stimulation: Activate the FcRs by adding immune complexes (e.g., aggregated IgG).

  • Readout:

    • Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell supernatant using ELISA.

    • Assess downstream signaling events, such as the phosphorylation of BTK and other signaling proteins, by Western blot.

  • Data Analysis: Determine the IC50 value for the inhibition of cytokine release or downstream signaling.

Summary and Conclusion

Tolebrutinib has demonstrated efficacy in preclinical EAE models and has shown promising results in Phase 3 clinical trials for progressive forms of MS, particularly in reducing disability progression. Its ability to penetrate the CNS and engage BTK in resident immune cells is a key proposed mechanism for its effects on neuroinflammation.

This compound is a potent and selective reversible BTK inhibitor. However, there is a lack of publicly available data on its efficacy in preclinical MS models and its clinical development status for MS remains unclear. The limited information on its CNS penetration for an analog suggests this may have been a challenge for its development for neurological indications.

A direct comparison of the two agents is hampered by the disparity in available data. While both target BTK, the differences in their binding mechanisms (covalent vs. reversible) and pharmacokinetic profiles, particularly CNS penetration, are likely to be key differentiating factors in their potential therapeutic utility in MS. The extensive clinical data for tolebrutinib provides a strong rationale for its continued development, while the future of this compound in the context of MS is less certain based on current public information. Further preclinical and clinical studies directly comparing different BTK inhibitors will be crucial to fully understand their relative merits in treating this complex disease.

References

Assessing BIIB068 Efficacy: A Comparative Analysis with Approved Autoimmune Disease Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, BIIB068, with established therapies for Systemic Lupus Erythematosus (SLE): belimumab (Benlysta®), anifrolumab (Saphnelo®), and voclosporin (Lupkynis®). The content is structured to offer a clear overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental designs employed in their evaluation.

Executive Summary

This compound is a potent and selective reversible inhibitor of Bruton's tyrosine kinase, a key enzyme in B-cell receptor and Fc receptor signaling pathways.[1][2][3] Preclinical data suggests its potential as an oral therapeutic for autoimmune diseases like SLE. This guide contrasts this compound's profile with three approved SLE treatments that utilize distinct mechanisms: belimumab, a B-lymphocyte stimulator (BLyS) inhibitor; anifrolumab, a type I interferon receptor antagonist; and voclosporin, a calcineurin inhibitor. While this compound is in early-stage clinical development, this comparison aims to provide a valuable resource for researchers and drug developers by contextualizing its potential efficacy against current standards of care.

Mechanism of Action

The therapies discussed herein target different components of the immune system implicated in the pathogenesis of SLE.

This compound: Targeting B-Cell Signaling

This compound is a small molecule inhibitor that reversibly binds to BTK, preventing its phosphorylation.[1][2] BTK is a crucial signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors. By inhibiting BTK, this compound is designed to modulate B-cell activation, proliferation, and differentiation into antibody-producing plasma cells, as well as reduce the inflammatory response mediated by immune complexes through Fc receptor signaling on myeloid cells.

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) FcR->BTK Downstream Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream This compound This compound This compound->BTK Response B-Cell Activation, Proliferation, Cytokine Release Downstream->Response

Diagram 1: this compound Signaling Pathway
Comparator Therapies: Diverse Approaches to Immune Modulation

  • Belimumab (Benlysta®): A fully human monoclonal antibody that specifically inhibits the soluble form of B-Lymphocyte Stimulator (BLyS), a cytokine essential for the survival and differentiation of B cells. By neutralizing BLyS, belimumab reduces the number of autoreactive B cells.

  • Anifrolumab (Saphnelo®): A human monoclonal antibody that binds to the type I interferon receptor subunit 1 (IFNAR1), blocking the activity of all type I interferons (IFN-α, IFN-β, etc.). Type I interferons are central to the inflammatory cascade in SLE.

  • Voclosporin (Lupkynis®): An oral calcineurin inhibitor that suppresses T-cell activation by inhibiting calcineurin, a phosphatase that activates the transcription factor NFAT. This leads to a reduction in the production of pro-inflammatory cytokines. It is specifically approved for the treatment of lupus nephritis.

Preclinical Efficacy of this compound

While specific preclinical study reports for this compound are not extensively detailed in the public domain, the development of BTK inhibitors for autoimmune diseases has heavily relied on animal models such as collagen-induced arthritis (CIA).

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis that shares some pathological features with other autoimmune diseases involving joint inflammation. A general protocol for inducing CIA in mice is as follows:

  • Immunization: Susceptible strains of mice (e.g., DBA/1) are immunized with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA). The primary immunization is typically administered at the base of the tail.

  • Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.

  • Disease Assessment: The development and severity of arthritis are monitored using a clinical scoring system based on paw swelling and inflammation.

  • Treatment: The investigational drug (e.g., this compound) is administered orally at various doses, typically starting before or at the onset of clinical signs of arthritis.

  • Outcome Measures: Efficacy is assessed by the reduction in arthritis scores, paw swelling, and histological analysis of joint damage.

cluster_0 Day 0 cluster_1 Day 21 cluster_2 Days 21-42 cluster_3 End of Study Immunization Primary Immunization (Collagen + CFA) Booster Booster Immunization (Collagen + IFA) Immunization->Booster Treatment Treatment Initiation (e.g., this compound or Vehicle) Booster->Treatment Assessment Clinical Scoring (Arthritis Severity) Treatment->Assessment Histology Histological Analysis (Joint Damage) Assessment->Histology

Diagram 2: Collagen-Induced Arthritis Workflow

Clinical Efficacy and Experimental Design

This compound: Phase 1 Clinical Trial (NCT02829541)

A Phase 1, single-ascending-dose study of this compound was conducted in healthy participants to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics. The study demonstrated that this compound achieved greater than 90% inhibition of BTK phosphorylation in humans.

Experimental Protocol: BTK Phosphorylation Inhibition Assay

While the specific protocol for the this compound trial is not publicly available, a general approach to measuring BTK phosphorylation inhibition in whole blood involves:

  • Blood Collection: Whole blood samples are collected from participants at baseline and at various time points after administration of the investigational drug.

  • Ex Vivo Stimulation: The blood samples are stimulated with a B-cell receptor agonist (e.g., anti-IgD) to induce BTK phosphorylation.

  • Cell Lysis and Western Blotting: The blood cells are lysed, and the proteins are separated by gel electrophoresis. Western blotting is then performed using antibodies specific for phosphorylated BTK (pBTK) and total BTK.

  • Quantification: The levels of pBTK are normalized to total BTK, and the percentage of inhibition is calculated relative to the pre-dose or vehicle-treated samples. Alternatively, flow cytometry-based assays can be used to measure pBTK in specific immune cell populations.

Comparator Therapies: Pivotal Phase 3 Clinical Trials in SLE

The efficacy of belimumab, anifrolumab, and voclosporin has been established in large, randomized, placebo-controlled Phase 3 clinical trials. The key design elements and primary efficacy endpoints of these trials are summarized below.

Table 1: Overview of Pivotal Phase 3 Clinical Trials for Approved SLE Therapies

Therapy Trial(s) Patient Population Primary Endpoint
Belimumab BLISS-52 & BLISS-76Adult patients with active, autoantibody-positive SLESLE Responder Index (SRI-4) at Week 52
Anifrolumab TULIP-1 & TULIP-2Adult patients with moderate to severe active SLETULIP-1: SRI-4 at Week 52TULIP-2: BICLA at Week 52
Voclosporin AURORA 1 & AURORA 2Adult patients with active lupus nephritis (Class III, IV, or V)Complete Renal Response (CRR) at Week 52

Table 2: Key Efficacy Results from Pivotal Phase 3 Trials

Therapy Trial Efficacy Endpoint Result
Belimumab BLISS-52SRI-4 Response at Week 52Belimumab 10 mg/kg: 57.6% vs. Placebo: 43.6% (p=0.0006)
BLISS-76SRI-4 Response at Week 52Belimumab 10 mg/kg: 43.2% vs. Placebo: 33.5% (p=0.017)
Anifrolumab TULIP-2BICLA Response at Week 52Anifrolumab 300 mg: 47.8% vs. Placebo: 31.5% (p<0.001)
Voclosporin AURORA 1Complete Renal Response at Week 52Voclosporin: 40.8% vs. Placebo: 22.5% (p<0.0001)

Experimental Protocols of Pivotal Trials:

  • BLISS-52 and BLISS-76 (Belimumab): These were randomized, double-blind, placebo-controlled trials where patients with active SLE were randomized to receive intravenous belimumab (1 mg/kg or 10 mg/kg) or placebo in addition to standard of care therapy. The primary endpoint, SRI-4, is a composite measure requiring a ≥4-point reduction in the SELENA-SLEDAI score, no new BILAG A organ domain score and no more than one new BILAG B score, and no worsening in Physician's Global Assessment.

  • TULIP-1 and TULIP-2 (Anifrolumab): These were randomized, double-blind, placebo-controlled trials in patients with moderate to severe SLE. In TULIP-2, patients received intravenous anifrolumab (300 mg) or placebo every 4 weeks. The primary endpoint was the BILAG-based Composite Lupus Assessment (BICLA) response at week 52. A key secondary endpoint in these trials was the analysis of the interferon gene signature (IFNGS), a biomarker that may predict response to anifrolumab.

  • AURORA 1 (Voclosporin): This was a randomized, double-blind, placebo-controlled trial in patients with active lupus nephritis. Patients received oral voclosporin or placebo in combination with mycophenolate mofetil (MMF) and low-dose oral steroids. The primary endpoint was the Complete Renal Response (CRR) at 52 weeks, defined by a urine protein-to-creatinine ratio (UPCR) of ≤0.5 mg/mg, stable estimated glomerular filtration rate (eGFR), and no rescue medication.

cluster_this compound This compound cluster_Belimumab Belimumab cluster_Anifrolumab Anifrolumab cluster_Voclosporin Voclosporin BIIB068_Phase1 Phase 1 (Healthy Volunteers) >90% BTK Phosphorylation Inhibition Belimumab_Phase3 Phase 3 (BLISS Trials) SRI-4 Response Anifrolumab_Phase3 Phase 3 (TULIP Trials) BICLA Response Voclosporin_Phase3 Phase 3 (AURORA Trials) Complete Renal Response

Diagram 3: Comparative Clinical Development Stages

Conclusion

This compound, with its distinct mechanism of targeting BTK, represents a promising oral therapeutic strategy for autoimmune diseases such as SLE. While it is in the early stages of clinical development, its high potency in inhibiting BTK phosphorylation suggests a strong potential for modulating the B-cell-mediated pathology of these conditions. In contrast, belimumab, anifrolumab, and voclosporin have demonstrated efficacy in large-scale clinical trials, leading to their approval for the treatment of SLE and/or lupus nephritis. Each of these approved therapies targets a different aspect of the complex immunopathology of lupus.

For researchers and drug development professionals, the comparative analysis of these different therapeutic modalities provides valuable insights into the evolving landscape of autoimmune disease treatment. The success of targeted therapies like belimumab, anifrolumab, and voclosporin underscores the importance of understanding the specific molecular pathways driving disease in different patient populations. The continued development of novel agents such as this compound will be crucial in expanding the therapeutic armamentarium and moving towards more personalized medicine approaches for patients with autoimmune diseases. Further clinical trials will be necessary to fully elucidate the efficacy and safety profile of this compound in patients with SLE and to determine its potential positioning relative to existing therapies.

References

BIIB068: A Comparative Analysis of Cross-Reactivity Against TEC Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the cross-reactivity profile of BIIB068, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), against other members of the TEC kinase family. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity.

This compound is a clinical-stage molecule that has demonstrated high selectivity for BTK, a key mediator in B-cell receptor and Fc receptor signaling pathways.[1] Understanding its activity against other TEC family kinases—namely Tec, ITK, BMX, and TXK—is crucial for a comprehensive evaluation of its potential therapeutic applications and off-target effects.

Quantitative Cross-Reactivity Profile

The inhibitory activity of this compound against the TEC kinase family was assessed using a KINOMEscan™ assay. The following table summarizes the dissociation constants (Kd) for this compound against each member of the TEC kinase family.

Kinase TargetDissociation Constant (Kd) in nMSelectivity Fold vs. BTK
BTK 0.3 -
Tec280933
ITK>10,000>33,333
BMX190633
TXK1,1003,667

Data sourced from the primary publication on the discovery of this compound.

TEC Kinase Family Signaling Pathway

The TEC family of non-receptor tyrosine kinases plays a critical role in the signaling pathways of various hematopoietic cells. The diagram below illustrates the general signaling cascade involving these kinases.

TEC_Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates TEC_Kinases TEC Family Kinases (BTK, Tec, ITK, BMX, TXK) PIP3->TEC_Kinases Recruits & Activates PLCg Phospholipase Cγ TEC_Kinases->PLCg Phosphorylates Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) PLCg->Downstream_Signaling Activates

TEC Kinase Family Signaling Pathway

Experimental Protocols

The cross-reactivity data was generated using the KINOMEscan™ platform, a competition binding assay.

KINOMEscan™ Assay Protocol

The KINOMEscan™ assay from DiscoverX was utilized to determine the dissociation constants (Kd) of this compound against a panel of kinases, including the TEC family members. This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Assay Components: The core components of the assay are DNA-tagged kinases, an immobilized ligand, and the test compound (this compound).

  • Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand and this compound. This compound competes with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Kd Determination: To determine the dissociation constant (Kd), the assay is performed with an 11-point, 3-fold serial dilution of this compound. The results are then used to calculate the Kd value, which represents the concentration of the compound at which 50% of the kinase is bound to the compound.

Conclusion

The experimental data confirms that this compound is a highly selective inhibitor of BTK with significantly lower affinity for other members of the TEC kinase family. The selectivity for BTK over other TEC kinases ranges from over 600-fold to more than 33,000-fold, underscoring its specific inhibitory profile. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it may minimize off-target effects and enhance the safety profile. Researchers and drug developers are encouraged to consider this cross-reactivity profile in their evaluation of this compound for various therapeutic indications.

References

Validating BIIB068-Induced Changes in Downstream Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BIIB068, a selective and reversible Bruton's tyrosine kinase (BTK) inhibitor, with other alternative BTK inhibitors. It includes supporting experimental data on their performance, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound is a potent and orally active BTK inhibitor that has been investigated for its therapeutic potential in autoimmune diseases.[1][2] BTK is a crucial enzyme in the signaling pathways of B cells and myeloid cells, playing a key role in B-cell development, activation, and survival. By inhibiting BTK, this compound aims to modulate the immune response and reduce inflammation associated with autoimmune conditions like systemic lupus erythematosus (SLE).[1][2] This guide will delve into the downstream signaling effects of this compound and compare its activity with other BTK inhibitors in preclinical and clinical development.

Comparative Performance of BTK Inhibitors

The efficacy of BTK inhibitors can be assessed by their ability to inhibit BTK phosphorylation and subsequent downstream cellular responses, such as B-cell activation. The following table summarizes the available quantitative data for this compound and its comparators.

CompoundTarget/AssayIC50 (nM)Species/Cell TypeReference
This compound BTK (enzymatic)1-[3]
BTK Phosphorylation (human whole blood)120Human
Anti-IgD Induced B-cell Activation (CD69)-Human
Anti-IgM Induced B-cell Activation-Human
BIIB091 BTK (enzymatic)0.45-
BTK Phosphorylation (human whole blood)-Human
Anti-IgD Induced B-cell Activation (CD69)87Human
Evobrutinib Antigen-stimulated B-cell activation80.9-
Fenebrutinib Antigen-stimulated B-cell activation19.8-
Tolebrutinib Antigen-stimulated B-cell activation3.2-

Note: A lower IC50 value indicates higher potency.

Downstream Signaling Pathways

BTK_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCg2 PLCγ2 BTK->PLCg2 P ERK ERK PLCg2->ERK Activation IKK IKK PLCg2->IKK Activation Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) ERK->Gene_Expression NFkB_IkB NF-κB-IκB IKK->NFkB_IkB P (on IκB) NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB->Gene_Expression This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits BTK, blocking downstream signaling pathways.

Experimental Workflows

Validating the effect of BTK inhibitors on downstream signaling requires specific and robust experimental assays. The following diagrams illustrate typical workflows for assessing BTK phosphorylation and NF-κB activation.

BTK_Phosphorylation_Workflow Start Isolate PBMCs or use whole blood Treatment Treat with this compound or comparator Start->Treatment Stimulation Stimulate with anti-IgM/anti-IgD Treatment->Stimulation Lysis Lyse cells and prepare lysate Stimulation->Lysis Assay Perform Phospho-BTK Assay (e.g., HTRF) Lysis->Assay Analysis Analyze data and determine IC50 Assay->Analysis

Caption: Workflow for assessing BTK phosphorylation inhibition.

NFkB_Activation_Workflow Start Culture reporter cell line Treatment Treat with this compound or comparator Start->Treatment Stimulation Stimulate with appropriate agonist Treatment->Stimulation Incubation Incubate for defined period Stimulation->Incubation Measurement Measure reporter activity (e.g., luciferase) Incubation->Measurement Analysis Analyze data and determine inhibition Measurement->Analysis

Caption: Workflow for assessing NF-κB activation inhibition.

Experimental Protocols

BTK Phosphorylation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the phosphorylation of BTK in a cell-based format.

Materials:

  • PBMCs or whole blood

  • This compound and comparator compounds

  • Anti-IgM or anti-IgD antibody for stimulation

  • Cell lysis buffer

  • HTRF phospho-BTK (Tyr223) and total BTK antibody pair

  • HTRF detection reagents

  • Microplate reader compatible with HTRF

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or use fresh whole blood.

  • Compound Treatment: Aliquot cells into a 96-well plate and treat with a serial dilution of this compound or comparator compounds for 1-2 hours at 37°C.

  • Stimulation: Add anti-IgM or anti-IgD antibody to the appropriate wells to stimulate BCR signaling and incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis: Add lysis buffer to each well to stop the reaction and lyse the cells.

  • HTRF Assay: Transfer the cell lysates to a 384-well low-volume plate. Add the HTRF phospho-BTK and total BTK antibody pairs to the wells and incubate as per the manufacturer's instructions.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the ratio of the phospho-BTK signal to the total BTK signal. Determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

NF-κB Reporter Gene Assay

This assay measures the activity of the NF-κB transcription factor in response to stimuli.

Materials:

  • A cell line stably transfected with an NF-κB-responsive reporter gene (e.g., luciferase)

  • Cell culture medium and supplements

  • This compound and comparator compounds

  • Stimulating agent (e.g., TNF-α or a BCR agonist)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or comparator compounds for 1-2 hours.

  • Stimulation: Add the stimulating agent to the wells to activate the NF-κB pathway and incubate for an appropriate time (e.g., 6-8 hours).

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells) and calculate the percent inhibition for each compound concentration. Determine the IC50 values.

Clinical Trial Information

A Phase 1 clinical trial for this compound (NCT02829541) has been completed. This single-ascending-dose study in healthy participants was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound. However, the results and data from this clinical trial have not been made publicly available.

Conclusion

This compound is a potent, selective, and reversible BTK inhibitor that demonstrates significant inhibition of BTK phosphorylation and B-cell activation in preclinical models. While its mechanism of action through the inhibition of downstream signaling pathways involving PLCγ2, ERK, and NF-κB is well-established for the BTK inhibitor class, specific quantitative data on the direct effects of this compound on these downstream mediators are currently lacking in the public domain. Furthermore, the absence of published results from its Phase 1 clinical trial limits a comprehensive assessment of its clinical performance. Further research and data disclosure are needed to fully validate the downstream signaling changes induced by this compound and to establish its comparative efficacy and safety profile against other BTK inhibitors.

References

Comparative Guide to Preclinical Pharmacodynamic Biomarkers of BIIB068 and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical pharmacodynamic (PD) biomarkers for BIIB068, a reversible Bruton's tyrosine kinase (BTK) inhibitor, and other notable BTK inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of these compounds for autoimmune diseases.

Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in B-cells and myeloid cells, making it a key therapeutic target for autoimmune diseases.[1] this compound is a potent and selective, orally active, reversible BTK inhibitor.[2] This guide compares the preclinical pharmacodynamic properties of this compound with other BTK inhibitors, including the first-generation irreversible inhibitor ibrutinib, and second-generation inhibitors such as acalabrutinib, evobrutinib, and the reversible inhibitor BIIB091. The primary PD biomarkers evaluated are the direct inhibition of BTK phosphorylation, the inhibition of the downstream substrate PLCγ2, and the functional consequence of B-cell activation.

Mechanism of Action: BTK Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Upon receptor activation, upstream kinases like LYN and SYK phosphorylate and activate BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to a cascade of downstream signaling events that culminate in the activation of transcription factors such as NF-κB, ultimately driving B-cell proliferation, differentiation, and survival.[3] BTK inhibitors exert their effects by blocking the kinase activity of BTK, thereby attenuating this signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR/FcR BCR/FcR LYN LYN BCR/FcR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Phosphorylation (Y551) BTK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB activation) PLCg2->Downstream This compound This compound & Other BTK Inhibitors This compound->BTK Inhibition

BTK Signaling Pathway and Point of Inhibition.

Comparative Pharmacodynamic Data

The following tables summarize the in vitro potencies (IC50 values) of this compound and comparator BTK inhibitors against key pharmacodynamic biomarkers. Lower IC50 values indicate greater potency.

Table 1: Inhibition of BTK and PLCγ2 Phosphorylation

CompoundTargetAssay SystemIC50 (nM)Reference(s)
This compound BTK PhosphorylationHuman Whole Blood120[2]
PLCγ2 PhosphorylationRamos B-cells400[2]
Ibrutinib BTK Autophosphorylation (Y223)Cellular Assay11
PLCγ2 PhosphorylationCellular Assay29
Acalabrutinib BTK AutophosphorylationCLL Cells<1000
Evobrutinib BTK Autophosphorylation (Y223)Ramos Cells48
BIIB091 BTK PhosphorylationHuman Whole Blood24
PLCγ2 PhosphorylationRamos B-cells6.9

Table 2: Inhibition of B-Cell Activation

CompoundBiomarkerAssay SystemIC50 (nM)Reference(s)
This compound CD69 Expression (anti-IgD)Human PBMCs110
CD69 Expression (anti-IgM)Human PBMCs210
Ibrutinib B-cell Proliferation (anti-IgM)Primary B-cells8
Acalabrutinib CD69 Expression (anti-IgD)Human Whole Blood9.2
Evobrutinib CD69 Expression (anti-IgM)Human PBMCs15.8
BIIB091 CD69 Expression (anti-IgM)Human PBMCs6.9
CD69 Expression (anti-IgD)Human Whole Blood87

Experimental Protocols and Workflows

Detailed methodologies for the key pharmacodynamic assays are provided below.

1. BTK and PLCγ2 Phosphorylation Assays (Western Blot)

This assay measures the ability of a compound to inhibit the phosphorylation of BTK (autophosphorylation) and its direct substrate, PLCγ2, in a cellular context.

  • Experimental Workflow:

    Phosphorylation_Workflow A 1. Cell Culture (e.g., Ramos B-cells) B 2. Pre-incubation with BTK inhibitor A->B C 3. Stimulation (e.g., anti-IgM) B->C D 4. Cell Lysis C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Antibody Incubation (pBTK, pPLCγ2, total BTK, total PLCγ2) F->G H 8. Detection & Quantification G->H

    Workflow for Phosphorylation Assays.
  • Protocol:

    • Cell Culture: Ramos B-cells are cultured in appropriate media and conditions.

    • Compound Treatment: Cells are pre-incubated with serial dilutions of the BTK inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulation: B-cell receptor signaling is initiated by adding a stimulating agent, such as anti-IgM antibody, for a short duration (e.g., 5-15 minutes).

    • Cell Lysis: The reaction is stopped by lysing the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated BTK (e.g., pY223), phosphorylated PLCγ2 (e.g., pY1217), total BTK, and total PLCγ2. This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. The ratio of phosphorylated protein to total protein is calculated and plotted against the inhibitor concentration to determine the IC50 value.

2. B-Cell Activation Assay (CD69 Expression by Flow Cytometry)

This assay assesses the functional consequence of BTK inhibition by measuring the expression of the early activation marker CD69 on the surface of B-cells following stimulation.

  • Experimental Workflow:

    B_Cell_Activation_Workflow A 1. Isolate PBMCs from whole blood B 2. Pre-incubation with BTK inhibitor A->B C 3. Stimulation (e.g., anti-IgM or anti-IgD) B->C D 4. Incubation (e.g., 18-24 hours) C->D E 5. Staining with fluorescent antibodies (e.g., anti-CD19, anti-CD69) D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis (Gating on B-cells, CD69 MFI) F->G H 8. IC50 Calculation G->H

    Workflow for B-Cell Activation Assay.
  • Protocol:

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

    • Compound Treatment: PBMCs are plated and pre-incubated with a range of concentrations of the BTK inhibitor or vehicle control.

    • Stimulation: B-cells within the PBMC population are stimulated with anti-IgM or anti-IgD antibodies to cross-link the B-cell receptor.

    • Incubation: The cells are incubated for an extended period (e.g., 18-24 hours) to allow for the upregulation of CD69 expression.

    • Staining: Cells are harvested and stained with fluorescently labeled antibodies against a B-cell marker (e.g., CD19) and the activation marker CD69.

    • Flow Cytometry: The stained cells are analyzed on a flow cytometer to quantify the percentage of CD69-positive B-cells and the mean fluorescence intensity (MFI) of CD69.

    • Data Analysis: The data is analyzed by first gating on the B-cell population (CD19-positive cells) and then determining the level of CD69 expression. The inhibition of CD69 upregulation is calculated relative to the stimulated vehicle control, and the IC50 is determined by plotting the inhibition against the compound concentration.

Summary and Conclusion

The preclinical data presented in this guide demonstrate that this compound is a potent inhibitor of BTK signaling, with IC50 values in the nanomolar range for key pharmacodynamic biomarkers. When compared to other BTK inhibitors, this compound shows comparable or slightly lower potency in cellular assays than some of the irreversible covalent inhibitors like ibrutinib and second-generation compounds such as acalabrutinib and evobrutinib, as well as the reversible inhibitor BIIB091. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions. The choice of a particular BTK inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. This guide provides a foundation for such comparisons based on preclinical pharmacodynamic data.

References

Comparative Safety Analysis of BIIB068 and Other Investigational Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of BIIB068, an investigational Bruton's Tyrosine Kinase (BTK) inhibitor, with other BTK inhibitors in clinical development for autoimmune diseases, namely evobrutinib, tolebrutinib, and fenebrutinib. Due to the limited publicly available quantitative safety data for this compound, this guide presents the reported qualitative safety information for this compound and offers a detailed quantitative comparison of the safety profiles of other selected BTK inhibitors to serve as a benchmark for this therapeutic class.

This compound Safety Profile: Preclinical and Phase 1 Insights

This compound is a potent, selective, and reversible BTK inhibitor that was developed for the treatment of autoimmune diseases.[1][2] Preclinical studies demonstrated that this compound was well tolerated in relevant animal models at pharmacologically active doses.[1][2]

A Phase 1, randomized, blinded, placebo-controlled, single-ascending-dose clinical trial (NCT02829541) was completed in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. The primary objective of this study was to assess the safety and tolerability of single oral doses.[1] While specific quantitative data from this trial have not been publicly released, reports from the developing company state that this compound was "well tolerated" in humans. Further clinical development of this compound has not been actively pursued since 2017.

Comparative Safety Data of Investigational BTK Inhibitors

To provide a framework for evaluating the potential safety profile of BTK inhibitors in the context of autoimmune diseases, this section details the safety findings from clinical trials of evobrutinib, tolebrutinib, and fenebrutinib.

Treatment-Emergent Adverse Events (TEAEs)

The following table summarizes the incidence of TEAEs and serious TEAEs reported in clinical trials for evobrutinib, tolebrutinib, and fenebrutinib.

Adverse Event CategoryEvobrutinib (Phase 3)Tolebrutinib (Phase 3)Fenebrutinib (Phase 2)
Any TEAE 85.6%--
Serious TEAEs 7.5%15.0%0%

Note: Data for tolebrutinib and fenebrutinib TEAEs were not presented in a comparable format in the available sources.

Common Treatment-Emergent Adverse Events

This table details the most frequently reported non-serious adverse events in clinical trials of the comparator BTK inhibitors.

Adverse EventEvobrutinib (Phase 3)Tolebrutinib (Phase 3)Fenebrutinib (Phase 2 & OLE)
COVID-19 19.6%-10%
Alanine Aminotransferase (ALT) Increased 15.2%-5.5% (Abnormal hepatic transaminase elevation)
Headache 15.4%-4%
Aspartate Aminotransferase (AST) Increased 9.6%--
Urinary Tract Infection --10%
Pharyngitis --6%
Respiratory Tract Infection --5%
Nasopharyngitis --3%

Note: Specific percentages for common TEAEs for tolebrutinib were not detailed in the provided sources.

Adverse Events of Special Interest: Liver Enzyme Elevation

A notable class effect of BTK inhibitors is the potential for liver enzyme elevation. The following table compares the incidence of this adverse event across the selected BTK inhibitors.

Liver Enzyme ElevationEvobrutinib (Phase 3)Tolebrutinib (Phase 3)Fenebrutinib (Phase 2)
ALT >3x Upper Limit of Normal (ULN) -4.1%-
Grade ≥2 Hepatic Transaminase Elevations --8.2%

Signaling Pathways and Experimental Workflows

To illustrate the mechanism of action and the process of safety evaluation, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 Phospholipase C gamma 2 (PLCγ2) BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Gene Gene Expression (Proliferation, Survival, Cytokine Production) Downstream->Gene This compound This compound (BTK Inhibitor) This compound->BTK Inhibition Clinical_Trial_Safety_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_monitoring Safety Monitoring in_vitro In Vitro Assays (e.g., Kinase Selectivity) in_vivo In Vivo Animal Studies (Toxicology, ADME) in_vitro->in_vivo phase1 Phase 1 Trial (Healthy Volunteers) Safety & Tolerability in_vivo->phase1 phase2 Phase 2 Trial (Patients) Efficacy & Dose Finding phase1->phase2 phase3 Phase 3 Trial (Large Patient Population) Comparative Efficacy & Safety phase2->phase3 data_analysis Data Analysis & Safety Profile Assessment phase3->data_analysis adverse_events Adverse Event Reporting adverse_events->data_analysis lab_tests Laboratory Tests (e.g., Liver Enzymes) lab_tests->data_analysis

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of BIIB068

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like BIIB068, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on general best practices for similar research chemicals. Adherence to these procedures is essential for ensuring personnel safety and environmental protection.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical waste, as local regulations and facility-specific protocols may vary.

Step-by-Step Disposal Protocol for this compound

The following steps outline the recommended procedure for the safe disposal of this compound from initial handling to final collection.

Step 1: Personnel Training and Personal Protective Equipment (PPE)

All personnel handling this compound waste must be trained in chemical waste management. Before initiating any disposal procedures, the following PPE should be worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. The container should be clearly labeled as "Hazardous Waste."

  • Solid Waste: All solid materials contaminated with this compound, such as unused compound, contaminated vials, pipette tips, gloves, and bench paper, should be placed directly into the designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container designated for liquid hazardous waste. Do not mix with other incompatible waste streams.

Step 3: Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safe handling by EHS personnel.

  • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first piece of waste is added.

  • Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate estimate of the concentration and total quantity.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 4: Storage of Waste

Hazardous waste must be stored safely and securely pending collection by EHS.

  • Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Regular Inspection: Regularly inspect the container for any signs of leakage or degradation.

Step 5: Arranging for Disposal

Once the waste container is full or the experiments are complete, arrange for its collection and disposal through your institution's EHS department.

  • Waste Pickup Request: Submit a chemical waste pickup request form to your EHS office. This is typically done through an online portal.

  • Documentation: Retain a copy of all disposal records for your laboratory's files, as this is often a regulatory requirement.

Summary of this compound Disposal Procedures

Procedure Key Actions Notes
Personnel Preparation Complete chemical waste training; Wear appropriate PPE (gloves, safety glasses, lab coat).Safety is the foremost priority.
Waste Segregation Use separate, designated containers for solid and liquid this compound waste.Do not mix with incompatible waste streams.
Container Labeling Affix a "Hazardous Waste" label with the full chemical name, quantity, and date.Accurate labeling is a legal requirement.
Waste Storage Store in a secure satellite accumulation area with secondary containment.Prevents accidental spills and exposure.
Final Disposal Submit a waste pickup request to your institution's EHS department.Follow all institutional and local regulations.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate is_solid Solid Waste? segregate->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No store Store Sealed Container in Satellite Accumulation Area solid_container->store liquid_container->store request_pickup Submit Waste Pickup Request to EHS store->request_pickup end End: Waste Collected by EHS request_pickup->end

This compound Disposal Workflow

Navigating the Safe Handling of BIIB068: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety and proper handling of investigational compounds like BIIB068 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and reversible Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe research environment.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the known characteristics of this compound as a BTK inhibitor and general safety protocols for handling potent, small molecule kinase inhibitors in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

Given that this compound is a potent kinase inhibitor, appropriate personal protective equipment should be worn at all times to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Operation Required Personal Protective Equipment
Handling Solid this compound (Weighing, Aliquoting) - Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Lab Coat: A fully buttoned lab coat, preferably disposable or designated for potent compound work.- Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling larger quantities or if there is a risk of aerosolization. All manipulations of powder should be performed in a certified chemical fume hood or a ventilated balance enclosure.
Handling this compound Solutions (e.g., in DMSO) - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: A standard lab coat.

Spill and Disposal Procedures

In the event of a spill, immediate action is necessary to mitigate exposure and contamination. The disposal of this compound and contaminated materials must follow institutional and local regulations for chemical waste.

Procedure Guideline
Spill Cleanup 1. Evacuate and Secure: Alert others in the area and restrict access. 2. Don Appropriate PPE: Before cleaning, put on the recommended PPE for handling solid this compound. 3. Contain the Spill: For powders, gently cover with damp paper towels to avoid raising dust. For liquids, absorb with an inert material (e.g., vermiculite, sand). 4. Clean the Area: Use a detergent solution and water to clean the spill area thoroughly. 5. Collect Waste: All cleanup materials must be collected in a sealed, labeled hazardous waste container.
Waste Disposal - Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials should be disposed of as hazardous chemical waste. - Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. - Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container.

This compound Mechanism of Action: BTK Signaling Pathway

This compound is a selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks the downstream signaling cascade that contributes to the pathogenesis of certain autoimmune diseases and B-cell malignancies.

BTK_Signaling_Pathway This compound Mechanism of Action in the BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79A_B CD79A/B SYK SYK CD79A_B->SYK Recruitment & Activation LYN->CD79A_B Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation This compound This compound This compound->BTK Inhibition DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Nuclear Translocation Ca_Flux->NFkB

Caption: this compound inhibits BTK, blocking the BCR signaling cascade and subsequent gene expression.

Experimental Protocol: In Vitro BTK Inhibition Assay

To assess the potency of this compound in a cellular context, a common in vitro assay measures the inhibition of BTK phosphorylation.

Objective: To determine the IC50 value of this compound for the inhibition of BTK autophosphorylation at Tyr223 in a relevant human B-cell line (e.g., Ramos).

Materials:

  • Ramos cells (human Burkitt's lymphoma cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-human IgM antibody (for BCR stimulation)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Western blot apparatus and reagents

Procedure:

  • Cell Culture: Culture Ramos cells according to standard protocols.

  • Cell Plating: Seed cells in a multi-well plate at a density of 1 x 10^6 cells/well.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • BCR Stimulation: Stimulate the B-cell receptors by adding anti-human IgM antibody to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

By following these safety and operational guidelines, researchers can handle this compound responsibly, ensuring both personal safety and the integrity of their experimental results.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.